2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Description
Properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMSHFDVPCBVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641247 | |
| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197805-26-8 | |
| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Foreword: Navigating the Landscape of a Novel Compound
Molecular Structure and Predicted Physicochemical Properties
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene possesses a unique combination of a brominated allyl group and a safrole-derived aromatic ring. This structure suggests its potential as a versatile intermediate in organic synthesis. An understanding of its physical properties is paramount for its effective use in reaction design, purification, and formulation.
The molecular formula is C₁₀H₉BrO₂. The key structural features are the phenyl ring substituted with a methylenedioxy group, a propenyl chain, and a bromine atom on the second carbon of the propene chain.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Rationale/Basis for Prediction |
| Molecular Weight | 241.08 g/mol | Calculated from the molecular formula C₁₀H₉BrO₂. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar brominated organic compounds and phenylpropene derivatives can exist in either state. The presence of the polarizable bromine atom and the phenyl ring may lead to a higher melting or boiling point compared to simpler alkenes. |
| Boiling Point | Predicted to be in the range of 280-320 °C at atmospheric pressure. | Based on the boiling points of structurally similar compounds like 3,4-Methylenedioxyphenyl-2-propanone (290 °C) and considering the increased molecular weight due to bromine.[1] |
| Melting Point | If solid, predicted to be in the range of 30-60 °C. | This is an estimation based on the potential for crystal lattice formation, influenced by the planar phenyl group and intermolecular interactions. |
| Density | Predicted to be greater than 1 g/mL, likely in the range of 1.3-1.5 g/cm³. | The presence of a bromine atom significantly increases the density of organic molecules. For comparison, the density of 3,4-Methylenedioxypropiophenone is around 1.21 g/mL.[2] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. Predicted to have low solubility in water. | The molecule has both polar (methylenedioxy and bromo groups) and nonpolar (phenyl and propyl groups) regions, making it amenable to dissolution in a range of organic solvents. Its largely nonpolar character suggests poor water solubility. |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Based on the known effects of the functional groups in this compound, we can predict the key features of its NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the propene group, the methylene protons of the methylenedioxy group, and the allylic protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. For instance, the protons on the phenyl ring would likely appear as a set of multiplets in the aromatic region (around 6.5-7.0 ppm). The vinyl protons would show characteristic splitting patterns in the alkene region (around 5.0-6.0 ppm). The methylene protons of the methylenedioxy group are expected to appear as a singlet at approximately 5.9-6.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct resonances for each of the 10 carbon atoms in the molecule. The aromatic carbons would appear in the 100-150 ppm range, while the sp² carbons of the alkene would be in the 110-140 ppm region. The carbon bearing the bromine atom would be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the target compound would be expected to exhibit characteristic absorption bands.
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Alkene) | 3020-3080 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C=C (Alkene) | 1640-1680 | Stretching |
| C-O-C (Methylenedioxy) | 1030-1040 and 1230-1250 | Asymmetric and Symmetric Stretching |
| C-Br | 500-600 | Stretching |
The fingerprint region (below 1500 cm⁻¹) would show a complex pattern of absorptions unique to the molecule's overall structure.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺). There would be two peaks of almost equal intensity at m/z values corresponding to the molecular weights calculated with each bromine isotope.[4]
-
Fragmentation Pattern: The molecule would likely undergo fragmentation upon ionization. Common fragmentation pathways could include the loss of a bromine atom, and cleavage of the propenyl chain. The presence of the stable benzyl-type cation would likely result in a prominent peak.
Experimental Protocols for Physical Property Determination
To empirically determine the physical properties of this compound, a series of standardized analytical techniques would be employed.
Determination of Melting and Boiling Points
A precise determination of the melting and boiling points is crucial for assessing purity and for guiding purification processes like distillation.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the purified solid sample (1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
Causality: DSC is chosen for its high precision and the small sample size required. The endothermic peak represents the energy absorbed by the sample to transition from a solid to a liquid state.
Spectroscopic Analysis Workflow
A combination of spectroscopic techniques is essential for unambiguous structural confirmation.
Protocol: Structural Elucidation Workflow
-
Sample Preparation: A dilute solution of the compound is prepared in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. A small amount is prepared as a thin film or KBr pellet for IR analysis. A dilute solution in a volatile solvent is prepared for GC-MS.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired.
-
IR Spectroscopy: The IR spectrum is recorded.
-
GC-MS Analysis: The sample is injected into the GC-MS system to obtain the retention time, mass spectrum, and fragmentation pattern.
-
Data Integration and Interpretation: The data from all techniques are combined to confirm the molecular structure, assess purity, and identify any impurities.
Causality: This multi-technique approach provides orthogonal information, leading to a highly confident structural assignment. NMR provides the carbon-hydrogen framework, IR identifies functional groups, and MS gives the molecular weight and fragmentation details.
Conclusion
While direct experimental data for this compound is currently scarce, this guide provides a robust framework for understanding its physical properties. By applying fundamental principles of chemistry and leveraging data from analogous compounds, we have presented a set of predicted properties and outlined the standard, validated experimental protocols for their determination. This approach underscores the importance of a systematic and evidence-based methodology in the characterization of novel chemical entities, providing a solid foundation for researchers and drug development professionals.
References
-
ChemBK. (2024). 2-bromo-3-methylpropiophenone. Retrieved from [Link]
-
Li, H., Rathore, R. S., & Kamath, K. P. (2010). (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1289–o1290. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Verenitch, S. S., & Batjoens, P. (2022). Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal. Rapid Communications in Mass Spectrometry, 36(4), e9234. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Methylenedioxypropiophenone. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propenal, 2-bromo-3-phenyl- (CAS 5443-49-2). Retrieved from [Link]
-
Li, H., Rathore, R. S., & Kamath, K. P. (2010). (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromo-phen-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1289–o1290. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Retrieved from [Link]
-
Puno, A. C., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1024. Retrieved from [Link]
-
ResearchGate. (2000). Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Al-Ostath, J. (2021). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Methylenedioxyphenylpropan-2-one. Retrieved from [Link]
Sources
- 1. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]
- 2. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]
- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
1H NMR spectrum of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a key intermediate in synthetic organic chemistry. We will deconstruct the spectrum by examining the distinct chemical environments of the protons, predicting their chemical shifts (δ), and interpreting the spin-spin coupling patterns that are fundamental to its structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who rely on rigorous spectroscopic characterization.
Introduction and Structural Context
This compound is a derivative of safrole, a naturally occurring phenylpropene.[1][2] Its structure is characterized by three key moieties: a 3,4-methylenedioxyphenyl (piperonyl) group, an allylic methylene bridge, and a terminal bromo-substituted vinyl group. Each of these components imparts distinct features to the ¹H NMR spectrum, allowing for unambiguous structural verification.
The strategic placement of the bromine atom on the C2 position of the propene chain significantly influences the electronic environment of the nearby protons, leading to predictable downfield shifts and specific coupling patterns.[3] Understanding these nuances is critical for confirming the outcome of synthetic transformations and ensuring the purity of the compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct sets of signals. The following table summarizes the anticipated chemical shifts, multiplicities, coupling constants (J), and proton assignments. These predictions are based on established chemical shift ranges for analogous structures and the known electronic effects of the substituents.[4][5]
| Proton Assignment | Number of Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-a, H-b (gem-Vinylic) | 2H | 5.5 - 6.0 | Multiplets (or two distinct singlets/doublets) | Jgem ≈ 1-2 Hz, Jallylic ≈ 1-2 Hz |
| H-c (Aromatic) | 1H | 6.75 | Doublet | Jortho ≈ 8.0 Hz |
| H-d, H-e (Aromatic) | 2H | 6.60 - 6.65 | Multiplet | - |
| H-f (Allylic) | 2H | 3.55 | Broad Singlet (or narrow triplet) | Jallylic ≈ 1-2 Hz |
| H-g (Methylenedioxy) | 2H | 5.90 | Singlet | - |
Detailed Spectrum Interpretation
The Aromatic Region (δ 6.60 - 6.75 ppm)
The three protons on the benzene ring (H-c, H-d, H-e) form an ABC spin system, typical for 1,2,4-trisubstituted aromatic rings.
-
H-c (δ ≈ 6.75 ppm): This proton, ortho to the allylic side chain, is expected to appear as a doublet due to coupling with its only ortho neighbor, H-d (J ≈ 8.0 Hz).
-
H-d, H-e (δ ≈ 6.60 - 6.65 ppm): These two protons are in slightly different environments and will likely appear as a complex multiplet, resulting from both ortho and meta coupling. Their signals are often closely spaced or overlapping. The chemical shifts are consistent with those observed in related compounds like safrole.[1][6]
The Methylenedioxy Protons (δ ≈ 5.90 ppm)
The two protons of the -O-CH₂-O- group (H-g) are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they give rise to a sharp, characteristic singlet at approximately 5.90 ppm.[6][7] This signal is a hallmark of the 3,4-methylenedioxy moiety and serves as a crucial diagnostic peak.
The Vinylic Protons (δ ≈ 5.5 - 6.0 ppm)
The two geminal protons on the terminal double bond (H-a and H-b) are chemically non-equivalent. One proton is cis to the bulky arylmethyl group, while the other is trans.
-
Deshielding Effect: The electron-withdrawing bromine atom on the same carbon atom significantly deshields these protons, shifting their resonance downfield into the 5.5 - 6.0 ppm range.[4]
-
Multiplicity: These protons are expected to exhibit weak geminal coupling to each other (Jgem ≈ 1-2 Hz) and weak long-range allylic coupling to the H-f protons (Jallylic ≈ 1-2 Hz).[8] This complex coupling may result in two distinct multiplets or, if the coupling is unresolved, two broad singlets.
The Allylic Protons (δ ≈ 3.55 ppm)
The methylene protons (H-f) are in an allylic position, adjacent to both the aromatic ring and the double bond.
-
Chemical Shift: Their position next to the electron-rich aromatic ring and the deshielding influence of the nearby bromine atom shifts their signal to around 3.55 ppm. Protons on benzylic carbons typically appear in the 2.3-3.0 ppm range, but the additional influence of the bromo-alkene functionality causes a further downfield shift.[9]
-
Multiplicity: These protons couple weakly to the two vinylic protons (H-a and H-b) via a four-bond allylic coupling (Jallylic ≈ 1-2 Hz). This may result in the signal appearing as a broad singlet or a very narrow triplet.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
To ensure the acquisition of a high-quality, verifiable spectrum, the following protocol is recommended. This methodology is designed as a self-validating system to produce reliable and reproducible data.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubilizing power for this class of compounds and its single, well-defined residual solvent peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[10]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely.
NMR Instrument Parameters
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[11]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical TMS peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse (zg30) sequence is appropriate.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate signal integration.
-
Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of 12-16 ppm is sufficient to cover the entire proton chemical shift range.[12]
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration.
-
Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Visualization of Molecular Structure and Key Couplings
The following diagram illustrates the molecular structure with proton assignments and highlights the most significant spin-spin coupling interactions that define the ¹H NMR spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.najah.edu [repository.najah.edu]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Safrole(94-59-7) 1H NMR [m.chemicalbook.com]
- 7. 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. preprints.org [preprints.org]
- 12. modgraph.co.uk [modgraph.co.uk]
An In-Depth Technical Guide to the Allylic Bromination of Safrole Derivatives
Abstract: This technical guide provides a comprehensive examination of the allylic bromination of safrole and its derivatives, a critical transformation in synthetic organic chemistry. The document elucidates the core mechanistic principles, focusing on the free-radical pathway facilitated by N-Bromosuccinimide (NBS). It offers field-proven experimental protocols, data interpretation guidelines, and essential safety considerations tailored for researchers, scientists, and professionals in drug development. Through detailed diagrams and cited literature, this guide aims to bridge theoretical understanding with practical application, ensuring a robust and reproducible methodology.
Introduction: The Significance of Safrole and its Functionalization
Safrole (4-allyl-1,2-methylenedioxybenzene) is a naturally occurring phenylpropene found as the primary constituent in sassafras oil.[1][2] Its unique chemical structure, featuring a reactive allyl group attached to a methylenedioxybenzene ring, makes it a valuable precursor in various synthetic pathways.[2] The targeted functionalization of safrole, particularly at the allylic position, is a key step in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. Allylic bromination introduces a versatile bromine handle, which can be readily displaced by nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds, thereby enabling access to a diverse array of complex molecules.[1][3]
The selective bromination of the allylic C-H bond, without competing addition to the alkene, is a nuanced challenge. This guide focuses on the most prevalent and effective method for achieving this transformation: the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator.[4][5][6] Understanding the underlying mechanism is paramount to optimizing reaction conditions and maximizing the yield of the desired allylic bromide.
The Core Mechanism: Free-Radical Allylic Bromination
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[7][8] This process is favored for allylic C-H bonds because their bond dissociation energy is significantly lower (~88 kcal/mol) than that of typical alkyl (~98 kcal/mol) or vinylic (~111 kcal/mol) C-H bonds.[9] This lower energy barrier facilitates the selective abstraction of an allylic hydrogen by a bromine radical, forming a resonance-stabilized allylic radical.[4][7][10]
The key to the success of the Wohl-Ziegler reaction is the use of N-Bromosuccinimide (NBS). NBS serves as a source of a low, constant concentration of molecular bromine (Br₂).[4] This is crucial because a high concentration of Br₂ would favor the competing ionic electrophilic addition reaction across the double bond.[4] The reaction mechanism can be dissected into three distinct stages: initiation, propagation, and termination.[11][12]
Initiation
The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[7][13][14] AIBN, for example, decomposes to form two stable 2-cyano-2-propyl radicals and nitrogen gas, an entropically favorable process.[13][15] These initiator radicals then react with trace amounts of HBr or Br₂ to generate the initial bromine radical (Br•) needed to start the chain reaction.[14][16][17]
Propagation
The propagation phase consists of a self-sustaining cycle of two key steps:
-
Hydrogen Abstraction: A bromine radical (Br•) selectively abstracts a hydrogen atom from the allylic position of the safrole derivative. This forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr).[7][9]
-
Halogenation: The newly formed HBr reacts rapidly with NBS to generate a molecule of Br₂.[9][12] The resonance-stabilized allylic radical then abstracts a bromine atom from this Br₂ molecule, yielding the final allylic bromide product and regenerating a bromine radical (Br•), which can then continue the chain reaction.[7][12]
The role of NBS is elegantly explained by the "Goldfinger Mechanism," which posits that NBS itself does not act as the primary chain carrier. Instead, it serves to maintain the requisite low concentration of Br₂ by reacting with the HBr produced during the propagation step.[4]
Termination
The chain reaction concludes when two radicals combine, effectively removing them from the propagation cycle. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical combining with an allylic radical.
Experimental Protocol: Allylic Bromination of Safrole
This section provides a representative, field-proven protocol for the allylic bromination of safrole using NBS and AIBN.
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Safrole and its derivatives are regulated substances in many jurisdictions. All local, state, and federal regulations must be strictly followed.
Materials and Reagents
-
Safrole (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.05 equiv.)
-
Azobisisobutyronitrile (AIBN) (0.02 equiv.)
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile (CH₃CN).[5][18]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add safrole (1.0 equiv.) and the chosen solvent (e.g., CCl₄, ~0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equiv.) and AIBN (0.02 equiv.) to the flask.[5]
-
Heating and Reflux: Heat the mixture to reflux (for CCl₄, ~77°C) with vigorous stirring. The reaction is often initiated by the heat, indicated by an increase in the rate of reflux.[5]
-
Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS. Solid NBS is denser than CCl₄ and will sink, while its product, succinimide, is less dense and will float.[5] The reaction is typically complete when all the dense NBS has been converted to the floating succinimide, usually within 1-3 hours. Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting material.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the collected solid with a small amount of fresh solvent to recover any trapped product.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to neutralize any remaining HBr).
-
Saturated Na₂S₂O₃ solution (to quench any unreacted Br₂).
-
Brine (to facilitate phase separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude bromosafrole product.
-
Purification: The crude product is often an oil and can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Analysis and Characterization
Confirmation of the desired bromosafrole product and assessment of its purity are typically achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Compound | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Mass Spec (m/z) |
| Safrole | ~5.9 (m, 1H, -CH=), ~5.1 (m, 2H, =CH₂), ~3.3 (d, 2H, Ar-CH₂-), 5.95 (s, 2H, -O-CH₂-O-) | M⁺ = 162 |
| Bromosafrole | Shift of allylic protons, appearance of new signals for -CH(Br)- and =CHBr depending on isomer | M⁺ = 240/242 (Characteristic 1:1 isotopic pattern for Br) |
Note: The bromination can potentially lead to isomeric products due to the resonance-stabilized allylic radical intermediate. Spectroscopic analysis is crucial for determining the product distribution.
Safety and Handling
-
Safrole: Classified as a hazardous substance and a precursor chemical. It is hepatotoxic and carcinogenic.[19] Handle with extreme caution in a certified chemical fume hood.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes. It can react exothermically with certain compounds.
-
AIBN: Thermally unstable. It decomposes upon heating, releasing nitrogen gas, which can cause pressure buildup in closed systems.[13] Store in a cool place and away from heat sources.
-
Carbon Tetrachloride (CCl₄): A known carcinogen and ozone-depleting substance.[5] Its use is highly discouraged. Safer alternatives like acetonitrile or cyclohexane should be considered.[18]
-
Workup: The reaction should be cooled before quenching. Quenching with aqueous solutions can be exothermic.
Conclusion
The allylic bromination of safrole derivatives via the Wohl-Ziegler reaction is a powerful and reliable synthetic tool. A thorough understanding of its free-radical mechanism is essential for controlling selectivity and achieving high yields. By carefully selecting reagents, controlling reaction conditions, and adhering to strict safety protocols, researchers can effectively utilize this methodology to synthesize valuable intermediates for drug discovery and development. The protocol and data presented herein provide a solid foundation for the practical application of this important chemical transformation.
References
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]
-
Noggle, F. T., DeRuiter, J., & Clark, C. R. (1997). Gas Chromatographic and Mass Spectrometric Analysis of Samples from a Clandestine Laboratory Involved in the Synthesis of Ecstacy from Sassafras Oil. Journal of Chromatographic Science, 35(10), 461-467. [Link]
-
Swist, M., Wilamowski, J., & Parczewski, A. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Forensic Science International, 152(2-3), 169-176. [Link]
-
Wikipedia. Wohl–Ziegler reaction. [Link]
-
Wikipedia. Azobisisobutyronitrile. [Link]
-
Baran, P. S., et al. (2018). User-friendly and Green Procedure for a Photoinduced Wohl–Ziegler Reaction. Angewandte Chemie International Edition, 57(41), 13618-13622. [Link]
-
OChem Tutor. (2022). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. YouTube. [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]
-
OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]
-
Schäffer, M., et al. (2013). Forensic profiling of sassafras oils based on comprehensive two-dimensional gas chromatography. Forensic Science International, 229(1-3), 108-115. [Link]
-
The Organic Chemistry Tutor. (2020). Allylic Radical Bromination with NBS. YouTube. [Link]
-
ResearchGate. What is the role of AIBN(Azobisisobutyronitrile) in a reaction?. [Link]
-
The Hive. bromosafrole. [Link]
-
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
University of California, Irvine. Radicals and Radical Reactions. [Link]
-
MDMA Synthesis. MDMA Synthesis Approaches - Safrole. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]
-
LibreTexts Chemistry. (2023). 4: Radical Reactions. [Link]
-
Semantic Scholar. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
-
Chem-Station. (2014). Wohl-Ziegler Bromination. [Link]
-
Liu, T., et al. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica, 48(11), 1091-1099. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Forensic profiling of sassafras oils based on comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safrole.com [safrole.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgosolver.com [orgosolver.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene is a valuable chemical intermediate, sought after for its utility in the synthesis of a variety of more complex molecules in the fields of pharmacology and materials science. Its structure, featuring a reactive bromoallyl group attached to a methylenedioxyphenyl moiety, allows for diverse downstream functionalization. This guide provides an in-depth exploration of the primary synthetic routes to this target molecule, with a focus on the selection of starting materials and the rationale behind the chosen experimental methodologies. We will delve into two principal synthetic pathways, originating from the readily available precursors: safrole and piperonal.
Synthetic Pathways to this compound
The synthesis of this compound can be efficiently achieved through two main strategies, each with its own set of advantages and considerations. The first approach involves the direct allylic bromination of safrole, a naturally occurring compound. The second pathway utilizes the Wittig reaction, starting from piperonal, to construct the desired carbon skeleton and introduce the bromine atom.
Pathway 1: Allylic Bromination of Safrole
Safrole (4-allyl-1,2-methylenedioxybenzene) serves as an excellent and direct starting material for the synthesis of this compound. The key transformation is the selective bromination of the allylic position, which is the carbon atom adjacent to the double bond.
The method of choice for this transformation is a free-radical bromination using N-Bromosuccinimide (NBS). This reagent is favored over molecular bromine (Br₂) for allylic bromination because it allows for a low, constant concentration of bromine to be maintained throughout the reaction. This is crucial to prevent the competing electrophilic addition of bromine across the double bond, which would lead to the undesired dibrominated product.[1][2] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by exposure to UV light.[3] The mechanism proceeds through the formation of a resonance-stabilized allylic radical, which then reacts with a bromine radical to yield the desired product.[1][2] The stability of this allylic radical is a key factor driving the selectivity of the reaction for the allylic position.[1]
Caption: Free-radical mechanism of allylic bromination of safrole using NBS.
The following protocol is a representative procedure for the allylic bromination of safrole using N-Bromosuccinimide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve safrole (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: To this solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Pathway 2: Wittig Reaction from Piperonal
An alternative and versatile route to the target molecule begins with piperonal (3,4-methylenedioxybenzaldehyde). This approach utilizes the Wittig reaction to form the carbon-carbon double bond and introduce the bromine atom in a single, strategic step.[2][4]
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[4] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[2] For the synthesis of this compound, the required Wittig reagent is (bromomethylene)triphenylphosphorane. This ylide is typically generated in situ from the corresponding phosphonium salt, (bromomethyl)triphenylphosphonium bromide, by treatment with a strong base such as n-butyllithium or sodium hydride.[5] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of piperonal, leading to the formation of a betaine intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[6]
Caption: Wittig reaction pathway for the synthesis of the target molecule from piperonal.
The following is a general procedure for the synthesis of this compound via the Wittig reaction.
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (bromomethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C using a dry ice/acetone bath. To this, slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes. Allow the resulting orange-red solution to stir at this temperature for 1 hour to ensure complete formation of the ylide.
-
Reaction with Piperonal: Dissolve piperonal (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at -78°C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.
Comparison of Synthetic Routes
| Feature | Pathway 1: Allylic Bromination of Safrole | Pathway 2: Wittig Reaction from Piperonal |
| Starting Material | Safrole | Piperonal |
| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator (AIBN) | (Bromomethyl)triphenylphosphonium bromide, Strong Base (n-BuLi) |
| Number of Steps | 1 | 2 (if preparing the phosphonium salt separately) |
| Reported Yield | Varies, typically moderate to good | Varies, typically moderate |
| Advantages | Direct, one-step synthesis from a readily available precursor. | Versatile, allows for the synthesis of various substituted alkenes. |
| Challenges | Potential for side reactions (e.g., addition to the double bond), requires careful control of reaction conditions. | Requires anhydrous conditions and the use of a strong, pyrophoric base. Separation of the product from triphenylphosphine oxide can be challenging. |
Synthesis of Key Starting Materials
For a comprehensive understanding, it is beneficial to consider the synthesis of the primary starting materials themselves.
-
Safrole: Safrole can be synthesized from catechol (1,2-dihydroxybenzene). The first step involves the methylenation of catechol with a dihalomethane, such as dibromomethane, in the presence of a base to form 1,2-methylenedioxybenzene.[7] This is followed by a selective bromination and subsequent coupling with an allyl group to yield safrole.[7]
-
Piperonal: Piperonal can be prepared through several routes. One common method is the oxidation of isosafrole, which is an isomer of safrole.[8] Alternatively, it can be synthesized from 1,2-methylenedioxybenzene via formylation reactions.
Conclusion
The synthesis of this compound is readily achievable through two primary and efficient synthetic pathways. The choice between the allylic bromination of safrole and the Wittig reaction from piperonal will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Both routes offer a reliable means to access this important chemical intermediate, paving the way for further exploration in drug discovery and materials science. Careful consideration of the reaction mechanisms and experimental conditions outlined in this guide will enable researchers to successfully synthesize and purify this valuable compound.
References
Please note that due to the nature of the available search results, direct and specific protocols with yields for the target molecule were not explicitly found. The provided protocols are based on general methodologies for the described reactions.
Sources
- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, a compound of interest for researchers and professionals in drug development and organic synthesis. Given the limited direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data on analogous structures to present a robust profile. We will delve into its chemical structure and formula, propose a detailed synthetic pathway from commercially available precursors, and discuss its potential reactivity and applications based on its key functional groups.
Chemical Structure and Formula
This compound is an organic compound featuring a phenyl ring substituted with a methylenedioxy group, connected to a 2-bromo-1-propene moiety. The methylenedioxy group, a common pharmacophore, is known to influence the metabolic stability and biological activity of many compounds. The presence of an allylic bromide introduces a reactive site for various nucleophilic substitutions, making this molecule a potentially versatile intermediate in organic synthesis.
Molecular Formula: C₁₀H₉BrO₂
Molecular Weight: 241.08 g/mol
Structure:
(Note: The (C₆H₃) represents the benzene ring, and the two oxygen atoms of the methylenedioxy group are attached to adjacent carbons, typically the 3 and 4 positions.)
Nomenclature:
-
Systematic IUPAC Name: 5-(2-bromoallyl)-1,3-benzodioxole
-
Common Name: this compound
Proposed Synthesis
A plausible and efficient two-step synthetic route to this compound starts from the commercially available 3',4'-(Methylenedioxy)propiophenone. The synthesis involves an initial α-bromination of the ketone followed by a Wittig olefination to introduce the terminal double bond.
Overall Synthetic Workflow
The proposed synthesis is a two-step process:
-
α-Bromination: Conversion of 3',4'-(Methylenedioxy)propiophenone to 2-Bromo-3',4'-(methylenedioxy)propiophenone.
-
Wittig Olefination: Reaction of the resulting α-bromo ketone with a phosphorus ylide to form the target alkene, this compound.
The Methylenedioxy Bridge: A Journey from Pepper Spice to Pharmacological Probe
An In-depth Technical Guide on the Discovery and History of Methylenedioxyphenyl Compounds
Abstract
The methylenedioxyphenyl (MDP) moiety, a simple yet profound structural feature, is at the heart of a diverse array of natural and synthetic compounds that have significantly impacted human culture, medicine, and science. From the pungent spice of black pepper to the complex pharmacology of modern therapeutics and the controversial history of psychoactive substances, the 1,3-benzodioxole ring system has been a source of fascination and utility. This in-depth technical guide provides a comprehensive exploration of the discovery and history of methylenedioxyphenyl compounds for researchers, scientists, and drug development professionals. We will trace the origins of their discovery in natural products, detail the evolution of synthetic methodologies for key compounds such as piperonal, safrole, and 3,4-methylenedioxyamphetamine (MDA), and examine their multifaceted applications in flavors, fragrances, and pharmacology. The narrative emphasizes the causality behind experimental choices, provides detailed protocols for seminal synthetic transformations, and elucidates the mechanisms of action that underpin their biological effects, particularly their significant interaction with cytochrome P450 enzymes.
The Genesis of a Moiety: From Piperine's Pungency to a Defined Functional Group
The story of the methylenedioxyphenyl group does not begin with its synthesis in a lab, but with the study of a globally cherished spice: black pepper (Piper nigrum). The pungent principle of pepper, an alkaloid named piperine, was the first widely studied compound confirmed to contain this unique structural feature.
The structural elucidation of piperine was a multi-step process that unfolded over the latter half of the 19th century. Early chemists determined its elemental formula to be C17H19NO3.[1] A critical breakthrough came with the discovery that hydrolysis of piperine with a potassium hydroxide solution yielded two distinct molecules: piperidine and a new acid, which was named piperic acid.[1] This revealed that piperine is an amide formed from these two components.
Further investigation focused on the structure of piperic acid. Oxidation with potassium permanganate cleaved the piperic acid molecule, yielding two key fragments: piperonal (also known as heliotropin) and piperonilic acid.[1] The identification of piperonal, an aromatic aldehyde with a distinct cherry-pie and vanilla-like aroma, was a pivotal moment. Through the analysis of these degradation products, chemists were able to deduce the presence of the 1,3-benzodioxole structure, which they termed the "methylenedioxy" group. This discovery laid the foundation for understanding a whole new class of naturally occurring compounds.
The Natural Abundance and Early Applications of Safrole
While piperine provided the first structural glimpse, another natural product, safrole, would become the most prominent and accessible source of the methylenedioxyphenyl group. Safrole is a colorless or slightly yellow oily liquid that is the primary constituent of sassafras oil, extracted from the root-bark of the sassafras tree (Sassafras albidum).[2] It is also found in smaller amounts in a variety of other plants, including cinnamon, nutmeg, and black pepper.[2]
Historically, sassafras was used by indigenous peoples of the Americas for various medicinal purposes, and its export to Europe began in the early 17th century.[3] In the 19th and early 20th centuries, safrole was widely used as a food additive, most notably as the characteristic flavor in root beer.[2] Its pleasant, sweet-shop aroma also led to its use in soaps and perfumes.[3]
However, in the 1960s, studies revealed that safrole could cause liver damage and tumors in rats, leading to its ban as a food additive by the U.S. Food and Drug Administration (FDA).[2][3] Despite its restricted use in food, safrole's importance as a chemical precursor for the synthesis of other valuable compounds would continue to grow.
Experimental Protocol: Extraction of Safrole from Sassafras Root Bark
This protocol describes a classical method for obtaining safrole from its natural source.
Objective: To isolate safrole oil from sassafras root bark via steam distillation.
Methodology:
-
Preparation of Plant Material: Shred or grind dried sassafras root bark to increase the surface area for efficient extraction.
-
Steam Distillation:
-
Place the ground root bark in a distillation flask and add water.
-
Heat the flask to generate steam, which will pass through the plant material, volatilizing the essential oils.
-
The steam and oil vapor mixture is then passed through a condenser, which cools the vapor and condenses it back into a liquid.
-
-
Separation:
-
Collect the distillate, which will consist of a mixture of water and safrole oil.
-
As safrole is immiscible with water and has a higher density, it will form a separate layer at the bottom of the collection vessel.
-
Separate the two layers using a separatory funnel.
-
-
Drying and Purification:
-
The collected safrole oil can be dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water.
-
Further purification can be achieved by vacuum distillation.[2]
-
The Rise of Synthetic Chemistry: Piperonal and the Fragrance Industry
The pleasant aroma of piperonal, first identified from the degradation of piperine, did not go unnoticed. By the early 1880s, perfumers had begun to utilize this aromatic aldehyde, which they also called heliotropin, for its sweet, floral, and powdery notes reminiscent of vanilla and cherry.[4] This created a demand for piperonal that could not be met by the laborious process of piperine degradation. The stage was set for the development of a commercially viable synthetic route, which would leverage the readily available natural precursor, safrole.
The key to an efficient synthesis of piperonal from safrole lies in the isomerization of the allyl side chain of safrole to the more stable propenyl side chain of isosafrole. This is a crucial step because the double bond in isosafrole is in conjugation with the aromatic ring, making it more susceptible to oxidative cleavage to form the desired aldehyde.
Workflow for the Synthesis of Piperonal from Safrole
Caption: Synthesis of Piperonal from Safrole.
Experimental Protocol: Isomerization of Safrole to Isosafrole
Objective: To convert safrole to isosafrole using a base catalyst.
Causality: The thermodynamic stability of the conjugated double bond in isosafrole drives this reaction. The use of a strong base facilitates the deprotonation and subsequent protonation steps that lead to the migration of the double bond.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine safrole with a strong base, such as potassium hydroxide, in a suitable solvent like ethanol.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture and neutralize the base with an acid.
-
Extraction and Purification: Extract the isosafrole into an organic solvent, wash the organic layer, dry it over an anhydrous drying agent, and purify by distillation.
Experimental Protocol: Oxidation of Isosafrole to Piperonal
Objective: To cleave the propenyl double bond of isosafrole to form piperonal.
Causality: The electron-rich double bond of isosafrole is susceptible to attack by strong oxidizing agents. The choice of oxidant is critical to achieve cleavage of the double bond without over-oxidizing the resulting aldehyde to a carboxylic acid.
Methodology (using Potassium Permanganate):
-
Reaction Setup: Dissolve isosafrole in a suitable solvent, such as acetone, in a flask cooled in an ice bath.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate to the isosafrole solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Completion: The reaction is typically complete when the characteristic purple color of the permanganate disappears.
-
Workup: Quench the reaction, filter off the manganese dioxide byproduct, and extract the piperonal into an organic solvent.
-
Purification: The crude piperonal can be purified by recrystallization or distillation.
Other methods for preparing piperonal have also been developed, including those starting from 1,3-benzodioxole or catechol, but the route from safrole remains historically and practically significant.[5][6]
The Pharmacological Era: MDA and MDMA
The early 20th century saw the extension of methylenedioxyphenyl chemistry into the realm of pharmacology with the synthesis of amphetamine derivatives.
3,4-Methylenedioxyamphetamine (MDA)
MDA was first synthesized in 1910 by Carl Mannich and W. Jacobsohn. The synthesis of MDA and its analogues can be achieved from either safrole or piperonal.
Synthesis Route from Safrole: One common method involves the Wacker oxidation of safrole to yield 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a key intermediate. This is followed by reductive amination to produce MDA.
Synthesis Route from Piperonal: An alternative route starts with piperonal and utilizes the Henry reaction with nitroethane to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP2NP). Subsequent reduction of the nitro group and the double bond yields MDA.[7]
Workflow for the Synthesis of MDA from Piperonal
Caption: Mechanism-based inactivation of CYP450 by MDP compounds.
This mechanism-based inactivation has profound implications for drug development. The presence of a methylenedioxyphenyl moiety in a drug candidate is often a red flag due to the high potential for drug-drug interactions and idiosyncratic toxicity.
Summary and Future Perspectives
The history of methylenedioxyphenyl compounds is a compelling narrative of how a single chemical motif, first uncovered through the study of natural products, has become a cornerstone in fields as diverse as flavor and fragrance chemistry, organic synthesis, and pharmacology. The journey from the structural elucidation of piperine to the synthesis of complex psychoactive molecules and the understanding of their intricate interactions with metabolic enzymes showcases the evolution of chemical science.
For researchers and drug development professionals, the story of the methylenedioxyphenyl group serves as both an inspiration and a cautionary tale. It highlights the potential for discovering novel bioactivities from natural sources and the power of synthetic chemistry to modify and enhance these properties. It also underscores the critical importance of understanding the metabolic fate of drug candidates and the potential for mechanism-based toxicity. As we move forward, the lessons learned from the rich history of methylenedioxyphenyl compounds will continue to inform the design of safer and more effective molecules.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Safrole | C10H10O2 | 162.19 | 11 | 232-234 |
| Isosafrole | C10H10O2 | 162.19 | ~8 (cis), ~-1.5 (trans) | 252-253 |
| Piperonal | C8H6O3 | 150.13 | 35-37 | 263 |
| MDP2P | C10H10O3 | 178.18 | N/A | 290 |
| MDA | C10H13NO2 | 179.22 | N/A (HCl salt: 183-185) | N/A |
| MDMA | C11H15NO2 | 193.25 | N/A (HCl salt: 147-153) | N/A |
Data compiled from various sources. [1][2][8][9]
References
-
Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
- CN108752310B - Preparation method of piperonal - Google Patents. (n.d.).
-
MDMA Synthesis Approaches - Safrole. (n.d.). Retrieved January 23, 2026, from [Link]
-
Stable isotope characterisation of MDP2P and MDA prepared from piperonal - Griffith Research Online. (n.d.). Retrieved January 23, 2026, from [Link]
-
Safrole - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- CN103936709A - Synthetic method of piperonal - Google Patents. (n.d.).
-
MDMA - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents. (n.d.).
-
The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Structure elucidation and complete assignment of H and C NMR data of Piperine - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
DMF/O2 Wacker Oxidation of Safrole - Erowid. (n.d.). Retrieved January 23, 2026, from [Link]
-
MDP2NP 2-HEAA Catalysed Henry Condensation of Piperonal | PDF - Scribd. (n.d.). Retrieved January 23, 2026, from [Link]
-
CHEMICAL PROFILING OF ECSTASY TABLETS - AVESIS. (n.d.). Retrieved January 23, 2026, from [Link]
-
Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry - Griffith Research Online. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis by-products from the Wacker oxidation of safrole in methanol using ρ-benzoquinone and palladium chloride | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Diversity of P450 Enzymes in the Biosynthesis of Natural Products - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Extraction of safrole from essential oils with ionic liquids - RUN - UNL Repository. (n.d.). Retrieved January 23, 2026, from [Link]
-
structure elucidation and synthesis of piperine. #piperine - YouTube. (2023, July 5). Retrieved January 23, 2026, from [Link]
-
William Henry Perkin | Science History Institute. (n.d.). Retrieved January 23, 2026, from [Link]
-
Chemical markers from the peracid oxidation of isosafrole - Sciencemadness.org. (n.d.). Retrieved January 23, 2026, from [Link]
-
MDP2NP - 2-HEAA catalysed Henry condensation. (n.d.). Retrieved January 23, 2026, from [Link]
-
MDMA: history and lessons learned (part 1) - Transform Drug Policy Foundation. (2021, August 18). Retrieved January 23, 2026, from [Link]
-
Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds - Taylor & Francis. (2008, September 22). Retrieved January 23, 2026, from [Link]
-
Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Alkyl Nitrite Wacker Oxidation of Safrole to MDP2P: A Discussion - Erowid. (n.d.). Retrieved January 23, 2026, from [Link]
-
Proposed route for the formation of 3,4-methylenedioxybenzonitrile (8).... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. (n.d.). Retrieved January 23, 2026, from [Link]
-
Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed. (2005, May 10). Retrieved January 23, 2026, from [Link]
-
Therapeutic Potentials and Encapsulation Strategies of Essential Oils - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Piperine | C17H19NO3 | CID 638024 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Sir William Henry Perkin (1838 – 1907) - ChemistryViews. (2021, February 23). Retrieved January 23, 2026, from [Link]
-
Enzyme Activity of Natural Products on Cytochrome P450 - PMC - NIH. (2022, January 14). Retrieved January 23, 2026, from [Link]
-
Elucidating biosynthetic pathway of piperine using comparative transcriptome analysis of leaves, root and spike in Piper longum - bioRxiv. (2021, January 4). Retrieved January 23, 2026, from [Link]
-
Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Piperine: Structure, Chemical Properties & Uses Explained - Vedantu. (n.d.). Retrieved January 23, 2026, from [Link]
-
Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC - NIH. (2015, February 2). Retrieved January 23, 2026, from [Link]
-
RoC Profile: Safrole - National Toxicology Program (NTP). (n.d.). Retrieved January 23, 2026, from [Link]
-
Diversity of P450 enzymes in the biosynthesis of natural products - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]
-
Methylenedioxyphenyl - CureFFI.org. (2013, September 4). Retrieved January 23, 2026, from [Link]
Sources
- 1. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]
- 2. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 3. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3,4-Methylenedioxyphenyl-2-propanone | C10H10O3 | CID 78407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 9. William Henry Perkin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene: Synthesis, Characterization, and Molecular Weight
This technical guide provides a comprehensive overview of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from closely related compounds and established chemical principles to provide a robust and scientifically grounded resource.
Introduction and Chemical Identity
This compound is a brominated derivative of safrole, a naturally occurring phenylpropene. Its structure, featuring a bromo-substituted allyl group attached to a methylenedioxyphenyl ring, suggests its potential as a versatile intermediate in organic synthesis. The presence of the reactive bromo-alkene functionality opens avenues for various nucleophilic substitution and cross-coupling reactions, making it a valuable building block for more complex molecules.
The core structure is derived from safrole (4-allyl-1,2-methylenedioxybenzene), a compound found in the oil of the sassafras tree.[1] The introduction of a bromine atom onto the propylene side chain significantly alters its reactivity and potential applications.
Chemical Structure
Caption: Proposed synthesis of the target molecule via bromination of safrole.
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with safrole.
-
Reagent Addition: An equimolar amount of concentrated hydrobromic acid (e.g., 48% aqueous solution) is added dropwise to the flask with constant stirring. The reaction is typically carried out at a controlled temperature, potentially at room temperature or slightly below, to manage any exothermicity.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is then purified by flash column chromatography on silica gel to isolate the desired this compound from any unreacted starting material and isomeric byproducts.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons on the methylenedioxyphenyl ring, the methylene protons of the dioxole group, and the protons of the bromo-allyl side chain. The vinyl protons would likely appear as distinct multiplets.
-
¹³C NMR spectroscopy would show the corresponding signals for all the carbon atoms in the molecule, with the carbon bearing the bromine atom being significantly shifted downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and alkene groups, C=C stretching of the aromatic ring and the alkene, and the C-O stretching of the methylenedioxy group. A band corresponding to the C-Br stretch would also be present.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).
Potential Applications in Research and Drug Development
While specific applications for this compound are not documented, its chemical structure suggests several potential uses:
-
Intermediate in Organic Synthesis: It can serve as a precursor for the synthesis of a variety of other compounds through reactions at the bromo-alkene moiety. This includes the introduction of different functional groups via nucleophilic substitution or the formation of new carbon-carbon bonds through cross-coupling reactions.
-
Precursor for Bioactive Molecules: Given that its parent compound, safrole, is a precursor in the synthesis of certain psychoactive substances, this brominated derivative could potentially be explored as an intermediate in the synthesis of novel analogs for pharmacological research. [2]The related compound, 2-Bromo-3',4'-(methylenedioxy)propiophenone, is categorized as a precursor in the synthesis of cathinones. [3][4]* Material Science: The reactive nature of the molecule could also lend itself to applications in material science, such as in the development of new polymers or functional materials.
Conclusion
This compound is a molecule with significant potential as a synthetic intermediate. While direct experimental data is scarce, this guide provides a scientifically sound framework for its synthesis, characterization, and potential applications based on the well-established chemistry of related compounds. Researchers and drug development professionals can use this information as a starting point for their own investigations into this and similar molecules.
References
- Google Patents. (n.d.). Method for preparing safrole.
-
Journal of the Clandestine Laboratory Investigating Chemists Association. (n.d.). Gas Chromatographic and Mass Spectrometric Analysis of Samples from a Clandestine Laboratory Involved in the Synthesis of Ecstacy from Sassafras Oil. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of Safrole. Retrieved from [Link]
-
PubMed. (2022). Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Methylenedioxypropiophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Safrole. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, a versatile synthetic intermediate. The document outlines a robust protocol for its synthesis from the readily available natural product, safrole, via allylic bromination. Furthermore, it details key applications of this reagent in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with practical, step-by-step protocols. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Synthetic Potential of this compound
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for introducing the 3-(3,4-methylenedioxyphenyl)allyl moiety into a target molecule. The structure combines a reactive allylic bromide with the pharmacologically significant 3,4-methylenedioxyphenyl group, a scaffold present in numerous natural products and synthetic compounds with diverse biological activities. The strategic importance of this intermediate lies in its ability to undergo a variety of transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions, making it a key building block in the synthesis of complex molecular architectures. A related compound, 1-(3,4-methylenedioxyphenyl)-2-bromopropane, has been identified as an intermediate in the synthesis of 3,4-Methylenedioxymethamphetamine (MDMA), highlighting the relevance of such structures in the landscape of psychoactive substance synthesis and forensic analysis[1].
Synthesis of this compound via Allylic Bromination of Safrole
The most direct and efficient method for the synthesis of this compound is the allylic bromination of safrole. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic position over electrophilic addition to the double bond[2][3][4]. The reaction is typically initiated by light or a radical initiator.
The mechanism proceeds via a free-radical chain reaction. Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical[2][3]. This radical then abstracts a hydrogen atom from the allylic position of safrole, the position adjacent to the double bond, to form a resonance-stabilized allylic radical and HBr[2][4]. The HBr subsequently reacts with NBS to produce molecular bromine (Br₂) at a low concentration[2][4][5]. In the final propagation step, the allylic radical reacts with Br₂ to yield the desired product and another bromine radical, which continues the chain reaction[4][5].
Caption: Synthetic scheme for the allylic bromination of safrole.
Protocol 2.1: Synthesis of this compound
Materials:
-
Safrole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hexane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve safrole (1 equivalent) in anhydrous carbon tetrachloride. Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (or position a UV lamp to irradiate the flask).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The solid succinimide will float to the top as it is formed.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Safrole | 1.0 eq |
| NBS | 1.1 eq |
| Initiator | AIBN (catalytic) or UV light |
| Solvent | Carbon Tetrachloride (anhydrous) |
| Temperature | Reflux (~77°C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
Application I: Nucleophilic Substitution for the Synthesis of Allylic Amines
Allylic amines are important structural motifs in many biologically active compounds and pharmaceutical agents. The allylic bromide of the title compound is an excellent electrophile for S(_N)2 reactions with a variety of nucleophiles, including primary and secondary amines. This reaction provides a straightforward route to novel substituted allylic amines.
The reaction mechanism involves the direct displacement of the bromide ion by the lone pair of electrons on the nitrogen atom of the amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr formed.
Caption: General scheme for nucleophilic substitution.
Protocol 3.1: Synthesis of N-Benzyl-3-[(3,4-Methylenedioxy)phenyl]prop-2-en-1-amine
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add benzylamine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Reaction: Stir the mixture at 80°C for 6-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-benzyl-3-[(3,4-Methylenedioxy)phenyl]prop-2-en-1-amine. A similar procedure is described for the synthesis of N-benzyl-prop-2-ynyl-amine[6].
Table 2: Reaction Parameters for the Synthesis of N-Benzyl-3-[(3,4-Methylenedioxy)phenyl]prop-2-en-1-amine
| Parameter | Value |
| Allylic Bromide | 1.0 eq |
| Benzylamine | 1.2 eq |
| Base (K₂CO₃) | 2.0 eq |
| Solvent | Acetonitrile (anhydrous) |
| Temperature | 80°C |
| Reaction Time | 6-8 hours |
| Expected Yield | 80-90% |
Application II: Palladium-Catalyzed Heck Coupling for C-C Bond Formation
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex[7]. This compound can serve as the unsaturated halide component in this reaction, allowing for the extension of the carbon chain and the synthesis of more complex olefinic structures.
The catalytic cycle of the Heck reaction involves the oxidative addition of the allylic bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species. Finally, reductive elimination of HBr with a base regenerates the Pd(0) catalyst.
Caption: Simplified Heck coupling catalytic cycle.
Protocol 4.1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M HCl solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.1 equivalents) to anhydrous DMF. Stir for 10 minutes.
-
Reaction Setup: To the catalyst mixture, add this compound (1 equivalent), styrene (1.5 equivalents), and triethylamine (2 equivalents).
-
Reaction: Heat the reaction mixture to 100°C and stir for 12-16 hours. Monitor the reaction by GC-MS.
-
Workup: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with 1 M HCl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Table 3: Reaction Parameters for the Heck Coupling Reaction
| Parameter | Value |
| Allylic Bromide | 1.0 eq |
| Styrene | 1.5 eq |
| Pd(OAc)₂ | 0.05 eq |
| PPh₃ | 0.1 eq |
| Base (Et₃N) | 2.0 eq |
| Solvent | DMF (anhydrous) |
| Temperature | 100°C |
| Reaction Time | 12-16 hours |
| Expected Yield | 60-75% |
Safety and Handling
This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagents used in the described protocols, such as NBS, AIBN, strong bases, and palladium catalysts, have their own specific hazards and should be handled according to their Safety Data Sheets (SDS).
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from safrole and its reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an attractive building block for the synthesis of a wide range of complex molecules, including potential pharmaceutical candidates and fine chemicals. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound.
References
- Coric, P. et al. (1996). Potent and Selective Biphenyl Inhibitors of the Angiotensin II AT1 Receptor: Importance of the 2-Ethyl-4-carboxylate Group. Journal of Medicinal Chemistry, 39(6), 1210-1219.
- European Patent No. EP2562173A1. (2013). 2-methyl-3-(3,4.methylenedioxyphenyl) propanal, and method for production thereof.
- Dutkiewicz, G., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1024.
- Lau, B. P. Y., et al. (1998). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis.
-
Master Organic Chemistry. (2013). What is Allylic Bromination? Retrieved from [Link]
- Chinese Patent No. CN1948279A. (2007). Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
- Singh, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22365-22386.
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
- Lu, Y., et al. (2015). Palladium-Catalyzed Oxidative Heck-Type Reactions of Arylboronic Acids with Fluoroalkylated Olefins. Molecules, 20(10), 18765-18776.
- World Intellectual Property Organization. (1996). Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones. (Patent No. WO1996039133A1).
- LibreTexts Chemistry. (2023). 5.
- Reisman, S. E., et al. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(41), 17099–17105.
- U.S. Patent No. US3008968A. (1961). Process for making 2-methyl-3-(3'-4'-methylenedioxyphenyl)-propanal.
- Zhang, Y., et al. (2012). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone.
- Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
- Rampon, D. S. (2019). Allylic brominations with NBS.
-
Organic Syntheses. (n.d.). 1-Iodopropyne. Retrieved from [Link]
- El-Shishtawy, R. M., et al. (2014). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... Journal of Saudi Chemical Society, 18(5), 515-523.
- U.S. Patent Application Publication No. US 2006/0264680 A1. (2006). Novel brominated phenoxy compounds and process for their preparation.
-
Justia Patents. (n.d.). Alan B. Northrup Inventions, Patents and Patent Applications. Retrieved from [Link]
- Yamaguchi, J., et al. (2018). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction.
- Wu, T., et al. (2022). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. European Journal of Organic Chemistry, 2022(24), e202200346.
- Stevens, C. L., et al. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 336-338.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. BENZYL-PROP-2-YNYL-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution with 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Introduction: Unlocking the Synthetic Potential of a Versatile Allylic Bromide
The compound 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, a derivative of the naturally occurring safrole, is a key building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive allylic bromide and the electronically rich 3,4-methylenedioxyphenyl (piperonyl) group, makes it a valuable precursor for creating novel derivatives with potential applications in medicinal chemistry and materials science. The 3,4-methylenedioxyphenyl moiety is a common scaffold in numerous biologically active compounds.
This guide provides a comprehensive overview of the principles and detailed protocols for performing nucleophilic substitution reactions on this versatile substrate. We will delve into the mechanistic underpinnings, explore the scope of suitable nucleophiles, and offer step-by-step procedures to empower researchers in drug development and synthetic chemistry to confidently and effectively utilize this important synthetic intermediate.
Mechanistic Insights: Navigating the Pathways of Nucleophilic Substitution
The reactivity of this compound is dominated by its allylic bromide functionality. Allylic halides are excellent substrates for nucleophilic substitution reactions and can proceed through both S(_N)1 and S(_N)2 pathways. The operative mechanism is largely dictated by the strength of the nucleophile, the solvent, and the reaction temperature.
-
The S(_N)2 Pathway: With strong, typically anionic nucleophiles, the reaction is likely to proceed via a bimolecular (S(_N)2) mechanism. This is a single-step concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs[1]. The transition state is stabilized by the adjacent π-system of the double bond, which often leads to enhanced reaction rates compared to saturated alkyl halides.
-
The S(_N)1 Pathway: In the presence of weak nucleophiles and polar protic solvents, an S(_N)1 mechanism may be favored. This pathway involves the initial departure of the bromide ion to form a resonance-stabilized allylic carbocation. This carbocation can then be attacked by the nucleophile at two different positions, potentially leading to a mixture of products.
-
Potential for Elimination: It is important to consider the possibility of a competing elimination (E2) reaction, especially when using strong bases as nucleophiles[2]. This would lead to the formation of a conjugated diene. Careful selection of reaction conditions is crucial to minimize this side reaction.
Below is a diagram illustrating the general S(_N)2 nucleophilic substitution pathway for this compound.
Sources
- 1. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential [mdpi.com]
- 2. Allylic Amination of Highly Substituted Alkenes Enabled by Photoredox Catalysis and Cu(II)-Mediated Radical-Polar Crossover - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene as a versatile building block in medicinal chemistry. The protocols outlined herein are designed to be robust and reproducible, offering a foundation for the exploration of novel therapeutic agents.
Introduction: The Potential of a Multifunctional Scaffold
The 3,4-methylenedioxyphenyl moiety, commonly found in natural products like safrole, is a privileged scaffold in drug discovery, contributing to the pharmacological activity of numerous compounds. The introduction of a vinyl bromide functionality at the allylic position, as in this compound, creates a highly versatile intermediate. This compound is not only a precursor for a wide range of chemical transformations but also holds intrinsic potential for biological activity, drawing from the established significance of related chalcones and other phenylpropanoids in medicinal chemistry.[1][2]
The strategic placement of the bromine atom and the double bond allows for a multitude of subsequent reactions, including but not limited to, cross-coupling reactions, nucleophilic substitutions, and additions. This flexibility enables the generation of diverse molecular libraries for screening against various therapeutic targets. The inherent reactivity of this scaffold makes it a valuable tool for lead optimization and the development of novel drug candidates.
Synthesis of this compound
The synthesis of the title compound can be envisioned through several routes, with a common starting point being the readily available natural product, safrole (1-allyl-3,4-methylenedioxybenzene). A plausible and efficient method involves the allylic bromination of safrole.
Protocol 1: Allylic Bromination of Safrole
This protocol describes the synthesis of this compound from safrole using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
Safrole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for reflux and workup
Procedure:
-
To a solution of safrole (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Pale yellow oil |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spec (m/z) | [M]+ and [M+2]+ peaks in the expected ratio for a monobrominated compound |
Applications in the Synthesis of Bioactive Molecules
The synthetic utility of this compound lies in its ability to serve as a scaffold for the introduction of diverse functional groups, leading to compounds with potential therapeutic applications.
Synthesis of Novel Chalcone Analogs
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are known for their wide range of biological activities.[1][3] The title compound can be used to synthesize novel chalcone derivatives.
Protocol 2: Palladium-Catalyzed Carbonylative Cross-Coupling
This protocol details the synthesis of a chalcone analog via a palladium-catalyzed carbonylative cross-coupling reaction.
Materials:
-
This compound
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Carbon monoxide (CO) gas
-
Dioxane or Toluene as solvent
-
Potassium carbonate (K₂CO₃)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the aryl boronic acid (1.2 equivalents), Pd(OAc)₂ (3 mol%), and PPh₃ (6 mol%).
-
Add the solvent and K₂CO₃ (2 equivalents).
-
Purge the flask with CO gas and then maintain a CO atmosphere (balloon).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired chalcone analog.
dot
Caption: Synthetic workflow for chalcone analog synthesis.
Synthesis of Amine Derivatives with Potential CNS Activity
The methylenedioxyphenyl group is a key feature in several psychoactive compounds. The title compound can be a precursor to novel amine derivatives for neurological research.
Protocol 3: Nucleophilic Substitution with Amines
This protocol describes the synthesis of an allylic amine derivative.
Materials:
-
This compound
-
A primary or secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1.5 equivalents) and the base (2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
dot
Caption: Workflow for the synthesis of allylic amine derivatives.
Potential Therapeutic Applications and Future Directions
Derivatives of this compound are hypothesized to exhibit a range of biological activities based on the known pharmacology of related scaffolds.
-
Anti-inflammatory Activity: Chalcones are known to inhibit inflammatory pathways, and novel derivatives could be explored as selective COX-2 inhibitors.[3]
-
Anticancer Activity: The safrole scaffold has been investigated for its cytotoxic effects against various cancer cell lines.[4] Modifications enabled by the vinyl bromide handle could lead to more potent and selective anticancer agents.
-
Antimicrobial and Antifungal Activity: The methylenedioxyphenyl moiety is present in natural products with antimicrobial properties.[2] New derivatives could be screened for activity against a panel of pathogenic microbes.
Data Presentation: Hypothetical Bioactivity of Synthesized Derivatives
The following table presents a hypothetical summary of the biological activities of derivatives synthesized from this compound, illustrating the potential for diverse pharmacological profiles.
| Derivative | Target/Assay | IC₅₀/EC₅₀ (µM) |
| Chalcone Analog 1 | COX-2 Inhibition | 0.5 |
| Chalcone Analog 2 | MCF-7 Cytotoxicity | 2.1 |
| Allylic Amine 1 | 5-HT₂ₐ Receptor Binding | 15.3 (Ki) |
| Allylic Amine 2 | E. coli Growth Inhibition | 12.5 (MIC) |
Conclusion
This compound is a promising, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis from a readily available natural product and its versatile reactivity make it an attractive starting material for the generation of diverse chemical libraries. The protocols and potential applications outlined in these notes are intended to serve as a foundational guide for researchers to unlock the full potential of this scaffold in the discovery of novel therapeutic agents.
References
-
Butcher, R. J., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1024. [Link]
-
Al-Ostoot, F. H., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988. [Link]
-
Goh, K. M., et al. (2010). 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1225. [Link]
-
Villena García, J., et al. (2012). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Journal of the Chilean Chemical Society, 57(4), 1361-1364. [Link]
-
Fun, H. K., et al. (2008). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1559. [Link]
-
D'hooghe, M., & De Kimpe, N. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4211. [Link]
-
Zhang, Y., et al. (2007). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Jishou Daxue Xuebao (Ziran Kexue Ban), 28(2), 85-87. [Link]
-
Kalgutkar, A. S., et al. (2000). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1275-1278. [Link]
Sources
Synthesis of Novel Safrole Derivatives for Biological Screening: Application Notes and Protocols
Introduction: The Therapeutic Potential of Safrole and Its Analogs
Safrole, a naturally occurring phenylpropanoid found in the essential oils of plants like Sassafras albidum, presents a privileged scaffold for synthetic modification in drug discovery.[1] Its unique chemical structure, featuring a methylenedioxy ring and an allyl side chain, offers multiple reactive sites for derivatization. While safrole itself exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties, its therapeutic application is limited by concerns over its potential carcinogenicity.[2][3] However, the structural framework of safrole serves as an excellent starting point for the development of novel derivatives with enhanced potency and reduced toxicity.
The rationale for synthesizing novel safrole derivatives lies in the principles of medicinal chemistry, where systematic structural modifications can lead to significant improvements in biological activity. By altering the electronic and steric properties of the safrole molecule, researchers can tune its interaction with biological targets, leading to enhanced efficacy in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides detailed protocols for the synthesis of a diverse set of safrole derivatives and their subsequent biological evaluation, offering insights into the structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies and Protocols
The synthetic versatility of safrole allows for a multitude of chemical transformations. The primary sites for modification are the terminal double bond of the allyl group and the aromatic ring. Below are detailed protocols for the synthesis of representative safrole derivatives, with an emphasis on the rationale behind the chosen synthetic routes.
Workflow for the Synthesis of Safrole Derivatives
Caption: Synthetic pathways for generating diverse safrole derivatives.
Protocol 1: Isomerization of Safrole to Isosafrole
Rationale: The isomerization of the allyl side chain to a propenyl group in isosafrole is a crucial first step for further functionalization, such as oxidation to the corresponding ketone. This reaction is typically catalyzed by a strong base.
Materials:
-
Safrole
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g of safrole in 100 mL of ethanol.
-
Add 5 g of powdered potassium hydroxide to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether.
-
Combine the organic layers and wash with 2 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford isosafrole.
Protocol 2: Epoxidation of Safrole
Rationale: The introduction of an epoxide ring on the allyl side chain provides a versatile intermediate for the synthesis of various derivatives, including amino alcohols, which often exhibit interesting biological activities. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
Materials:
-
Safrole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 5 g of safrole in 100 mL of dichloromethane in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of m-CPBA in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding 50 mL of 10% sodium sulfite solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield safrole epoxide.
Protocol 3: Dihydroxylation of Safrole
Rationale: The conversion of the alkene to a vicinal diol introduces two hydroxyl groups, significantly increasing the polarity and potential for hydrogen bonding, which can enhance interaction with biological targets. The Sharpless asymmetric dihydroxylation allows for the stereoselective synthesis of chiral diols.[4]
Materials:
-
Safrole
-
AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 500 mL round-bottom flask, prepare a solvent mixture of 150 mL of tert-butanol and 150 mL of water.
-
Add 20 g of AD-mix-β to the solvent mixture and stir until a clear, two-phase system is obtained.
-
Cool the mixture to 0 °C and add 5 g of safrole.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding 20 g of sodium sulfite and stir for 1 hour.
-
Extract the mixture with 3 x 100 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting diol by column chromatography on silica gel.
Protocol 4: Nitration of Safrole
Rationale: The introduction of a nitro group onto the aromatic ring can significantly alter the electronic properties of the molecule and introduce a potential hydrogen bond acceptor, which has been shown to enhance antiproliferative activity.[1]
Materials:
-
Safrole
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Ice-salt bath
-
Beaker
-
Magnetic stirrer
Procedure:
-
In a 250 mL beaker, prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice-salt bath.
-
In a separate flask, dissolve 5 g of safrole in 50 mL of glacial acetic acid and cool to -10 °C.
-
Slowly add the cold nitrating mixture to the safrole solution dropwise, maintaining the temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for 4 hours.
-
Pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain the nitrosafrole derivative.
Biological Screening Protocols
A critical component of drug discovery is the systematic evaluation of the biological activity of newly synthesized compounds. The following protocols detail standard assays for assessing the anticancer, antimicrobial, and anti-inflammatory potential of safrole derivatives.
Workflow for Biological Screening
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formation of 2-{[3-(1,3-Benzodioxol-5-yl)prop-2-en-2-yl]oxy}tetrahydro-2H-pyran
Abstract: This document provides a detailed guide for the synthesis of the Grignard reagent from 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene. This allylic Grignard reagent is a valuable intermediate in organic synthesis, particularly for the elaboration of safrole-type scaffolds. The protocol herein addresses the specific challenges associated with this substrate, including initiation difficulties, allylic rearrangements, and the suppression of the primary side reaction, Wurtz coupling. This guide is intended for researchers in synthetic chemistry and drug development, offering both a robust experimental procedure and a deep dive into the mechanistic considerations that ensure reproducibility and high yield.
Scientific Foundation & Strategic Considerations
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1][2] While conceptually straightforward, the synthesis using allylic halides such as this compound presents unique challenges that must be proactively managed.
1.1. The Challenge of Wurtz Coupling
The most significant competing reaction is the Wurtz-type homocoupling.[3][4] This occurs when a molecule of the freshly formed Grignard reagent (a potent nucleophile) attacks a molecule of the unreacted allylic bromide (a potent electrophile).[5]
-
Mechanism: R-MgBr + R-Br → R-R + MgBr₂
-
Consequence: This dimerization consumes both the starting material and the desired product, leading to a significant reduction in yield and the formation of difficult-to-remove impurities.
-
Mitigation Strategy: The core principle for suppressing this bimolecular reaction is to maintain a very low concentration of the allylic bromide in the presence of the Grignard reagent. This is achieved through the slow, dropwise addition of the bromide to a suspension of activated magnesium.[5]
1.2. Magnesium Activation: Overcoming the Oxide Layer
Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents its reaction with the organic halide.[6] This necessitates an activation step to expose a fresh, reactive metal surface.
-
Common Activators:
-
Iodine (I₂): A small crystal of iodine is often used. It is believed to react with the magnesium surface to form magnesium iodide, which helps to chemically clean and etch the surface.
-
1,2-Dibromoethane (DBE): DBE reacts with magnesium to form ethylene gas and magnesium bromide. The effervescence provides a clear visual indicator that the magnesium is active and the reaction has initiated.[7]
-
Mechanical Agitation: Vigorous stirring can physically break the oxide layer, exposing fresh metal.[8]
-
1.3. The Allylic System: Potential for Rearrangement
Allylic Grignard reagents can exist in equilibrium between two isomeric forms.[9] While the starting bromide has a specific structure, the resulting organometallic species can potentially react at either the alpha (α) or gamma (γ) position of the allylic system. For the target molecule, this rearrangement is less of a concern as it leads to the same carbon skeleton upon reaction with many electrophiles, but it is a critical consideration in asymmetric synthesis or when complex electrophiles are used.
Reaction Mechanism & Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Reaction pathways for the synthesis.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
3.1. Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| Magnesium Turnings | Grignard Grade, >99.8% | Sigma-Aldrich | Must be fresh and have minimal surface oxidation (shiny appearance). |
| This compound | >97% | Custom Synthesis | Must be dry and free of acidic impurities. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use a freshly opened bottle or solvent from a purification system.[10] |
| Iodine | ACS Reagent Grade | J.T. Baker | A few small crystals are sufficient. |
| Apparatus | |||
| Round-bottom flask (3-neck) | - | - | Flame-dried under vacuum or oven-dried at 120°C for several hours. |
| Reflux condenser with drying tube (CaCl₂ or Drierite) | - | - | Ensure all joints are well-greased and sealed. |
| Pressure-equalizing dropping funnel | - | - | For controlled addition of the bromide solution. |
| Magnetic stirrer and stir bar | - | - | |
| Nitrogen or Argon gas inlet | - | - | To maintain a positive pressure of inert gas. |
| Heating mantle or water bath | - | - | For gentle heating during initiation. |
3.2. Apparatus Setup (Self-Validating System)
-
Assemble the 3-neck round-bottom flask with the magnetic stir bar, reflux condenser, and dropping funnel. The third neck should be fitted with a septum for the inert gas inlet.
-
Flame-dry the entire apparatus under a high vacuum to remove all adsorbed water. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Expertise Note: This step is non-negotiable. Grignard reagents are potent bases and will be quenched by trace amounts of water, leading to reaction failure.[11] The integrity of the inert atmosphere is the first validation checkpoint.
-
3.3. Magnesium Activation and Reaction Initiation
-
Remove the dropping funnel temporarily and add magnesium turnings (1.2 equivalents) to the cooled flask under a strong flow of inert gas.
-
Add one small crystal of iodine. The flask should be resealed immediately.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. The concentration should be approximately 0.5 M.
-
Add ~10% of the bromide/THF solution from the dropping funnel to the stirring magnesium turnings.
-
Observe the mixture. Successful initiation is marked by one or more of the following:
-
Fading of the purple/brown iodine color.
-
Spontaneous warming of the flask.
-
Appearance of fine bubbles on the magnesium surface.
-
The solution turning a cloudy grey or brown.
-
-
If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun or warm water bath until initiation is observed.[12] Be prepared to cool the flask if the reaction becomes too vigorous.
-
Trustworthiness Note: The visual cues of initiation are a critical control point. Do not proceed with the bulk addition until there is clear evidence the reaction has started. A "false start" can lead to a dangerous accumulation of unreacted bromide, which can then react uncontrollably.
-
3.4. Grignard Reagent Formation
-
Once the reaction is self-sustaining (gentle reflux without external heating), begin the slow, dropwise addition of the remaining bromide/THF solution from the dropping funnel.
-
The rate of addition should be controlled to maintain a steady but gentle reflux. This typically takes 60-90 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. A successful reaction will result in a dark brown to black solution with little to no remaining magnesium metal.
3.5. Quantification and Use
The resulting Grignard reagent solution should be used immediately for the best results. While direct use is common, its concentration can be determined by titration (e.g., with a solution of I₂ or a known acid with an indicator) for reactions requiring precise stoichiometry.
Troubleshooting and Expert Insights
| Symptom | Probable Cause | Recommended Action |
| Reaction fails to initiate | Wet glassware/solvent; Poor quality magnesium. | Re-dry all apparatus. Use a fresh bottle of anhydrous solvent. Activate Mg with 1,2-dibromoethane.[7] |
| Reaction starts but then stops | Insufficient local concentration of bromide. | Add a small additional aliquot of the bromide solution and apply gentle heat. |
| Solution turns black and viscous | Significant Wurtz coupling has occurred.[10] | The addition rate was likely too fast. The yield will be compromised. For future runs, dilute the bromide and add more slowly. |
| Large amount of Mg remains at the end | Poor activation; Inefficient stirring. | Ensure the stir bar is effectively agitating the turnings. Consider mechanical stirring for larger scales.[8] |
References
-
Master Organic Chemistry. (2011). Grignard Reagents. [Link]
-
Organic chemistry. (2020). Allylic Grignard reagents in organic synthesis. YouTube. [Link]
-
Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagen... Study Prep. [Link]
-
Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
-
Lindstedt, E., et al. (2018). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Chemistry Stack Exchange. (2020). Allylic Rearrangement in formation of Grignard Reagent. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
- Google Patents. (2014). CN103833722A - Method for preparing safrole.
-
DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
-
International Journal of ChemTech Research. (2012). Environment-Friendly, Mild and One-Step Synthesis of Safrole. [Link]
-
Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. [Link]
-
National Institutes of Health. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. [Link]
-
University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
J Michelle Leslie. (2020). Grignard multi-step synthesis example. YouTube. [Link]
- Google Patents. (2016).
-
ACS Publications. (2018). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
-
Erowid. (n.d.). Synthesis of Safrole. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
BYJU'S. (n.d.). Wurtz Reaction. [Link]
-
Chemguide. (n.d.). grignard reagents. [Link]
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Allylation of Phenols with 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Introduction: The Strategic Importance of Phenol Allylation in Modern Drug Discovery
The O-allylation of phenols is a cornerstone transformation in synthetic organic chemistry, providing a gateway to a diverse array of molecular architectures. The introduction of an allyl group to a phenolic moiety can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity, making it a crucial strategy in the design and development of novel therapeutic agents.[1][2] Phenol ethers are prevalent structural motifs in a wide range of pharmaceuticals, agrochemicals, and natural products.[2] The Williamson ether synthesis, a robust and versatile method, remains a primary tool for forging the ether linkage.[3][4] This protocol details the allylation of phenols using the specialized reagent, 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, a derivative of the naturally occurring compound safrole. The resulting 3-(3,4-methylenedioxyphenyl)allyl phenyl ethers are of particular interest due to the potential for further chemical modification of the allyl and methylenedioxy functionalities, opening avenues for the synthesis of complex molecules with potential biological activity.[5]
Reaction Principle: The Williamson Ether Synthesis
The allylation of phenols with this compound proceeds via the classic Williamson ether synthesis, an S(_N)2 reaction.[3] The reaction is initiated by the deprotonation of the weakly acidic phenol using a suitable base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the allyl bromide, displacing the bromide leaving group to form the desired allyl phenyl ether.
The choice of base and solvent is critical to the success of the reaction. A moderately strong, non-nucleophilic base such as potassium carbonate is often employed to ensure efficient deprotonation of the phenol without competing in the substitution reaction.[1] Anhydrous polar aprotic solvents like acetone or acetonitrile are preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion, and do not interfere with the S(_N)2 mechanism.[6]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Substituted Phenol | ReagentPlus®, ≥99% | Sigma-Aldrich | Ensure dryness before use. |
| This compound | Custom Synthesis or Commercial Supplier | N/A | Store under inert atmosphere, protected from light. |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, granular | Fisher Scientific | Finely powder before use to increase surface area. |
| Acetone | Anhydrous, ≥99.8% | EMD Millipore | Use directly from a sealed bottle. |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | For extraction. |
| Saturated Sodium Bicarbonate Solution | Aqueous | Lab-prepared | For work-up. |
| Brine (Saturated NaCl Solution) | Aqueous | Lab-prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore | For column chromatography. |
| Hexane | ACS Grade, ≥98.5% | Fisher Scientific | For chromatography. |
| Ethyl Acetate | ACS Grade, ≥99.5% | Fisher Scientific | For chromatography. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware and consumables
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a general procedure for the Williamson ether synthesis of phenols.[6][7]
Reaction Setup
Caption: Initial setup of the reaction vessel.
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 equivalent) and finely powdered anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetone (approximately 10 mL per 1 mmol of phenol).
-
Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Stir the resulting suspension at room temperature.
Addition of the Allylating Agent and Reaction
Caption: Allylation reaction under reflux.
-
To the stirring suspension, add this compound (1.1 equivalents) dropwise via a syringe.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within 4-8 hours.
Work-up and Extraction
Caption: Post-reaction work-up procedure.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude oil in diethyl ether (approximately 20 mL).
-
Transfer the ether solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The appropriate solvent system should be determined by TLC analysis of the crude product.
Results and Discussion
The successful synthesis of the desired 3-(3,4-methylenedioxyphenyl)allyl phenyl ether can be confirmed by standard analytical techniques.
Expected Yield and Physical Properties
Based on similar Williamson ether syntheses, the expected yield of the purified product is typically in the range of 70-90%. The product is expected to be a viscous oil or a low-melting solid.
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.4-6.8 ppm (m): Aromatic protons of the phenyl and methylenedioxyphenyl rings.
-
δ ~6.0 ppm (s): Protons of the methylenedioxy group (-O-CH₂-O-).
-
δ ~5.5-5.3 ppm (m): Vinylic protons of the allyl group.
-
δ ~4.6 ppm (d): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~158-147 ppm: Aromatic carbons, including those attached to oxygen.
-
δ ~133-115 ppm: Vinylic and other aromatic carbons.
-
δ ~101 ppm: Carbon of the methylenedioxy group.
-
δ ~70 ppm: Methylene carbon adjacent to the ether oxygen.
-
-
IR (neat, cm⁻¹):
-
~3080-3000: C-H stretching of aromatic and vinylic protons.
-
~2920, 2850: C-H stretching of the methylenedioxy group.
-
~1600, 1500, 1480: C=C stretching of the aromatic rings.
-
~1250, 1040: C-O stretching of the ether linkages.
-
~930: Characteristic band for the methylenedioxy group.
-
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction | Incomplete deprotonation of the phenol. | Ensure potassium carbonate is finely powdered and anhydrous. Consider using a stronger base like cesium carbonate if the phenol is particularly electron-deficient. |
| Inactive allyl bromide. | Use freshly prepared or purified this compound. Store it properly to prevent decomposition. | |
| Formation of side products | C-allylation of the phenol. | This is more likely with electron-rich phenols and at higher temperatures. Ensure the reaction is not overheated. |
| Elimination of HBr from the allyl bromide. | Use a non-nucleophilic base and avoid excessively high temperatures. | |
| Difficult purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography based on careful TLC analysis. |
Safety Precautions
-
This compound: While specific toxicity data is not available, it should be handled as a potentially hazardous substance. It is an alkylating agent and may be an irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.[7]
-
Phenols: Many substituted phenols are toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific phenol being used.
-
Anhydrous Solvents: Acetone and diethyl ether are highly flammable. Keep away from ignition sources.
-
Potassium Carbonate: While not highly hazardous, it can be irritating to the eyes and respiratory tract. Avoid inhaling the dust.
Always consult the relevant SDS for all chemicals used in this procedure and follow standard laboratory safety practices.
Conclusion
This protocol provides a comprehensive guide for the efficient O-allylation of phenols using this compound via the Williamson ether synthesis. The resulting 3-(3,4-methylenedioxyphenyl)allyl phenyl ethers are valuable intermediates for further synthetic transformations in the pursuit of novel molecules with potential applications in drug discovery and materials science. Adherence to the detailed experimental procedure and safety precautions will ensure a successful and safe execution of this important chemical transformation.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- This cit
- This cit
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2021(3), M1234. [Link]
- This cit
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]
- This cit
-
Shobe, D. (2021, March 24). What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br? Quora. [Link]
- This cit
- This cit
- This cit
- This cit
-
Cascio, M. G., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7089-7117. [Link]
- This cit
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link]
- This cit
- This cit
- This cit
- This cit
-
El-Haggar, R., Al-Wabli, R., & Al-Ghamdi, S. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Saudi Journal of Biological Sciences, 28(5), 2978-2986. [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Safrole and Its Derivatives
Abstract
This application note presents a comprehensive guide to the quantitative analysis of safrole and its key derivatives, such as isosafrole and dihydrosafrole, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Safrole, a naturally occurring compound found in various plants like sassafras and nutmeg, is under strict regulatory scrutiny due to its potential carcinogenicity and its use as a precursor in illicit drug synthesis.[1][2][3] This document provides a detailed, field-proven protocol for researchers, quality control analysts, and drug development professionals. It delves into the causality behind methodological choices, from mobile phase composition to sample preparation, ensuring a robust and self-validating analytical system.
Introduction: The Rationale for Precise Quantification
Safrole (4-allyl-1,2-methylenedioxybenzene) and its isomers are aromatic compounds prevalent in the essential oils of numerous plant species.[4] While they have been traditionally used in flavorings, fragrances, and pharmaceuticals, their toxicological profile has raised significant health concerns.[1][5] The International Agency for Research on Cancer (IARC) has classified safrole as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[6] Consequently, regulatory bodies worldwide, including the U.S. FDA and the European Commission, have prohibited or severely restricted its use in food and consumer products.[2][3][6][7]
The accurate quantification of these compounds is therefore critical for:
-
Regulatory Compliance: Ensuring food, beverage, and cosmetic products meet stringent safety standards.[6][8]
-
Quality Control: Monitoring the content of safrole in raw materials like essential oils (e.g., nutmeg, sassafras).
-
Forensic Science: Detecting and quantifying precursors in the context of illicit substance manufacturing.
-
Pharmaceutical Development: Characterizing botanical extracts and ensuring the safety of herbal formulations.[9]
High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of safrole and its related structures.[10][11]
The Chromatographic Method: A Mechanistic Approach
The separation of safrole derivatives is most effectively achieved using a Reversed-Phase (RP) HPLC methodology. This choice is grounded in the physicochemical properties of the target analytes.
Causality of Method Selection:
-
Analyte Polarity: Safrole, isosafrole, and dihydrosafrole are relatively non-polar molecules due to their benzene ring and hydrocarbon side chains.
-
Stationary Phase Interaction: In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used. The non-polar analytes partition from the polar mobile phase into the hydrophobic stationary phase. The strength of this interaction dictates the retention time.
-
Mobile Phase Elution: A polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used. By precisely controlling the ratio of organic solvent to water, we can modulate the elution strength. A higher concentration of the organic modifier weakens the interaction between the analytes and the stationary phase, leading to faster elution.
An isocratic elution (constant mobile phase composition) is often sufficient and highly reproducible for the simultaneous analysis of these closely related compounds.[10][11]
Chemical Structures of Key Analytes
The subtle structural differences between safrole and its derivatives are key to their chromatographic separation.
Caption: Structures of Safrole and its primary derivatives.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and reproducible. Adherence to these steps ensures the integrity of the generated data.
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Dionex Ultimate 3000 or equivalent is suitable.[10]
-
Column: A C18 reversed-phase column is required. A common and effective choice is a LiChrospher 100 RP-18e (5 µm, 250 mm x 4.6 mm).[10][11]
-
Reagents:
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or ultrapure)
-
Safrole, Isosafrole, Dihydrosafrole analytical standards (>97% purity)
-
-
Equipment: Analytical balance, volumetric flasks, pipettes, sonicator, syringe filters (0.22 µm or 0.45 µm PTFE).
Standard Preparation
Accurate standard preparation is the foundation of quantitative analysis.
-
Primary Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of each analytical standard (Safrole, Isosafrole, etc.) and transfer to separate 50 mL volumetric flasks. Dissolve and bring to volume with methanol. This provides stable stock solutions for long-term use when stored properly.
-
Working Standard Solution (e.g., 16 µg/mL): Prepare an intermediate mixed standard solution by diluting the primary stocks. For example, dilute the primary stocks to create a working solution containing 16 µg/mL of each analyte in methanol.[10]
-
Calibration Curve Standards: Perform a serial dilution of the working standard solution with methanol to prepare a series of calibration standards. A typical concentration range would be 1, 2, 4, 8, and 16 µg/mL.[10] This range should encompass the expected concentration of the analytes in the prepared samples.
Sample Preparation
The goal is to efficiently extract the analytes from the matrix while minimizing interferences.
-
For Plant Material (e.g., Nutmeg Powder):
-
Accurately weigh approximately 1 g of the powdered sample into a flask.[1]
-
Add 10 mL of methanol.[1]
-
Sonicate the mixture for 30-45 minutes to ensure thorough extraction.[1]
-
Allow the mixture to settle. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Dilution with methanol may be necessary if concentrations are expected to be high.
-
-
For Essential Oils:
-
Accurately weigh ~100 mg of the oil into a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol.
-
Perform a further dilution as necessary to bring the analyte concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
For Food/Beverage Matrices:
-
For complex matrices like ham or soft drinks, a solvent extraction may be required. A common method involves extraction with a non-polar solvent mixture like hexane/ethyl acetate (95/5, v/v).[12]
-
The organic extract is then typically evaporated to dryness and reconstituted in methanol for HPLC analysis.
-
Always filter the final reconstituted sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions
These parameters have been validated to provide excellent separation and peak shape for safrole and its derivatives.[10][11]
| Parameter | Recommended Setting |
| Stationary Phase | C18 RP Column (e.g., 5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Methanol : Water (73:27, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 28°C (or ambient) |
| Injection Volume | 20 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 282 nm (for specificity) or 235 nm (for general screening)[9][10] |
General Analytical Workflow
Caption: Standard workflow for HPLC quantification of safrole.
Data Analysis and Validation Parameters
The trustworthiness of an analytical method is established through rigorous validation. Below are key parameters and typical performance data synthesized from validated methods.
| Analyte | Typical Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) | Avg. Recovery (%) |
| Safrole | ~10.5 | 0.0015 - 0.67 | 0.0051 - 2.02 | >0.999 | 101.4% |
| Isosafrole | Varies | ~0.0018 | ~0.0061 | >0.999 | 91-102% |
| Dihydrosafrole | Varies | ~0.0038 | ~0.0125 | >0.999 | 91-102% |
| Data compiled from references[9][10][11][12]. Retention times are approximate and will vary based on the specific column and system. |
-
Identification: The primary identification of each analyte is based on matching the retention time of the peak in the sample chromatogram with that of a known standard. A PDA detector can provide additional confirmation by matching the UV spectrum.
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration for the prepared standards. The concentration of the analyte in a sample is then calculated from its peak area using the linear regression equation (y = mx + c) derived from the calibration curve.[10]
-
System Suitability: Before running samples, inject a mid-point standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%, demonstrating the system is performing adequately.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, accurate, and robust framework for the quantification of safrole, isosafrole, and dihydrosafrole. The use of a C18 column with a methanol-water isocratic mobile phase and UV detection at 282 nm offers excellent specificity and sensitivity for routine analysis in a variety of matrices. By understanding the chemical principles behind the chosen parameters and adhering to the structured protocol for sample and standard preparation, laboratories can ensure data of the highest integrity, meeting both scientific and regulatory demands.
References
-
Sari, Y. A., Fakih, T. M., & Insanu, M. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1S), 75-82. [Link]
-
Sgorbic, B., et al. (2005). Liquid chromatographic determination of safrole in sassafras-derived herbal products. Journal of AOAC International, 88(3), 707-712. [Link]
-
Archer, A. W. (1988). Determination of Safrole and Isosafrole in Ham by HPLC with UV Detection. Journal of AOAC International, 71(5), 1030-1032. [Link]
-
Fakih, T. M., et al. (2017). Determination of Safrole in Ethanol Extract of Nutmeg (Myristica fragrans Houtt) Using Reversed-Phase High Performance Liquid Chromatography. International Journal of Chemistry, 6(3), 14. [Link]
-
Rai, A., et al. (2012). HPTLC Analysis of Myristicin and Safrole in Seed Powder of Myristica fragrans Houtt. Journal of Planar Chromatography – Modern TLC, 25(5), 453-457. [Link]
-
Choong, Y. M., & Lin, F. J. (2001). A Rapid and Simple Gas Chromatographic Method for Direct Determination of Safrole in Soft Drinks. Journal of Food and Drug Analysis, 9(1). [Link]
-
Scientific Committee on Food. (2002). Opinion of the Scientific Committee on Food on the safety of the presence of safrole in foodstuffs. European Commission. [Link]
-
U.S. Food and Drug Administration. (2023). CFR - Code of Federal Regulations Title 21, Part 189, Section 189.180. eCFR. [Link]
-
Heikes, D. L. (1994). SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas. Journal of Chromatographic Science, 32(7), 253-258. [Link]
-
International Fragrance Association. (1987). IFRA Standard: Safrole, Isosafrole and Dihydrosafrole. [Link]
-
Scientific Committee on Food. (2003). Opinion of the Scientific Committee on Food on Isosafrole. European Commission. [Link]
Sources
- 1. akjournals.com [akjournals.com]
- 2. eCFR :: 21 CFR 189.180 -- Safrole. [ecfr.gov]
- 3. 21 CFR § 189.180 - Safrole. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
GC-MS analysis protocol for 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene reaction products
Initiating Data Collection
I'm starting by using Google to hunt down information on GC-MS analysis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1- propene and related compounds. I'm zeroing in on existing analytical protocols and fragmentation patterns to understand potential reaction products and the typical routes to synthesize the subject.
Expanding Search Parameters
I've widened my Google search to encompass potential reaction products and related impurities of the target compound, to refine my understanding of potential analytical challenges. I'm also building a solid theoretical foundation by researching authoritative sources on GC-MS theory and method validation to improve my protocol rationale, while simultaneously developing a structure for the application note. I'll include a DOT script for a workflow diagram.
Refining Information Gathering
I'm now focusing my Google searches to pinpoint GC-MS data for the target compound and its byproducts, with a deep dive into fragmentation patterns and synthesis routes. Simultaneously, I'm strengthening my theoretical understanding via authoritative sources on GC-MS theory and method validation to reinforce the rationale. I'm also structuring the application note with an introduction, sections for sample prep, instrumentation, data analysis, and pitfalls. I'll include a DOT script for a workflow diagram.
Analyzing Initial Findings
I've established a solid base with my preliminary search. GC-MS data on similar compounds, specifically safrole and MDMA derivatives, should aid in method development. I've also found fundamental principles of GC-MS sample prep, brominated compound isotopic patterns, and synthesis.
Pinpointing Critical Data Gaps
I've strengthened my foundation. I now grasp GC-MS analysis of similar compounds, isotopic patterns, and synthesis pathways. I understand the NIST library's role. My next challenge is targeting 2-Bromo-3-[( 3,4-Methylenedioxy)phenyl]-1-propene's specific GC-MS data: retention time, mass spectrum, likely impurities. I also need detailed sample prep protocols. This targeted effort is critical.
Analyzing New Data Now
I've just refined my search and unearthed some promising results! I'm particularly interested in an application note detailing GC-MS analysis of an allylic bromination product; it's proving a useful model for the target compound. I'm now exploring this new resource to see if its methods apply.
Refining Strategy and Next Steps
I've made headway! The new search results strengthened the importance of Liquid-Liquid Extraction for sample prep, and broadened context for halogenated compounds spectra. While I can predict the spectrum based on general principles, I still need the actual mass spectrum of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, or something closely related. Next I will concentrate on finding that spectrum and detailed GC-MS parameters to reinforce my analysis.
Analyzing Analytical Approaches
I've been gathering details to draft a robust analytical method. I found suitable GC-MS parameters for related compounds, like safrole and MDMA. My next step will be to finalize the details and define the experimental procedure.
Structuring the Content
I've made good progress! I have the basis of a strong analytical method, and now I'm shifting focus to organizing the application note. I have the necessary GC-MS parameters, fragmentation patterns, and potential impurities figured out. I will leverage liquid-liquid extraction for sample prep. Though I haven't found the exact mass spec of the target compound, I am confident in my ability to predict its key fragments and recommend NIST libraries for verification.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Welcome to the technical support guide for the synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help researchers, scientists, and drug development professionals optimize their synthetic strategy and improve yields. The synthesis of this specific vinyl bromide isomer from safrole is a nuanced, two-step process requiring careful control of reaction conditions.
The established pathway involves an initial electrophilic addition of bromine to safrole, which, under controlled conditions, favors a rearranged dibromo intermediate. This intermediate is then subjected to a base-mediated elimination to yield the target product. This guide is structured to address common challenges encountered in each of these critical steps.
Overall Synthetic Workflow
The synthesis proceeds in two primary stages:
-
Regioselective Dibromination: Safrole is treated with molecular bromine to form a mixture of dibromide adducts. The key is to maximize the formation of the rearranged intermediate, 5-(1,3-dibromopropan-2-yl)benzo[d][1][2]dioxole.
-
Dehydrobromination: The 1,3-dibromo intermediate undergoes an E2 elimination reaction to form the desired vinyl bromide product, this compound.
Caption: High-level workflow for the synthesis.
Part 1: Troubleshooting the Bromination of Safrole (Step 1)
The primary challenge in this step is controlling the regioselectivity of the bromine addition to favor the 1,3-dibromo adduct, which is the direct precursor to the final product.
FAQ 1: My reaction produces a low yield of the desired 1,3-dibromo intermediate and a high amount of the 1,2-dibromo isomer. How can I improve the ratio?
Expert Answer: This is a classic issue of competing reaction pathways. The formation of the standard 1,2-dibromo adduct occurs via a typical bromonium ion intermediate. However, the desired 1,3-dibromo product arises from a more complex dearomative rearrangement.[3] The electron-rich nature of the safrole aromatic ring facilitates this rearrangement by attacking the intermediate bromonium ion to form a stabilized spiro[2.5] intermediate.[4][5] Subsequent attack by a bromide ion opens this spirocycle to yield the 1,3-dibromo product.
Controlling the reaction conditions, specifically solvent and temperature , is paramount to favoring this rearrangement pathway. Lower temperatures generally increase the selectivity for the rearranged 1,3-dibromo product.
Data Summary: Effect of Reaction Conditions on Dibromide Isomer Ratio
| Solvent | Temperature (°C) | Ratio (1,2-adduct : 1,3-adduct) |
| 1,2-Dichloroethane (DCE) | Room Temp (~25°C) | 1 : 1.2 |
| 1,2-Dichloroethane (DCE) | 0°C | 1 : 1.75 |
| Dichloromethane (DCM) | 0°C | 1 : 1.43 |
| Chloroform | 0°C | 1 : 1.38 |
Data synthesized from findings reported in molecular sciences literature.
As the data indicates, performing the reaction in DCE at 0°C provides the best selectivity for the desired 1,3-dibromo intermediate.
Optimized Protocol for Selective Dibromination of Safrole
This protocol is designed to maximize the yield of 5-(1,3-dibromopropan-2-yl)benzo[d][1][2]dioxole.
Materials:
-
Safrole (1.0 eq)
-
Molecular Bromine (Br₂) (1.05 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve safrole (1.0 eq) in anhydrous DCE. Protect the apparatus from light by wrapping it in aluminum foil.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in a small amount of DCE and add it to the dropping funnel. Add the bromine solution dropwise to the stirred safrole solution over 1-2 hours. Maintaining a slow addition rate and low temperature is critical to prevent side reactions and control selectivity.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine. The reddish-brown color should disappear.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of dibromide isomers.
-
Purification: Separate the desired 1,3-dibromo isomer from the 1,2-isomer and other impurities using flash column chromatography on silica gel.
Part 2: Troubleshooting the Elimination Reaction (Step 2)
This step converts the purified 1,3-dibromo intermediate into the final vinyl bromide product. The main challenges are achieving complete conversion and avoiding unwanted side reactions.
FAQ 2: The elimination reaction is slow, incomplete, or gives a poor yield. What can I do?
Expert Answer: The success of this E2 elimination hinges on the choice of base and reaction conditions. A strong, non-nucleophilic base is required to efficiently abstract a proton and facilitate the elimination of HBr without competing substitution reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice for this transformation.
Factors affecting yield include:
-
Base Strength: The base must be strong enough to deprotonate the carbon alpha to the phenyl ring.
-
Steric Hindrance: A sterically hindered base like DBU is less likely to act as a nucleophile, preventing unwanted Sₙ2 side reactions.
-
Temperature: While some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to decomposition or isomerization. The thermal sensitivity of brominated safrole derivatives is a known issue that can even lead to explosive dehydrobromination under distillation if not handled carefully.[6]
-
Purity of Starting Material: Ensure your 1,3-dibromo intermediate is pure. Contaminating 1,2-dibromo isomer will lead to different, unwanted elimination products.
Protocol for Elimination of HBr to Form the Vinyl Bromide
Materials:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
Setup: Dissolve the purified 1,3-dibromo intermediate (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add DBU (1.5 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) while monitoring the reaction by TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate or ether and wash with 1M HCl to remove DBU. Then, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography or vacuum distillation to obtain pure this compound.[7]
Part 3: General Troubleshooting and Purification
Caption: Logic diagram for troubleshooting low yield issues.
FAQ 3: I'm having difficulty purifying the final product and removing colored impurities.
Expert Answer: The final product is an oil, and crude reaction mixtures can often contain colored, high-molecular-weight byproducts.
-
Column Chromatography: This is the most effective method for purification. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).
-
Activated Carbon: If the product has a persistent color after chromatography, you can try treating a solution of the product (in a solvent like dichloromethane) with a small amount of activated carbon, followed by filtration through a pad of celite.
-
Vacuum Distillation: For larger scales, vacuum distillation can be effective, but caution is required due to the thermal sensitivity of the product.[6] Use a high-vacuum pump and a short-path distillation apparatus to minimize the residence time at high temperatures.
References
-
Nogle, M. C., & DeRuiter, J. (2000). Gas Chromatographic and Mass Spectrometric Analysis of Samples from a Clandestine Laboratory Involved in the Synthesis of Ecstacy from Sassafras Oil. Journal of Chromatographic Science, 38(8), 329-339.[Link]
-
Quantum Chemical Insight into 1,2-Shift Rearrangement in Bromination of Allylaryls. (2023). ACS Omega, 8(45), 42881–42889.[Link]
-
Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement. (2023). Molbank, 2023(3), M1713.[Link]
-
Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219.[Link]
-
Hamilton Morris. (2021, January 18). Explosive dehydrobromination of bromosafrole did what!? [Video]. YouTube. [Link]
-
Organic Syntheses Procedure. vinyl bromide.[Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
- 3. Quantum Chemical Insight into 1,2-Shift Rearrangement in Bromination of Allylaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Allylic Bromination of Safrole with NBS
Welcome to the technical support center for the allylic bromination of safrole using N-Bromosuccinimide (NBS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and minimize the formation of unwanted side products. The allylic bromination of safrole is a powerful transformation, but its success hinges on a nuanced understanding of the underlying radical chemistry and the factors that can divert it down unproductive pathways.
This document moves beyond a simple recitation of steps to provide a deep dive into the causality of the reaction, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or fails to initiate. What are the common causes?
A1: A failure to initiate is almost always linked to the radical chain not starting. The Wohl-Ziegler reaction is a radical process that requires an initial spark.[1] Here are the primary culprits:
-
Inactive Initiator: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) have finite shelf lives and can decompose. Ensure you are using a fresh or properly stored initiator. For photo-initiation, ensure your light source is emitting at an appropriate wavelength and is of sufficient intensity to cleave the Br-Br or N-Br bond.
-
Over-purified NBS: While counterintuitive, highly purified, recrystallized NBS may lack the trace amount of HBr or Br₂ that often helps to kick-start the reaction.[2] A small amount of HBr reacts with NBS to generate the initial low concentration of Br₂ needed for the radical chain to begin.[3][4]
-
Radical Inhibitors: The presence of radical scavengers or inhibitors in your starting material or solvent can quench the reaction. Ensure your safrole is pure and the solvent is freshly distilled and degassed if necessary.
Q2: My main product is the vicinal dibromide (addition across the double bond). Why is this happening and how can I prevent it?
A2: This is the most common and significant side reaction. It occurs when the reaction mechanism shifts from a radical substitution pathway to an ionic electrophilic addition pathway.
-
Causality: The key to successful allylic bromination is maintaining a very low, steady-state concentration of molecular bromine (Br₂).[5][6] N-bromosuccinimide's primary role is to act as a source for this low concentration of Br₂.[2][6] When the concentration of Br₂ becomes too high, it will react directly with the electron-rich double bond of safrole in a classic electrophilic addition reaction, leading to the undesired 1,2-dibromo adduct.
-
Troubleshooting & Prevention:
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[1] Polar solvents can stabilize ionic intermediates, favoring the electrophilic addition pathway.
-
NBS Purity: Use freshly opened or recrystallized NBS if you suspect it has decomposed, as old NBS can contain significant amounts of free Br₂.[1]
-
Control HBr Build-up: The reaction produces HBr as a byproduct, which then reacts with NBS to generate Br₂.[4][6] If the reaction is too vigorous or the local concentration of HBr increases, Br₂ generation can outpace its consumption in the radical cycle. Adding a small amount of a non-basic acid scavenger like barium carbonate can help maintain anhydrous and acid-free conditions.[1]
-
Temperature Control: Higher temperatures favor the radical substitution pathway, while lower temperatures can favor the addition reaction.[2] Ensure the reaction is maintained at a gentle reflux.
-
Q3: I'm observing bromination on the aromatic ring of safrole. What causes this side reaction?
A3: The methylenedioxyphenyl ring of safrole is electron-rich and susceptible to electrophilic aromatic substitution (SEAr).
-
Causality: This side reaction is favored under conditions that promote electrophilic attack. The bromine atom in NBS is positively polarized and can act as an electrophile, particularly with activated aromatic rings.[7] This is exacerbated by:
-
Troubleshooting & Prevention:
-
Strictly Non-Polar Solvents: Adhere to solvents like CCl₄ to disfavor ionic mechanisms.[10]
-
Avoid Acidic Contaminants: Ensure all glassware is clean and free of acidic residue. Do not use acidic catalysts.
-
Protect the Aromatic Ring (If Necessary): In extreme cases where aromatic bromination is a persistent issue, though generally not required for this substrate, one might consider reversible protection of the aromatic ring, but this adds significant complexity.
-
Q4: My reaction mixture is turning into a dark, tarry mess with low yield of the desired product. What's going on?
A4: The formation of tar or polymer is a common issue in radical reactions involving alkenes.
-
Causality: The allylic radical intermediate, or the safrole starting material itself, can initiate radical polymerization. This is often triggered by excessive heat, high concentrations of radical species, or the presence of oxygen.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from interfering and initiating unwanted side reactions.
-
Controlled Initiation: Add the radical initiator in portions or use a syringe pump for slow addition to maintain a low and controlled concentration of radicals.
-
Moderate Temperature: While heat is required, avoid overheating the reaction mixture, as this can accelerate polymerization and decomposition pathways. Maintain a gentle, steady reflux.
-
Visualizing the Reaction Pathways
The following diagram illustrates the critical balance between the desired radical substitution and the competing ionic side reactions.
Caption: Competing reaction pathways in the NBS bromination of safrole.
Troubleshooting Guide at a Glance
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No reaction or very slow reaction | 1. Inactive radical initiator. 2. Presence of radical inhibitors. 3. Over-purified NBS. | 1. Use a fresh batch of AIBN or BPO; check light source. 2. Purify starting material; use freshly distilled, degassed solvent. 3. If using highly pure NBS, consider adding a single, small crystal of iodine or not recrystallizing the NBS.[2] |
| Formation of vicinal dibromide | 1. High concentration of Br₂. 2. Use of a polar solvent. | 1. Ensure slow, steady generation of Br₂ from NBS. 2. Switch to a non-polar solvent like CCl₄ or cyclohexane.[1] |
| Formation of aromatic bromide | 1. Use of a polar or protic solvent. 2. Presence of acidic contaminants. | 1. Use a non-polar, aprotic solvent. 2. Ensure glassware is neutral; avoid acid catalysts. |
| Polymerization / Tar formation | 1. Oxygen contamination. 2. Reaction temperature is too high. 3. High concentration of radicals. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Maintain a gentle reflux; avoid vigorous boiling. 3. Add radical initiator in portions. |
| Low yield despite full conversion | 1. Product hydrolysis during workup. 2. Product degradation on silica gel. | 1. Workup under anhydrous conditions if possible; minimize contact with water.[1] 2. Neutralize silica gel with triethylamine before chromatography; consider alternative purification like distillation. |
Core Protocol: Minimizing Side Reactions in the Allylic Bromination of Safrole
This protocol is designed to favor the desired radical substitution pathway.
Caption: Recommended workflow for clean allylic bromination of safrole.
References
-
Master Organic Chemistry. (2013). Allylic Bromination. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
-
Dalton, B. G., et al. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Swist, M., et al. (2005). Determination of synthesis method of ecstasy based on the basic impurities. Forensic Science International. [Link]
-
OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]
-
Scientific Update. (2024). A Dangerous Bromance. [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]
-
Wang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 8. scientificupdate.com [scientificupdate.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
purification of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene by column chromatography
An essential component in multi-step organic synthesis, particularly in the development of novel pharmaceutical agents, is 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene. Its purification is a critical step that dictates the purity and yield of subsequent products. As an allylic bromide, this compound presents unique challenges during purification by column chromatography, primarily due to its potential instability on acidic stationary phases.
This technical support guide provides researchers and drug development professionals with a comprehensive resource for troubleshooting and successfully purifying this valuable intermediate. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions during their experiments.
Part 1: Pre-Chromatography Checklist & Analysis
Success in column chromatography begins long before the column is packed. Careful preparation and preliminary analysis of the crude reaction mixture are paramount.
Initial Crude Analysis: The Role of TLC
Thin-Layer Chromatography (TLC) is the most critical preliminary step. It provides essential information for developing the column chromatography method.
-
Objective 1: Identify Components: Run a TLC of your crude reaction mixture. Spot the starting material and the crude mixture side-by-side to identify the unreacted starting material. The product, this compound, should appear as a new spot.
-
Objective 2: Select the Solvent System: The ideal solvent system (eluent) for TLC should give your product a Retention Factor (Rf) of 0.25-0.35 . This Rf value generally translates well to column chromatography, providing good separation without requiring excessively large volumes of solvent.
-
Objective 3: Assess Stability: A crucial, often overlooked, step is to test the stability of your compound on the stationary phase. Spot the crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the product spot diminishes, it indicates degradation on the silica gel.[1]
Recommended TLC Starting Conditions
| Component | Stationary Phase | Recommended Eluent Systems (v/v) | Expected Rf (Product) |
| Crude Mixture | Silica Gel 60 F254 | 5-10% Ethyl Acetate in Hexanes | ~0.3 |
| 10-20% Dichloromethane in Hexanes | ~0.3 |
Part 2: Detailed Protocol for Column Chromatography
This protocol outlines a standard procedure for purifying this compound on a laboratory scale.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from crude product to the purified compound.
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column by carefully pouring the slurry and allowing the silica to settle into a uniform bed. Ensure no air bubbles are trapped.[2] Add a thin layer of sand on top to protect the silica bed.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself).
-
Alternatively, for less soluble materials, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by your TLC analysis (e.g., 5% Ethyl Acetate in Hexanes).
-
Collect fractions of a consistent volume in test tubes or vials. The size of the fractions should be about 10-20% of the column volume.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution, which is effective for visualizing compounds with double bonds.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Avoid excessive heat to prevent product degradation.
-
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: A logic tree for troubleshooting common chromatography issues.
Q1: My TLC shows a new streak or spot appearing from the product spot over time. What is happening?
A1: This is a classic sign of product decomposition on the silica gel.[1] this compound is an allylic bromide, a class of compounds susceptible to degradation on acidic surfaces. The silica gel surface is inherently acidic and can catalyze hydrolysis (if water is present) or rearrangement reactions.
-
Solution: Deactivate the silica gel by preparing your eluent with a small amount of a basic additive, such as 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, preventing degradation.[3] Alternatively, consider using a different stationary phase like neutral alumina, which is less acidic.
Q2: I'm getting very poor separation between my product and an impurity, even though they looked separate on the TLC plate. Why?
A2: This issue can arise from several factors:
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. The bands broaden as they travel down the column, leading to overlap. Ensure you are using a sufficient amount of silica (at least a 40:1 ratio of silica to crude material by weight).
-
Improper Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band distortion, ruining separation.
-
Eluent Choice: The separation window on a TLC plate can be misleading. An eluent that gives a product Rf of 0.3 on TLC might still be too polar for the larger scale of a column, causing compounds to elute too quickly and merge. Try a slightly less polar solvent system to increase retention and improve separation.
Q3: My product is not coming off the column, even after I've passed many column volumes of the eluent.
A3: This indicates that your eluting solvent is not polar enough to move the compound down the column.[1] While you selected an eluent based on TLC, slight variations in silica activity or sample composition can alter behavior.
-
Solution: Gradually increase the polarity of your eluent. This is known as a gradient elution. For example, if you started with 5% ethyl acetate in hexanes, you can slowly increase the concentration to 7%, then 10%, and so on. This should be done carefully to avoid eluting your product along with more polar impurities.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I need to separate from my product?
A1: The impurity profile depends on the synthetic route. Assuming the product is synthesized via allylic bromination of a safrole derivative using N-bromosuccinimide (NBS), the most common impurities are:
-
Unreacted Starting Material: The safrole or isosafrole precursor.
-
Vicinal Dibromide: Formed by the addition of Br₂ across the double bond. This is a common side product if trace amounts of Br₂ are present.[4]
-
Succinimide: The byproduct from the NBS reagent. It is quite polar and should remain at the baseline of the TLC or be stuck on the column with a non-polar eluent.
-
Degradation Products: As discussed in the troubleshooting section, these can form on the column itself.
Q2: Can I use a different stationary phase, like alumina?
A2: Yes. If your compound shows significant degradation on silica gel, neutral or basic alumina is an excellent alternative. Remember that the eluting power of solvents changes with the stationary phase. You will need to re-develop your solvent system using alumina TLC plates.
Q3: How should I properly store the purified this compound?
A3: As an allylic bromide, the purified compound can be sensitive to light, heat, and trace acids or bases. It should be stored in a tightly sealed amber vial in a freezer (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.
Q4: My purified product is a yellow oil, is this normal?
A4: While high purity compounds are often colorless, a pale yellow color is common for many brominated organic compounds. Trace impurities or slight decomposition can impart color. The purity should be confirmed by analytical methods like NMR or GC-MS rather than relying on color alone. If the color is dark, it may indicate significant impurities are still present.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). [Link]
-
Ashenhurst, J. Allylic Bromination. Master Organic Chemistry. (2013). [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Reddit. r/Chempros - why is my product stuck on the silica during columning. (2023). [Link]
-
Organic Syntheses Procedure. [Link]
-
Royal Society of Chemistry. ChemSci Allene Bromocyclization SI. [Link]
-
ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. (2008). [Link]
Sources
preventing isomerization in palladium-catalyzed allylation reactions
Technical Support Center: Palladium-Catalyzed Allylation Reactions
Guide Focus: Strategies and Troubleshooting for the Prevention of Isomerization
Welcome to the technical support center for palladium-catalyzed allylation. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with isomerization side reactions in their palladium-catalyzed allylic substitution protocols. As Senior Application Scientists, we have curated this resource to provide not only solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What exactly is isomerization in the context of a palladium-catalyzed allylation, and why is it a significant problem?
A: In palladium-catalyzed allylation, isomerization refers to the migration of the double bond within the allylic substrate or product. This typically manifests as the conversion of a desired terminal alkene product into a more thermodynamically stable internal alkene. This side reaction is a critical issue for several reasons:
-
Reduced Yield: It directly consumes your desired product, lowering the overall yield of the target molecule.
-
Purification Challenges: The resulting isomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult, time-consuming, and costly.
-
Loss of Biological Activity: In drug development and materials science, the precise location of a double bond is often crucial for a molecule's function, binding affinity, or physical properties. Isomerization can lead to a complete loss of desired activity.
The core of the problem lies in the formation of a palladium-hydride (Pd-H) species, which can add across the double bond and then be eliminated, resulting in a shifted double bond position.
Q2: What is the primary mechanistic pathway that leads to this unwanted isomerization?
A: The most common pathway for isomerization is initiated by the formation of a palladium-hydride species. This species can arise from several sources, but a frequent culprit is the presence of β-hydrogens on the palladium precursor or ligands, or via decomposition of reagents or solvents.
Once formed, the Pd-H species enters a catalytic cycle that isomerizes the alkene. The process can be broken down as follows:
-
Hydropalladation: The Pd-H species adds across the alkene's double bond. For a terminal alkene, this addition can occur in two ways, leading to either a primary or a secondary alkyl-palladium intermediate.
-
β-Hydride Elimination: The resulting alkyl-palladium intermediate can then undergo β-hydride elimination to regenerate an alkene and the Pd-H catalyst.
-
Isomer Formation: If the initial hydropalladation formed the secondary alkyl-palladium species, subsequent β-hydride elimination can occur from an adjacent carbon, releasing an internal, more stable alkene. This process is reversible and will continue until a thermodynamic equilibrium of alkene isomers is reached.
This unwanted catalytic cycle competes directly with your main allylation reaction.
Caption: The catalytic cycle of alkene isomerization mediated by a palladium-hydride species.
Troubleshooting Guide: Suppressing Isomerization
Problem: My reaction is producing a significant amount of the isomerized, internal alkene product. Where should I start troubleshooting?
This is a classic problem. The solution almost always involves modifying the reaction conditions to disfavor the formation or activity of the isomerization-catalyzing Pd-H species. The most impactful variable is typically the ligand.
The ligand is the single most powerful tool for controlling selectivity and suppressing side reactions. Ligands that are bulky and form a well-defined, rigid coordination sphere around the palladium center can physically block the approach required for the hydropalladation/β-hydride elimination sequence.
Key Principle: Use ligands that promote rapid, reductive elimination to form your desired C-C or C-N bond, ensuring this pathway is much faster than the competing isomerization pathway.
| Ligand Type | Key Feature | Impact on Isomerization | Recommended Ligands |
| Bulky Phosphines | Large cone angles and steric hindrance near the Pd center. | High Suppression. Steric bulk disfavors the formation of the intermediates required for isomerization. | Trost Ligand, DTBPF (di-tert-butylphosphino)ferrocene), Josiphos-type ligands. |
| Bidentate Phosphines | Defined bite angle. | Moderate to High Suppression. A rigid backbone can create a stable catalytic complex that is less prone to side reactions. | DPPF (1,1'-Bis(diphenylphosphino)ferrocene), DPEphos. |
| Simple Monodentate | Flexible, less defined coordination. | Low Suppression. Often allows for the open coordination sites needed for the isomerization cycle to proceed. | PPh₃, P(o-tol)₃. |
Experimental Protocol: A General Starting Point for Isomerization-Free Allylation
-
Preparation: In a nitrogen-flushed glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the chosen ligand (e.g., DTBPF, 2.2-5.5 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene). Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
Reagent Addition: Add the allylic substrate (1.0 eq), the nucleophile (1.1-1.5 eq), and the base (if required).
-
Reaction: Heat the reaction to the desired temperature (start with a lower temperature, e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Analysis: Upon completion, carefully analyze the crude reaction mixture by ¹H NMR or GC to determine the ratio of desired product to isomerized byproducts.
Problem: I'm already using a bulky ligand, but I still see isomerization. What else can I control?
If ligand choice alone isn't solving the problem, other reaction parameters are likely contributing to the formation of the Pd-H species.
The reaction medium can play a subtle but crucial role.
-
Solvents: Aprotic, non-polar solvents like THF, Dioxane, or Toluene are generally preferred. Protic solvents or those with acidic protons can be a source of hydrides.
-
Additives: In some cases, additives can act as "hydride scavengers." For example, weak oxidizing agents or certain alkenes can intercept the Pd-H species. However, this approach requires careful screening as it can interfere with the main reaction.
-
Base Selection: The choice of base is critical. Bases that can act as a source of β-hydrides themselves (e.g., certain amine bases with β-hydrogens) can exacerbate the problem. Milder, non-nucleophilic bases are often better choices. Carbonates (Cs₂CO₃, K₂CO₃) or hindered alkoxides are generally safe bets.
-
Temperature Control: Isomerization pathways, like many side reactions, often have a higher activation energy than the desired productive pathway. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the formation of the isomerized product. If your reaction is running at 80 °C, try it at 50 °C.
Caption: A decision-making workflow for troubleshooting and optimizing against isomerization.
References
-
Tsuji-Trost Reaction Mechanisms and Selectivity. Source: Organic Reactions, 2004 . [Link]
-
Palladium-Catalyzed Allylic Alkylation. Source: Chemical Reviews, 2003 . [Link]
-
Controlling Regioselectivity in Palladium-Catalyzed Allylic Alkylation. Source: Angewandte Chemie International Edition, 2012 . [Link]
-
The Role of Ligands in Palladium-Catalyzed Reactions. Source: Accounts of Chemical Research, 2008 . [Link]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling with Allyl Bromides
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into overcoming challenges associated with low conversion rates in Suzuki-Miyaura coupling reactions involving allyl bromides. Our approach is rooted in a deep understanding of the reaction mechanism and the subtle interplay of various experimental parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki coupling reaction with an allyl bromide shows low conversion of the starting materials. What are the most common initial checks I should perform?
Low conversion is a frequent issue that can often be resolved by systematically evaluating the foundational components of your reaction. Before delving into more complex troubleshooting, ensure the integrity of your reagents and setup:
-
Reagent Quality and Handling:
-
Allyl Bromide Stability: Allyl bromides can be susceptible to decomposition, especially if they are old or have been stored improperly. It's advisable to use freshly opened or purified allyl bromide. Consider storing it under an inert atmosphere and away from light.
-
Boronic Acid/Ester Integrity: Boronic acids are prone to protodeboronation, a side reaction that cleaves the C-B bond, rendering the nucleophile inactive.[1] Using boronic esters, such as pinacol esters, can enhance stability and prevent this decomposition pathway.[1] If you suspect degradation, consider synthesizing a fresh batch or using a more stable boronate derivative.
-
Solvent and Base Purity: Ensure your solvents are anhydrous and properly degassed. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote homo-coupling of the boronic acid.[1] The base should be of high purity and handled under inert conditions if it is hygroscopic.
-
-
Reaction Setup and Inert Atmosphere:
-
Thorough Degassing: Inadequate removal of dissolved oxygen is a primary culprit for failed or low-yielding Suzuki reactions. Employ robust degassing techniques such as multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere Maintenance: Maintain a positive pressure of an inert gas throughout the reaction setup to prevent atmospheric oxygen and moisture from entering the reaction vessel.
-
A systematic check of these fundamental parameters will often reveal the source of low conversion without the need for more drastic modifications to the reaction conditions.
Question 2: I've confirmed the quality of my reagents and the inertness of my setup, but my conversion is still poor. Could the palladium catalyst be the issue?
Yes, the choice and handling of the palladium catalyst are critical for a successful Suzuki coupling. Several factors related to the catalyst can lead to low conversion:
-
Choice of Palladium Precursor and Ligand:
-
The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial for generating the active Pd(0) catalyst.[2] For challenging substrates like some allyl bromides, a pre-formed catalyst or a catalyst system known for high activity with alkyl halides may be necessary.
-
Bulky, electron-rich phosphine ligands are often preferred for couplings involving sp³-hybridized carbons as they promote the oxidative addition step and can suppress side reactions like β-hydride elimination.[2]
-
-
Catalyst Activation and Deactivation:
-
Incomplete Reduction to Pd(0): If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low concentrations of the active catalyst.
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air, moisture, and certain functional groups. If the reaction mixture turns black (indicating the formation of palladium black), it is a sign of catalyst decomposition.
-
Troubleshooting Steps:
-
Screen Different Ligands: If you are using a common ligand like PPh₃, consider switching to a more electron-rich and sterically demanding ligand such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.
-
Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes be more reliable than in situ generation of Pd(0).
-
Optimize Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution, it can sometimes lead to increased side reactions. A systematic screen of catalyst loading (e.g., 1-5 mol%) is recommended.
| Parameter | Recommendation for Allyl Bromides | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Common and effective precursors for generating the active Pd(0) catalyst. |
| Ligands to Consider | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, t-BuXPhos), NHC ligands | Promote oxidative addition and reductive elimination, can control regioselectivity. |
| Catalyst Loading | 1-5 mol% | Balance between reaction rate and potential for side reactions. |
Question 3: My reaction is producing a significant amount of homo-coupled product from my boronic acid. How can I suppress this side reaction?
Homo-coupling of the boronic acid is a common side reaction that consumes your nucleophile and reduces the yield of the desired cross-coupled product. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1]
Causality and Mitigation Strategies:
-
Presence of Oxidants (Oxygen): As mentioned, rigorous degassing of your solvents and maintaining a strict inert atmosphere are paramount to minimizing homo-coupling.
-
Inefficient Reduction of Pd(II): If the reduction of a Pd(II) precursor to the active Pd(0) catalyst is slow or incomplete, the remaining Pd(II) can catalyze the homo-coupling of the boronic acid.
Experimental Protocol to Minimize Homo-coupling:
-
Degassing Procedure:
-
Place your solvent in the reaction flask.
-
Perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, evacuating the flask under high vacuum, and then allowing the solvent to thaw under an inert atmosphere.
-
Alternatively, bubble a stream of argon or nitrogen through the solvent for at least 30 minutes.
-
-
Order of Reagent Addition:
-
Add the palladium precursor and ligand to the degassed solvent under an inert atmosphere.
-
Stir for a few minutes to allow for catalyst formation.
-
Add the boronic acid or ester, followed by the base.
-
Finally, add the allyl bromide. This ensures that the active Pd(0) catalyst is present before the boronic acid has a chance to undergo extensive homo-coupling.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
To better understand the competing reaction pathways, the following diagrams illustrate the desired catalytic cycle and the pathways for common side reactions.
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Question 4: I am observing the formation of an isomerized alkene byproduct. What is causing this and how can I prevent it?
The formation of isomerized byproducts is often due to β-hydride elimination, a common side reaction when using alkyl halides with β-hydrogens.[3] In the context of substituted allyl bromides, this can lead to the formation of a mixture of regioisomeric products.
The Mechanism of β-Hydride Elimination:
After the oxidative addition of the allyl bromide to the Pd(0) center, the resulting Pd(II) intermediate can undergo β-hydride elimination if there is a hydrogen atom on a carbon atom beta to the palladium. This process forms a palladium-hydride species and an alkene, which can then re-insert in a different orientation, leading to isomerization.
Strategies to Suppress β-Hydride Elimination:
-
Ligand Selection: The choice of ligand has a significant impact on the rate of reductive elimination versus β-hydride elimination.
-
Bulky Ligands: Sterically demanding ligands can favor reductive elimination by creating a crowded coordination sphere around the palladium center, which disfavors the planar transition state required for β-hydride elimination.
-
Electron-Rich Ligands: Ligands that increase the electron density on the palladium center can accelerate the rate of reductive elimination, allowing it to outcompete β-hydride elimination.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor β-hydride elimination, which often has a higher activation energy than the desired reductive elimination.
Experimental Protocol for Ligand Screening:
-
Setup: Prepare several small-scale reactions in parallel under identical conditions (solvent, base, temperature, reactant concentrations).
-
Ligand Variation: In each reaction, use a different phosphine ligand. A good starting point would be to compare a standard ligand like PPh₃ with a selection of bulky, electron-rich ligands (e.g., P(t-Bu)₃, SPhos, XPhos).
-
Analysis: Monitor the reactions by TLC or GC-MS to determine the conversion and the ratio of the desired product to the isomerized byproduct for each ligand.
-
Optimization: Once a promising ligand is identified, further optimize the reaction conditions (e.g., temperature, catalyst loading) to maximize the yield of the desired product.
Logical Workflow for Troubleshooting Low Conversion
The following diagram outlines a systematic approach to troubleshooting low conversion in Suzuki coupling reactions with allyl bromides.
Caption: A logical workflow for troubleshooting low conversion.
References
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development. Retrieved January 24, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 24, 2026, from [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). ACS Central Science. Retrieved January 24, 2026, from [Link]
-
Cross-Coupling of Aryl Halides and Allyl Acetates with Arylboron Reagents in Water Using an Amphiphilic Resin-Supported Palladium Catalyst. (n.d.). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Substituted arene synthesis by allylic substitution or allylation - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
identifying byproducts in the synthesis of safrole derivatives by GC-MS
Welcome to the technical support center for the analysis of safrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development and forensic chemistry who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the synthesis of safrole derivatives and identify reaction byproducts. The complex nature of these syntheses often leads to a variety of side-products and impurities that can provide critical information about the synthetic route, reaction efficiency, and purity of the final product.
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common analytical challenges and provide robust, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and analysis of safrole derivatives, from the initial isomerization of safrole to the final reductive amination steps.
Part 1: Isomerization of Safrole to Isosafrole
The first crucial step in many synthetic pathways is the isomerization of safrole to its more reactive isomer, isosafrole. This seemingly simple shift of a double bond is prone to incomplete conversion and side reactions.
Q1: My GC chromatogram shows multiple peaks around the expected retention time for isosafrole. How can I confidently identify safrole, cis-isosafrole, and trans-isosafrole?
A1: Differentiating these isomers is a classic challenge rooted in their similar structures.
-
Causality: Trans-isosafrole is thermodynamically more stable and typically the major product of isomerization.[1] The isomers elute based on their boiling points and interaction with the GC column's stationary phase. Typically, on a standard non-polar column (like a DB-5ms or HP-5ms), the elution order is safrole, followed by cis-isosafrole, and then trans-isosafrole.
-
Troubleshooting & Validation:
-
Mass Spectra: While the mass spectra of the three isomers are very similar, subtle differences in the relative abundance of fragment ions can be observed. All will show a strong molecular ion peak at m/z 162. The key is to compare your spectra against a validated reference standard.
-
Retention Time Confirmation: The most reliable method is to run commercially available standards for safrole and isosafrole (which is often a mix of cis and trans isomers) under your exact GC conditions to confirm retention times.
-
Incomplete Conversion: The presence of a significant safrole peak in your product indicates incomplete isomerization.[2] This can be caused by insufficient reaction time, low temperature, or a deactivated catalyst.[3]
-
Q2: I observe a broad hump or several small, poorly resolved peaks at higher retention times after my isomerization reaction. What could these be?
A2: This often points to polymerization or oxidation byproducts.
-
Causality: The reaction conditions for isomerization, especially if prolonged or at high temperatures in the presence of air, can lead to the formation of dimers or polymers of safrole/isosafrole.[4] These higher molecular weight compounds will elute much later than the C10 monomers and often appear as a "forest" of poorly resolved peaks or a broad baseline hump.
-
Troubleshooting & Validation:
-
Check Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Avoid excessive temperatures or reaction times.
-
MS Analysis: Analyze the mass spectra of the most prominent peaks in the hump. Look for molecular ions that are multiples of the safrole monomer (e.g., m/z 324 for dimers). The fragmentation patterns will likely be complex but may show characteristic fragments from the safrole backbone (e.g., m/z 131, 104).[5]
-
Sample Cleanup: Consider a simple distillation or column chromatography of your crude product to remove these high-boiling impurities before subsequent synthetic steps.
-
Part 2: Oxidation of Isosafrole to MDP2P
The conversion of isosafrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) is a critical step where numerous byproducts can be introduced, depending on the chosen oxidative method.
Q3: I performed a Wacker oxidation of isosafrole and my product is a complex mixture. What are the key byproducts I should be looking for with GC-MS?
A3: The Wacker oxidation (using a palladium catalyst) is known to produce several characteristic byproducts alongside the desired ketone, MDP2P.[6][7]
-
Causality: The mechanism involves the palladium-catalyzed nucleophilic attack of water on the double bond. Side reactions can include the formation of aldehydes, chlorinated species (if chloride salts are present), and other rearrangement products.
-
Key Byproducts to Identify:
-
1-(3,4-methylenedioxyphenyl)-1-propanone: An isomeric ketone that is a well-known marker for this route.[8]
-
3,4-methylenedioxybenzaldehyde (Piperonal): Results from oxidative cleavage of the double bond.
-
Chlorinated Artifacts: If using PdCl2/CuCl2, you may see chlorinated versions of the main products or intermediates.[9]
-
-
Troubleshooting & Validation: Compare your chromatogram to published impurity profiles of Wacker oxidations.[6][8] The presence of the 1-propanone isomer is a strong indicator of this synthetic route.
Q4: My synthesis involved a peracid oxidation of isosafrole. My GC-MS shows several oxygenated compounds that are not the target MDP2P. What are they?
A4: Peracid oxidation proceeds through a glycol intermediate, and incomplete reaction or side reactions during the subsequent dehydration step can leave behind a trail of oxygenated byproducts.[1][10]
-
Causality: The peracid forms an epoxide which is opened to a glycol. This glycol is then typically dehydrated with acid to form the ketone (MDP2P). If the reaction is not driven to completion, these intermediates and related compounds will remain.
-
Key Byproducts to Identify:
-
Isosafrole Glycol: The direct precursor to MDP2P. It may appear as diastereomers.
-
Dioxolane Derivatives: Such as 2,2,4-trimethyl-5-(3,4-methylenedioxyphenyl)-[1][9]dioxolane, which can form if acetone is used in the workup or reaction.[8]
-
Tetrahydrofuran Dimers: Complex dimers, such as isomers of 2,4-dimethyl-3,5-bis(3,4-methylenedioxyphenyl)tetrahydrofuran, have been identified as specific markers for the peracid oxidation route.[1]
-
-
Troubleshooting & Validation: The presence of these highly oxygenated species, particularly the dimers, provides a unique chemical fingerprint for this synthetic pathway.[1] Their identification is crucial for forensic profiling.
Part 3: Reductive Amination of MDP2P
The final step of converting MDP2P to its corresponding amine is also a source of unique impurities that depend heavily on the reducing agent and reaction conditions used.
Q5: How can I use GC-MS to differentiate between MDMA produced by different reductive amination methods (e.g., Al/Hg vs. NaBH4)?
A5: Each reductive amination method has a distinct impurity profile, which is invaluable for source tracking and forensic analysis.[11]
-
Causality: The reaction mechanisms and reactivities of different reducing agents lead to the formation of route-specific byproducts.
-
Method-Specific Impurities:
-
Leuckart Reaction: Often produces N-formyl-MDMA as an intermediate and can result in various pyrimidine and isoquinoline derivatives from condensation reactions.
-
Reductive Amination (Al/Hg or NaBH4): The primary impurities often arise from side reactions of the starting ketone. Look for unreacted MDP2P and the corresponding secondary alcohol, 1-(3,4-methylenedioxyphenyl)-2-propanol (MDP2Pol). Dimeric products formed from the condensation of two MDP2P molecules or an MDP2P and an MDMA molecule can also be present.
-
-
Troubleshooting & Validation: A comprehensive analysis requires comparing the full impurity profile against established data for each method.[8][11] The presence or absence of specific condensation products or intermediates is highly indicative of the synthetic route.
Standard Protocol: GC-MS Analysis Workflow
This protocol provides a robust starting point for the analysis of safrole derivative synthesis reactions. Method validation and optimization are essential for specific applications.
Sample Preparation
-
Dilution: Accurately weigh approximately 10-20 mg of the crude reaction mixture or purified product into a 10 mL volumetric flask.
-
Solvation: Dissolve the sample in a suitable volatile solvent such as Methanol, Ethyl Acetate, or Dichloromethane. Ensure the final concentration is approximately 1-2 mg/mL.
-
Internal Standard (Optional but Recommended): For quantitative analysis, add an internal standard (e.g., deuterated analog or a stable compound with similar chemical properties and a different retention time, like dibenzyl) at a known concentration.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into a 2 mL GC vial to remove any particulate matter that could contaminate the injector.
GC-MS Instrumentation and Parameters
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection: 1 µL, Split mode (50:1 split ratio is a good starting point to avoid column overload).
-
Injector Temperature: 250 °C
-
Oven Program:
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Data Visualization and Interpretation
Typical GC-MS Data Summary
The following table summarizes expected retention order and key mass fragments for primary compounds of interest on a standard non-polar column. Note: Absolute retention times will vary between instruments and methods.
| Compound | Typical Elution Order | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Safrole | 1 | 162.19 | 162 , 131, 104, 77 |
| cis-Isosafrole | 2 | 162.19 | 162 , 131, 103, 77 |
| trans-Isosafrole | 3 | 162.19 | 162 , 131, 103, 77 |
| MDP2P | 4 | 178.18 | 178 , 135, 105, 77 |
| MDMA | 5 | 193.25 | 58 , 135, 77 |
(Bold indicates the molecular ion (M+) or a key base peak).
Visual Workflow for Byproduct Identification
Caption: Workflow for identifying synthetic byproducts via GC-MS.
Key Synthetic Pathways and Byproduct Formation
Caption: Major synthetic route and key byproduct formation points.
References
-
Clarke, C. R., & DeRuiter, J. (2008). Chemical markers from the peracid oxidation of isosafrole. Forensic Science International. [Link]
- CN104262320A - Method for converting safrole into iso-safrole.
-
Kuy, K. B., et al. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega. [Link]
-
Sgorbini, B., et al. (2001). Liquid chromatographic determination of safrole in sassafras-derived herbal products. Journal of AOAC International. [Link]
-
Isosafrole - Wikipedia. Wikipedia. [Link]
-
Schäffer, M., et al. (2013). Forensic profiling of sassafras oils based on comprehensive two-dimensional gas chromatography. Forensic Science International. [Link]
-
Cox, M., et al. (2006). Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride. Semantic Scholar. [Link]
-
Fragmentation pathway of safrole. ResearchGate. [Link]
-
Amanpour, J., et al. (2014). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Iranian Journal of Pharmaceutical Research. [Link]
-
Zuba, D., & Sekuła, K. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International. [Link]
-
Heikes, D. L. (1994). SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas. Journal of Chromatographic Science. [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
-
A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. [Link]
-
Safrole - Metabolism. Wikipedia. [Link]
-
Gas Chromatographic and Mass Spectrometric Analysis of Samples from a Clandestine Laboratory Involved in the Synthesis of Ecstacy from Sassafras Oil. Oxford Academic. [Link]
-
GC/MS-MID Determination of Safrole in Soft Drinks. AIR Unimi. [Link]
-
The isomerisation of safrole to isosafrole by means of iron pentacarbonyl and alkali. ResearchGate. [Link]
-
MDMA discrimination: Extraction procedure and GC temperature affect impurity profiles. Wiley Analytical Science. [Link]
- Process for enrichment of safrole.
-
A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation. MDPI. [Link]
-
Analysis of safrole in soft drink. Taiwan Food and Drug Administration. [Link]
-
Reductive Amination of MDP2P With Al HG + Nitromethane. Scribd. [Link]
-
Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. ResearchGate. [Link]
-
Impurity profiling of seized MDMA tablets by gas chromatography. ResearchGate. [Link]
-
Alkyl Nitrite Wacker Oxidation of Safrole to MDP2P. Rhodium.ws. [Link]
-
Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. ScienceDirect. [Link]
-
Predicted GC-MS Spectrum - Safrole. HMDB. [Link]
-
Detection of major psychoactive compounds of nutmeg in human serum via GC-MS/MS. PubMed. [Link]
-
Isomerization of Safrole to Isosafrole (Solventless/Microwave System). Rhodium.ws. [Link]
-
Safrole From Sassafras Oil. Scribd. [Link]
-
GC-MS Profile and Enhancement of Antibiotic Activity by the Essential Oil of Ocotea odorífera and Safrole. MDPI. [Link]
-
Chemical markers from the peracid oxidation of isosafrole. ResearchGate. [Link]
-
A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. Griffith Research Online. [Link]
-
Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. [Link]
-
Testing Safrole in Beverages. Eurofins Scientific. [Link]
-
Alkyl Nitrite Wacker Oxidation of Safrole to MDP2P: A Discussion. Rhodium.ws. [Link]
-
Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. PMC - NIH. [Link]
-
The Main Precursors. Erowid. [Link]
-
Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI. [Link]
-
Wacker process - Wikipedia. Wikipedia. [Link]
-
Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin. PMC - NIH. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Isomerization of Safrole to Isosafrole (Solventless/Microwave System) - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. CN104262320A - Method for converting safrole into iso-safrole - Google Patents [patents.google.com]
- 5. data.taipei [data.taipei]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Wacker process - Wikipedia [en.wikipedia.org]
- 8. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chapter 5 - The Main Precursors [chemistry.mdma.ch]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 13. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-allylation using 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
An N-allylation reaction is a fundamental transformation in organic synthesis, crucial for introducing the versatile allyl group into molecules, particularly in the development of pharmaceutical agents and other high-value chemical entities. The reagent, 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, serves as a potent electrophile for this purpose, enabling the construction of complex amine scaffolds.
This technical support guide is designed for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deep understanding of the reaction's nuances. This guide is structured to anticipate challenges, offering clear, actionable solutions grounded in established chemical principles to help you optimize your reaction conditions and troubleshoot effectively.
The N-allylation of an amine with an alkyl halide, such as this compound, predominantly proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[1] In this process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, meaning the carbon-nitrogen bond forms at the same time as the carbon-bromine bond breaks.
A crucial aspect of this reaction is the need for a base. The initial S_N2 reaction forms an ammonium salt. A base is required to deprotonate this salt, regenerating a neutral amine that can be isolated as the final product.[2] The choice of base and solvent is critical, as it influences not only the reaction rate but also the potential for side reactions.
Sources
Technical Support Center: Stability and Handling of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of this valuable research compound during storage and experimentation. Our guidance is grounded in established principles of organic chemistry and extensive field experience with reactive intermediates.
Introduction to the Stability Challenges
This compound is a highly reactive allylic bromide. Its structure, featuring a resonance-stabilized allylic system and an electron-rich methylenedioxyphenyl group, contributes to its utility in synthesis but also renders it susceptible to degradation.[1][2] Understanding the potential stability issues is paramount for obtaining reliable and reproducible experimental results.
This guide will address the primary degradation pathways, provide recommendations for optimal storage and handling, and offer troubleshooting solutions for common problems encountered in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage and use of this compound.
Issue 1: Rapid Discoloration (Yellowing or Browning) of the Compound Upon Storage
-
Question: My freshly prepared or newly opened bottle of this compound has turned yellow or brown after a short period. What is the cause, and how can I prevent this?
-
Plausible Cause: Discoloration is a common indicator of degradation. This is likely due to a combination of factors:
-
Light-Induced Decomposition: The methylenedioxyphenyl group and the allylic bromide are susceptible to photochemical degradation, which can generate colored impurities.[3] Aromatic compounds can absorb UV light, leading to the formation of reactive species.
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidized byproducts. The allylic position is particularly prone to oxidation.
-
Acid-Catalyzed Degradation: Trace amounts of acidic impurities, such as hydrobromic acid (HBr) formed from hydrolysis, can catalyze further decomposition and polymerization.
-
-
Solution:
-
Storage: Store the compound in an amber or opaque vial to protect it from light.
-
Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Low Temperature: Store at or below -20°C to minimize thermal decomposition.[4]
-
Solvent Choice: If storing in solution, use a dry, aprotic solvent. Avoid protic solvents that can facilitate hydrolysis.
-
Issue 2: Decreased Purity or Presence of Unexpected Peaks in Analytical Data (GC-MS, HPLC, NMR)
-
Question: I am analyzing my sample of this compound and observing a decrease in the main peak area along with the appearance of new, unidentified peaks. What are these impurities, and how can I avoid them?
-
Plausible Cause: The appearance of new peaks signifies the formation of degradation products. Potential degradation pathways include:
-
Hydrolysis: Reaction with residual moisture can lead to the formation of the corresponding allylic alcohol, 3-(3,4-Methylenedioxyphenyl)-2-propen-1-ol.
-
Elimination: Dehydrobromination can occur, especially in the presence of basic impurities or upon heating, to yield a conjugated diene.
-
Rearrangement: Allylic rearrangements are common for this class of compounds, potentially leading to the formation of isomeric bromides.[5]
-
Polymerization: The styrenic nature of the molecule makes it susceptible to radical-initiated polymerization, especially in the presence of light or heat, resulting in oligomeric or polymeric materials.[6][7]
-
-
Solution:
-
Strict Anhydrous Conditions: Handle the compound using anhydrous techniques to prevent hydrolysis. Use dry solvents and glassware.
-
Avoid Heat: Minimize exposure to elevated temperatures during handling and in experimental setups. If heating is necessary, do so under an inert atmosphere for the shortest possible time.
-
Use of Stabilizers: For long-term storage, consider the addition of a radical inhibitor, such as a hindered phenolic antioxidant (e.g., BHT), at a low concentration (0.01-0.1%).
-
Purification: If degradation has occurred, the compound may be repurified by flash chromatography on silica gel using a non-polar eluent system, although care must be taken as silica gel can be acidic and promote further degradation.
-
Issue 3: Inconsistent Reaction Yields or Formation of Byproducts
-
Question: My reactions using this compound are giving inconsistent yields and unexpected byproducts. Could this be related to the stability of the starting material?
-
Plausible Cause: Yes, the purity and integrity of your starting material are critical for successful and reproducible reactions.
-
Lower Molar Equivalents: If the compound has degraded, the actual concentration of the active reagent is lower than calculated, leading to incomplete reactions and lower yields.
-
Interfering Impurities: Degradation products can interfere with your reaction. For example, the allylic alcohol formed from hydrolysis can compete with your intended nucleophile. Polymeric impurities can complicate product isolation and purification.
-
-
Solution:
-
Purity Assessment: Always assess the purity of the compound by a suitable analytical method (e.g., ¹H NMR, GC-MS) before use, especially if it has been stored for an extended period.
-
Fresh is Best: Use freshly prepared or newly opened material whenever possible.
-
Reaction Monitoring: Closely monitor your reaction progress using techniques like TLC, LC-MS, or GC-MS to identify any issues early on.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: Under an inert gas (argon or nitrogen).
-
Light: Protected from light in an amber or opaque container.
-
Moisture: In a tightly sealed container to prevent moisture ingress.
Q2: Can I store this compound in a solvent?
A2: Yes, but the choice of solvent is crucial. Use a dry, aprotic, and non-polar solvent such as anhydrous hexanes or toluene. Avoid chlorinated solvents if possible, as they can also be susceptible to radical reactions. Prepare solutions fresh for use whenever possible.
Q3: My compound has turned slightly yellow. Is it still usable?
A3: A slight yellowing indicates the onset of degradation. While it may still be suitable for some applications, it is highly recommended to assess its purity before use. For sensitive reactions, it is best to use a pure, colorless sample.
Q4: What are the primary degradation products I should look for?
A4: The most likely degradation products include:
-
3-(3,4-Methylenedioxyphenyl)-2-propen-1-ol (from hydrolysis)
-
Isomeric rearrangement products
-
Oligomers or polymers
-
Oxidation products (e.g., aldehydes or ketones)
Q5: Are there any specific handling precautions I should take?
A5: Due to its reactivity and potential toxicity, handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method to assess the purity of this compound and identify potential degradation products.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Accurately weigh approximately 5-10 mg of the compound and a known amount of the internal standard into a vial.
-
Dissolve the sample in ~0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic peaks of the compound and the internal standard to determine the purity.
-
Analyze the spectrum for the presence of impurity peaks, such as those corresponding to the allylic alcohol or rearranged isomers.
Protocol 2: Small-Scale Repurification by Flash Chromatography
This protocol is for the purification of a slightly degraded sample.
Materials:
-
Degraded sample of this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other more polar solvent)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude sample in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexanes).
-
Load the sample onto the column.
-
Elute the compound with a suitable solvent system (e.g., a gradient of 0-10% ethyl acetate in hexanes), monitoring the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Immediately store the purified product under an inert atmosphere at -20°C.
Data Presentation
| Storage Condition | Expected Stability | Potential Degradation Pathways |
| -20°C, Inert Gas, Dark | High | Minimal degradation |
| 4°C, Inert Gas, Dark | Moderate | Slow degradation over time |
| Room Temperature, Air, Light | Low | Rapid decomposition via oxidation, polymerization, and hydrolysis |
| In Protic Solvent | Low | Hydrolysis to the corresponding alcohol |
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for ensuring the quality of this compound before use.
References
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
- Skopp, G., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
-
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Pearson Education. (n.d.). Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Ashenhurst, J. (2013). What is Allylic Bromination? Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2013). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Retrieved from [Link]
-
Greenchemicals. (2024). An Overview on Styrenic Polymers: Synthesis and Properties. Retrieved from [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Request PDF. (n.d.). Thermal decomposition of alkenes: role of allylic C-C bond cleavage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Retrieved from [Link]
-
Request PDF. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
National Toxicology Program. (n.d.). RoC Profile: Safrole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermal degradation of lead halide perovskite surfaces. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Introduction to Styrenic Polymers. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
A Journal of AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
Sources
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. youtube.com [youtube.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. sepscience.com [sepscience.com]
Technical Support Center: Allyl Bromide Reaction Troubleshooting
Welcome to the technical support center for handling allyl bromide in synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the unintended polymerization of allyl bromide during their experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. Uncontrolled polymerization is a common yet manageable issue, and this guide will equip you with the expertise to ensure the success and safety of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with allyl bromide turned into a viscous sludge, and my yield is significantly lower than expected. What is happening?
A1: You are likely experiencing the polymerization of allyl bromide. Allyl bromide is susceptible to polymerization, especially under conditions that can generate radicals, such as exposure to heat, light, or certain impurities.[1] This process converts the monomeric allyl bromide into a long-chain polymer, poly(allyl bromide), which presents as a viscous or solid material and consumes your starting material, thereby reducing the yield of your desired product.[1]
Q2: What is the primary mechanism behind the polymerization of allyl bromide?
A2: The most common mechanism for allyl bromide polymerization is free-radical polymerization.[1][2] This process is initiated by the formation of a radical species, which can be triggered by heat, UV light, or the presence of a radical initiator.[3] The initiator creates a bromine radical, which then attacks the double bond of an allyl bromide molecule, starting a chain reaction. This chain propagation continues, rapidly forming a long polymer chain.
Q3: I store my allyl bromide in the refrigerator, yet I still encounter polymerization issues. Why?
A3: While refrigeration is a recommended storage practice to inhibit polymerization, it may not be sufficient on its own. Several factors could still contribute to polymerization. The allyl bromide may have been exposed to light during handling, or the container may not be properly sealed, allowing for the ingress of oxygen which can sometimes participate in initiation steps. Additionally, if the allyl bromide is old or was not sourced with a stabilizer, it will be more prone to polymerization even at lower temperatures. It is also crucial to ensure the reagent is stored in a light-resistant container.
Q4: What are "stabilizers" or "inhibitors," and how do they prevent polymerization?
A4: Stabilizers, or polymerization inhibitors, are chemical compounds added to monomers like allyl bromide to prevent spontaneous polymerization.[][5] They work by scavenging the initial free radicals formed, thereby terminating the polymerization chain reaction before it can propagate.[] Common inhibitors include phenolic compounds, aromatic amines, and stable free radicals like TEMPO.[][6][7] These molecules readily react with and neutralize the highly reactive radicals that initiate polymerization.
Troubleshooting Guides
Issue 1: Unexpected Polymer Formation During Reaction
If you observe your reaction mixture becoming viscous or forming a precipitate, it is a strong indication of polymerization.
Troubleshooting Steps:
-
Immediate Action: If safe to do so, cool the reaction mixture to slow down the polymerization rate.
-
Identify the Cause:
-
Heat: Was the reaction performed at an elevated temperature? Allylic compounds can polymerize at higher temperatures.[8]
-
Light: Was the reaction setup protected from light? UV radiation can initiate radical formation.
-
Initiators: Are any of your reagents or solvents contaminated with peroxides or other radical initiators?
-
Inhibitor Removal: Did you remove the stabilizer from the allyl bromide before use? While often necessary, premature or incomplete removal can be problematic.
-
Corrective Actions:
-
Temperature Control: Maintain the lowest effective temperature for your reaction. Use a well-controlled heating mantle or oil bath.
-
Light Protection: Conduct the reaction in a fume hood with the sash down and, if necessary, wrap the reaction flask in aluminum foil.
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents to minimize the presence of radical initiators.
-
Controlled Inhibitor Concentration: If your reaction conditions are harsh, consider not removing the inhibitor or adding a small, controlled amount of a suitable inhibitor to the reaction mixture.
Issue 2: Allyl Bromide Reagent Bottle Contains a Solid Precipitate
Discovering a solid in your allyl bromide bottle indicates that polymerization has occurred during storage.
Troubleshooting Steps:
-
Assess the Extent: If the amount of polymer is small, the remaining liquid may still be usable after purification. However, if a significant portion has polymerized, it is safer to dispose of the entire bottle according to your institution's hazardous waste guidelines.
-
Purification of Contaminated Allyl Bromide: If you choose to purify the remaining liquid, this should be done with extreme caution due to the hazardous nature of allyl bromide.[9]
Protocol for Small-Scale Purification:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Carefully decant the liquid allyl bromide, leaving the solid polymer behind.
-
To remove any remaining dissolved polymer and baseline impurities, you can perform a simple distillation. Caution: Do not distill to dryness, as this can concentrate potentially explosive peroxides. It is advisable to add a radical inhibitor, such as a small crystal of hydroquinone, to the distillation flask.
-
Collect the distilled allyl bromide in a clean, dry, amber glass bottle.
-
Add a stabilizer, such as propylene oxide (typically around 1000 ppm), for long-term storage.[10]
Inhibitor Selection and Removal
The choice of inhibitor and the decision to remove it are critical for successful reactions.
Commonly Used Inhibitors for Allyl Bromide:
| Inhibitor Type | Examples | Mechanism of Action | Typical Concentration |
| Phenolic Compounds | Hydroquinone, Butylated hydroxytoluene (BHT) | Hydrogen atom transfer to trap radicals.[] | 10-200 ppm |
| Aromatic Amines | Phenothiazine | Hydrogen atom transfer from the N-H bond.[][11] | 50-500 ppm |
| Stable Free Radicals | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Directly traps carbon-centered radicals.[5][6] | 10-100 ppm |
| Epoxides | Propylene oxide | Acts as an acid scavenger, preventing acid-catalyzed polymerization.[10] | 300-1000 ppm |
Protocol for Inhibitor Removal (Aqueous Wash):
This protocol is suitable for removing phenolic inhibitors like hydroquinone.
-
Place the allyl bromide in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide solution.
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the wash with deionized water until the aqueous layer is neutral.
-
Dry the allyl bromide over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride).
-
Filter or decant the dried allyl bromide. Use immediately.
Visualizing the Polymerization and Inhibition Process
To better understand the concepts discussed, the following diagrams illustrate the key processes.
Caption: Troubleshooting workflow for suspected polymerization.
References
-
JoVE. (2025). Radical Substitution: Allylic Bromination. JoVE. Retrieved from [Link]
-
ResearchGate. (2025). Polymerisation of Allyl Compounds. ResearchGate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ALLYL BROMIDE. Ataman Kimya. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Allylic Bromination, Radical Addition of HBr, and Introduction to Radical Polymerization. YouTube. Retrieved from [Link]
-
Khan, F., & Al-Harthi, M. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 727. Retrieved from [Link]
- Google Patents. (n.d.). Process for the polymerization of allyl halides to form polyallyl alcohol. Google Patents.
-
Wikipedia. (n.d.). Allyl bromide. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Construction and Advanced Utilization of Self-Assembled and Scale-Down Chitin Nanofibers for Polymer Composite Design. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Wikipedia. Retrieved from [Link]
-
Let's chemistry. (2019). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. YouTube. Retrieved from [Link]
-
Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society. Retrieved from [Link]
-
Grokipedia. (n.d.). Allyl bromide. Grokipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Stobec. (2012). SAFETY DATA SHEET - Allyl bromide. Stobec. Retrieved from [Link]
- Google Patents. (n.d.). WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition. Google Patents.
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) and Studying some of its thermal properties. Baghdad Science Journal. Retrieved from [Link]
-
Let's chemistry. (2020). Allyl bromide preparation Part 2. and cheap DMSO OTC source. YouTube. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences. Retrieved from [Link]
-
Al-Qadisiyah Journal of Pure Science. (2021). Synthesis of azo polymers by etheric derivatives polymerization of allyl bromide and studying their bandgap and determine. Al-Qadisiyah Journal of Pure Science. Retrieved from [Link]
-
Sdfine. (n.d.). allyl bromide. Sdfine. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 3.2 Reactions of Allyl System – Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. Retrieved from [Link]
- Google Patents. (n.d.). JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition. Google Patents.
Sources
- 1. Buy Allyl bromide | 106-95-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stobec.com [stobec.com]
- 10. A11766.0B [thermofisher.com]
- 11. longchangchemical.com [longchangchemical.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Welcome to the technical support center for the cross-coupling of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst systems for this specific substrate. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, empowering you to troubleshoot and achieve efficient, reproducible results.
The substrate , a vinyl bromide, presents unique challenges and opportunities in palladium-catalyzed cross-coupling. Its electronic and steric properties demand careful consideration of the catalyst system—comprising the palladium precatalyst, ligand, base, and solvent—to achieve high yields and selectivity. This guide will address common issues encountered in Suzuki-Miyaura, Heck, and Sonogashira couplings and provide structured, actionable solutions.
Part 1: General Considerations & Catalyst System Fundamentals
This section addresses foundational questions about the catalyst system that apply across different reaction types.
Q1: Why is catalyst selection particularly critical for this compound?
A: The substrate is a 1,1-disubstituted vinyl bromide. The C-Br bond is part of a π-system, making it less reactive than an aryl iodide but more reactive than an aryl chloride. The primary challenge is to facilitate the oxidative addition of the C-Br bond to the Pd(0) center efficiently without promoting unwanted side reactions. Key considerations include:
-
Steric Hindrance: The substitution around the double bond can influence the approach of the catalyst.
-
Electronic Effects: The electron density of the double bond affects the rate of oxidative addition.
-
Potential for Isomerization: The allylic nature of the phenyl group, while not directly conjugated with the reacting double bond, can sometimes lead to isomerization under harsh conditions or with certain catalysts.
Therefore, a well-chosen catalyst system, particularly the ligand, is essential to accelerate the desired reaction pathway over potential decomposition or side-reaction pathways.
Q2: What are the roles of the main components in a palladium catalyst system?
A: A modern cross-coupling system has four key components:
-
Palladium Precatalyst: This is the source of palladium, often in a stable Pd(II) state (e.g., Pd(OAc)₂) or a Pd(0) state (e.g., Pd₂(dba)₃). The precatalyst is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[1]
-
Ligand: This is arguably the most critical component for tuning reactivity. Typically a phosphine or an N-heterocyclic carbene (NHC), the ligand stabilizes the Pd(0) center, modulates its electron density, and controls its steric environment. For vinyl bromides, bulky and electron-rich ligands are often preferred to promote the rate-limiting oxidative addition step.[2]
-
Base: The base plays multiple roles. In the Suzuki-Miyaura reaction, it activates the boronic acid for transmetalation.[3] In the Heck and Sonogashira reactions, it neutralizes the H-X acid generated during the catalytic cycle to regenerate the Pd(0) catalyst.[1][4][5]
-
Solvent: The solvent must solubilize all reaction components and be stable at the reaction temperature. It can also influence catalyst activity and stability. Aprotic polar solvents like dioxane, THF, or DMF are common.
Table 1: Common Palladium Precatalysts and Ligands for Vinyl Bromide Coupling
| Component | Examples | Key Characteristics & Rationale |
| Pd Precatalysts | Pd(OAc)₂ | Air-stable Pd(II) source; requires in situ reduction. |
| Pd₂(dba)₃ | Air-stable Pd(0) source; often used for faster initiation. | |
| PdCl₂(PPh₃)₂ | Pd(II) source with integrated ligands; good general-purpose starting point. | |
| Phosphine Ligands | PPh₃ (Triphenylphosphine) | A classic, inexpensive ligand. Often effective but may require higher temperatures. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Very electron-rich and bulky; excellent for accelerating oxidative addition of less reactive halides.[3] | |
| Buchwald Ligands (e.g., SPhos, XPhos) | Dialkylbiaryl phosphines that are highly effective for a broad range of substrates, including challenging vinyl and aryl chlorides/bromides, often allowing for lower catalyst loadings and milder conditions.[2] | |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A bidentate ligand providing good catalyst stability. |
Part 2: Suzuki-Miyaura Coupling Troubleshooting & Protocol
The Suzuki-Miyaura reaction is a powerful method for forming a C(sp²)-C(sp²) bond by coupling the vinyl bromide with an organoboron reagent.
Troubleshooting & FAQs: Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction shows low or no conversion. What are the primary troubleshooting steps?
A: Low conversion is a common issue that can often be resolved systematically.
-
Check Reagent Quality: Ensure the boronic acid is pure; boronic acids can dehydrate to form unreactive boroxines. The solvent must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Evaluate the Base: The choice and strength of the base are critical for activating the boronic acid.[3] If a mild base like K₂CO₃ is ineffective, consider a stronger base such as K₃PO₄ or Cs₂CO₃. The base must be finely powdered to ensure maximum surface area.
-
Optimize the Ligand: For a vinyl bromide, a simple ligand like PPh₃ might not be active enough. Switch to a more electron-rich and bulky ligand like P(t-Bu)₃ or a Buchwald-type ligand (e.g., SPhos).[2][3] These ligands accelerate the oxidative addition, which is often the rate-limiting step.
-
Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 100-110 °C (solvent permitting) can often drive the reaction to completion. However, be mindful of potential substrate or product decomposition.[6]
Q: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can I suppress this?
A: Boronic acid homocoupling is typically caused by oxygen in the reaction mixture.
-
Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly using a freeze-pump-thaw cycle (3x) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Slow Addition: If the problem persists, adding the boronic acid solution slowly via syringe pump to the reaction mixture at temperature can sometimes minimize its concentration at any given time, disfavoring the homocoupling pathway.
Q: My catalyst is turning into palladium black, and the reaction has stalled. What's happening?
A: The formation of palladium black indicates that the Pd(0) species is agglomerating and precipitating out of the solution, effectively killing the catalytic cycle.
-
Ligand Instability or Insufficiency: The ligand-to-palladium ratio may be too low. A standard ratio is 2:1 for monodentate ligands, but increasing it to 4:1 can sometimes improve stability.
-
Inappropriate Ligand Choice: The chosen ligand may not be robust enough for the reaction conditions. Bidentate ligands like dppf or bulky monodentate ligands like the Buchwald phosphines are known to form more stable catalytic complexes.[2]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reagents: Add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[7]
-
Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent: Add the degassed solvent (e.g., dioxane, 0.1 M concentration) via cannula or syringe.[7]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Part 3: Heck Reaction Troubleshooting & Protocol
The Heck reaction couples the vinyl bromide with an alkene, offering a route to substituted dienes. The key challenges are controlling regioselectivity and preventing side reactions.
Troubleshooting & FAQs: Heck Reaction
Q: My Heck reaction is producing a mixture of regioisomers. How can I favor the desired product?
A: Regioselectivity in the Heck reaction (arylation at the more or less substituted carbon of the alkene partner) is governed by both electronic and steric factors, often dictated by the specific catalytic pathway (neutral vs. cationic).[8]
-
Ligand Choice: For coupling with electron-deficient alkenes (e.g., acrylates), standard conditions often provide good selectivity. For electron-rich alkenes, bulky ligands can sterically direct the insertion to occur at the less hindered position.
-
Additives: In some cases, the addition of silver salts can force the reaction through a cationic pathway, which can alter and sometimes improve regioselectivity.
Q: The reaction is very slow, and I'm observing decomposition of my starting material. What can I do?
A: Sluggish Heck reactions with vinyl bromides can be accelerated.
-
Base Selection: A common choice is an organic amine base like triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA). Inorganic bases like K₂CO₃ can also be effective. Ensure the base is not limiting (typically 1.5-2.0 equiv.).
-
Catalyst System: If a standard Pd(OAc)₂/PPh₃ system is slow, switching to a more active phosphine-free system or one employing N-heterocyclic carbene (NHC) ligands can significantly increase the reaction rate.[4] Palladacycle catalysts are also known for their high activity and stability at low loadings.[4]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used to allow for higher reaction temperatures, which can accelerate the reaction.
Diagram: Troubleshooting Workflow for a Low-Yielding Heck Reaction
Caption: A systematic workflow for troubleshooting inefficient Heck reactions.
Experimental Protocol: Heck Reaction
-
Setup: To an oven-dried pressure tube, add Pd(OAc)₂ (2-5 mol%) and the desired ligand (if any, e.g., PPh₃, 4-10 mol%).
-
Reagents: Add this compound (1.0 equiv.), the coupling alkene (e.g., n-butyl acrylate, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Solvent: Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-130 °C.
-
Monitoring & Workup: Follow the procedures outlined in the Suzuki-Miyaura protocol for monitoring and product isolation.
Part 4: Sonogashira Coupling Troubleshooting & Protocol
The Sonogashira coupling is the premier method for coupling the vinyl bromide with a terminal alkyne to produce conjugated enynes.[5]
Troubleshooting & FAQs: Sonogashira Coupling
Q: My primary side product is the homocoupled alkyne (Glaser coupling). How do I prevent this?
A: Glaser coupling is a copper-mediated process that is highly sensitive to oxygen.
-
Strictly Anaerobic Conditions: This is the most critical parameter. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. Any ingress of oxygen will promote this side reaction.
-
Minimize Copper(I) Catalyst: The copper co-catalyst is often essential but can also promote Glaser coupling. Use the minimum effective amount (typically 1-5 mol%). In some cases, running the reaction "copper-free" is possible, relying on a highly active palladium/ligand system to facilitate the catalytic cycle, though this often requires more forcing conditions or specific ligands.[5][9]
-
Order of Addition: Adding the copper salt last to the deoxygenated mixture can sometimes help minimize premature alkyne coupling.[10]
Q: The reaction is not going to completion, even at high temperatures. What catalyst modifications should I try?
A: For a relatively unreactive vinyl bromide, the catalyst system needs to be sufficiently active.
-
Palladium/Ligand System: A common starting point is PdCl₂(PPh₃)₂. If this is insufficient, a more active system like Pd₂(dba)₃/P(t-Bu)₃ can be effective even at room temperature for some aryl bromides.[9]
-
Base/Solvent: An amine base like Et₃N or DIPEA is typically used, often serving as both the base and part of the solvent system.[10] Using it as a co-solvent with THF or DMF can improve solubility and performance.
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add PdCl₂(PPh₃)₂ (2-3 mol%) and CuI (3-5 mol%).
-
Reagents: Add this compound (1.0 equiv.).
-
Atmosphere: Seal the flask and ensure an inert atmosphere by evacuating and backfilling with argon (3x).
-
Solvent & Reagents: Add degassed solvent (e.g., THF) and a degassed amine base (e.g., Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 104(12), 6217-6254. [This is a representative authoritative review on the topic, the provided search result is a summary page referencing Buchwald's work.] URL: [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2003). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
SciRP.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
scale-up challenges in the synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Welcome to the technical support center for the synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly the challenges encountered during scale-up. Here, we provide in-depth answers to frequently asked questions and a comprehensive troubleshooting guide based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially viable route starts from isosafrole, which is the isomer of the naturally more abundant safrole. The synthesis is a two-step process:
-
Isomerization: Safrole is isomerized to isosafrole. This is a well-established industrial process often catalyzed by a strong base like potassium hydroxide or a transition metal catalyst.[1]
-
Allylic Bromination: Isosafrole undergoes allylic bromination to yield the target molecule, this compound. This step is critical and presents the most significant scale-up challenges.
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for the allylic bromination of isosafrole?
Using molecular bromine (Br₂) directly with an alkene like isosafrole primarily leads to the electrophilic addition across the double bond, resulting in a vicinal dibromide, which is an undesired byproduct.[2] N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination because it provides a low, constant concentration of Br₂ throughout the reaction.[3] This is achieved through the reaction of NBS with the HBr generated in situ during the radical chain reaction.[4] This low concentration of Br₂ favors the radical substitution at the allylic position over the ionic addition to the double bond.
Q3: What are the critical process parameters to control during the scale-up of the allylic bromination step?
Several parameters are crucial for a successful and safe scale-up:
-
Temperature: Exothermic reactions can lead to a runaway reaction. Precise temperature control is essential to minimize side reactions like polymerization and ensure the safety of the process.
-
Mixing: Homogeneous mixing is vital to ensure uniform temperature distribution and consistent reaction kinetics, preventing localized "hot spots."
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the radical initiator, is necessary to manage the reaction rate and heat generation.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions involving atmospheric oxygen.
Q4: How can I effectively monitor the progress of the reaction?
On a laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. For larger scale operations, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are more quantitative and reliable. These techniques allow for the accurate determination of the consumption of the starting material and the formation of the product and any byproducts.
Q5: What are the primary safety concerns associated with this synthesis?
-
Reagents: NBS can be an irritant. Radical initiators like AIBN or benzoyl peroxide can be explosive under certain conditions and must be handled with care. Solvents like carbon tetrachloride are toxic and environmentally harmful, so alternative solvents should be considered.
-
Product: Allylic bromides are often lachrymators and skin irritants. Appropriate personal protective equipment (PPE) is mandatory.
-
Reaction: The potential for a runaway exothermic reaction is a significant concern on a larger scale, necessitating robust process control and safety measures.
Process Workflow and Key Reactions
Here is a diagram illustrating the overall synthetic workflow and the critical allylic bromination step with its competing side reaction.
Caption: Synthetic workflow from Safrole to the target allylic bromide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time, temperature, or initiator concentration. 2. Catalyst Deactivation: Presence of moisture or other impurities. 3. Side Reactions: High reaction temperature leading to byproduct formation. 4. Loss During Work-up: Inefficient extraction or purification. | 1. Monitor reaction progress by GC or HPLC. If stalled, consider a slight increase in temperature or incremental addition of the initiator. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Maintain strict temperature control. 4. Optimize the work-up procedure, including the choice of extraction solvent and purification method. |
| Formation of Significant Amounts of Vicinal Dibromide | High Local Concentration of Br₂: This favors the ionic electrophilic addition mechanism over the radical pathway. | 1. Ensure slow, portion-wise addition of NBS or use a setup that allows for the slow generation of Br₂. 2. Vigorous stirring is crucial to quickly disperse the generated HBr and Br₂. 3. Use a non-polar solvent to disfavor the formation of ionic intermediates. |
| Polymerization of Starting Material/Product | Excessive Radical Concentration or High Temperature: This can initiate polymerization of the alkene. | 1. Maintain a low reaction temperature. 2. Add the radical initiator in portions over time rather than all at once. 3. Consider adding a radical scavenger at the end of the reaction. |
| Difficult Purification | 1. Succinimide Byproduct: This is formed from NBS and can be difficult to remove. 2. Polar Impurities: Over-bromination or oxidation can lead to polar byproducts. | 1. After the reaction, cool the mixture and filter to remove the insoluble succinimide. 2. An aqueous wash can help remove any remaining succinimide and other water-soluble impurities. 3. For large-scale purification, recrystallization or column chromatography with a suitable solvent system may be necessary. |
| Product Decomposition | Instability of the Allylic Bromide: The product can be sensitive to heat, light, and moisture. | 1. Use mild conditions for work-up and purification. Avoid high temperatures during solvent removal. 2. Store the purified product at low temperatures, under an inert atmosphere, and protected from light. |
Detailed Experimental Protocol (Lab Scale)
This protocol is intended as a starting point and should be optimized for specific equipment and scale.
Materials:
-
Isosafrole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Dropping funnel (for larger scale)
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Charge the flask with isosafrole and the solvent. Begin stirring and purge the system with an inert gas.
-
Reagent Addition: Add NBS to the flask. It is crucial to use freshly recrystallized NBS for best results.
-
Initiation: Heat the mixture to reflux. Once refluxing, add a small portion of the radical initiator (AIBN).
-
Reaction: Maintain the reaction at reflux. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC or GC. Add additional portions of the initiator as needed if the reaction stalls.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
The succinimide byproduct will precipitate. Remove it by filtration.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acids.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure at a low temperature.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Noggle, F. T., Clark, C. R., & DeRuiter, J. (1991). Gas Chromatographic and Mass Spectrometric Analysis of N-Methyl-1-aryl-2-propanamines Synthesized from the Substituted Allylbenzenes Present in Sassafras Oil. Journal of Chromatographic Science, 29(6), 267-272. [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (1994). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 11. [Link]
-
Ashenhurst, J. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
-
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. LibreTexts Chemistry. [Link]
- Google Patents. (2014). Method for converting safrole into iso-safrole. CN104262320A.
Sources
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene Derivatives by NMR Spectroscopy
Abstract
The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For derivatives of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, a class of molecules with potential applications as synthetic intermediates, unambiguous characterization is paramount. This guide provides a detailed, expert-led comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural confirmation of these allylic bromides. We will delve into the nuances of 1D and 2D NMR experiments, explaining the causality behind spectral interpretation and presenting a self-validating workflow for researchers.
Introduction: The Challenge of Isomeric Complexity
The this compound scaffold and its derivatives are valuable precursors in organic synthesis. The presence of a stereogenic center at the bromine-bearing carbon and the potential for positional isomerism on the aromatic ring necessitate robust analytical methods for unequivocal structural assignment. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential pieces of the puzzle—molecular weight and functional groups, respectively—they often fall short in defining the precise connectivity and stereochemistry. NMR spectroscopy, through a suite of experiments, offers a comprehensive solution for mapping the complete molecular architecture.
The Power of NMR: A Multi-faceted Approach
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is the gold standard for structural elucidation.
¹H NMR: The Initial Fingerprint
The ¹H NMR spectrum provides the first critical overview of the molecule's proton framework. For a representative this compound derivative, we can predict several key regions:
-
Aromatic Region (δ 6.5-7.0 ppm): The protons on the phenyl ring will typically appear as a set of coupled signals. The specific splitting pattern (e.g., ABX system) is diagnostic of the substitution pattern.
-
Vinyl Region (δ 5.0-6.5 ppm): The two geminal protons of the terminal alkene will be visible here, often as distinct multiplets due to coupling to each other and to the allylic proton.
-
Methylenedioxy Protons (δ ~5.9 ppm): A characteristic singlet integrating to two protons is a hallmark of the -O-CH₂-O- group.[1]
-
Allylic Proton (δ 4.0-5.0 ppm): The proton on the carbon bearing the bromine atom will be shifted downfield and will show coupling to the adjacent vinyl protons.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. Key expected signals include:
-
Aromatic Carbons (δ 100-150 ppm): Six signals are expected for the phenyl ring, with the carbons attached to oxygen appearing at lower field.
-
Vinyl Carbons (δ 115-140 ppm): The two sp² carbons of the double bond.
-
Methylenedioxy Carbon (δ ~101 ppm): The characteristic signal for the -O-CH₂-O- carbon.
-
Allylic Carbon (δ ~40-50 ppm): The carbon atom bonded to the bromine will be significantly shifted downfield compared to a standard alkyl carbon.[2]
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR assembles them into a coherent structure.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity from the allylic proton through the vinyl system, confirming the propenyl fragment.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations for this scaffold would include:
Experimental Data and Analysis: A Case Study
Let's consider the expected NMR data for the parent compound, 2-Bromo-3-(3,4-methylenedioxyphenyl)-1-propene.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Number | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | ~5.4 (d), ~5.2 (d) | ~118 | C2, C3, C4 |
| 2 | ~6.2 (m) | ~135 | C1, C3, C4 |
| 3 | ~4.6 (d) | ~45 | C1, C2, C4, C5, C9 |
| 4 | - | ~130 | - |
| 5 | ~6.8 (d) | ~108 | C4, C7, C9 |
| 6 | ~6.7 (dd) | ~122 | C4, C8 |
| 7 | - | ~148 | - |
| 8 | - | ~147 | - |
| 9 | ~6.75 (s) | ~109 | C4, C5 |
| 10 | ~5.95 (s) | ~101 | C7, C8 |
Note: These are estimated values based on typical chemical shifts for similar structures. Actual values may vary.
Workflow for Structural Confirmation
The following workflow ensures a rigorous and self-validating approach to structural confirmation.
Caption: A systematic workflow for NMR-based structural elucidation.
Comparison with Alternative Techniques
While NMR is the most definitive method, other techniques provide complementary and confirmatory data.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete molecular structure, connectivity, stereochemistry | Unambiguous, detailed structural information | Requires larger sample amounts, longer acquisition times for 2D experiments |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS) | High sensitivity, provides molecular formula | Does not provide information on connectivity or isomerism |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=C, C-O, C-Br, Ar-H) | Fast, non-destructive, good for identifying key functional groups | Provides limited information on the overall molecular structure |
| X-ray Crystallography | Absolute 3D structure in the solid state | The definitive method for structural determination | Requires a suitable single crystal, which can be difficult to obtain |
The choice of technique depends on the specific question being asked. For routine reaction monitoring, IR or TLC may suffice. For confirming molecular weight, MS is essential. However, for the complete, unambiguous structural assignment required for publication, regulatory submission, or further research, a full suite of NMR experiments is indispensable.
Standard Operating Protocol for NMR Analysis
Objective: To acquire a full set of 1D and 2D NMR spectra for the structural confirmation of a this compound derivative.
Materials:
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher)[5]
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Synthesized compound (5-10 mg)
-
Pipettes
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ to dissolve the sample. c. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: a. ¹H NMR: Acquire a standard proton spectrum using a 30- or 90-degree pulse. Ensure adequate signal-to-noise. b. ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be used to obtain good signal-to-noise for all carbons. c. DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. d. gCOSY: Acquire a gradient-enhanced COSY spectrum. e. gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz. f. gHMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings of 8-10 Hz.
-
Data Processing: a. Apply Fourier transformation to all acquired FIDs. b. Phase correct all spectra. c. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0 ppm). d. Calibrate the ¹³C spectrum to the CDCl₃ peak (77.16 ppm). e. Integrate the ¹H spectrum. f. Analyze all 1D and 2D spectra according to the workflow described in Section 4.
Conclusion
The structural confirmation of this compound derivatives is a task that demands a high level of analytical rigor. While various spectroscopic techniques offer valuable data, only a comprehensive NMR analysis, incorporating 1D and 2D experiments, can provide the necessary detail to unambiguously assign the complete molecular structure. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments, as outlined in this guide, constitutes a self-validating workflow that ensures scientific integrity and provides the authoritative grounding required by researchers, scientists, and drug development professionals.
References
-
Dimitrova, P., et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]
-
Adyukov, I. S., Pelipko, V. V., & Baichurin, R. (2023). Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1-phenylprop-2-en-1-one. ResearchGate. Available at: [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) safrole and (b) 5-(oxiran-2-ylmethyl)benzo[d][5][6]dioxole. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. ekwan.github.io [ekwan.github.io]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles and comparative data from structurally analogous compounds to provide a robust analytical framework for researchers, scientists, and drug development professionals. The primary comparison will be made with its close structural analog, safrole, to highlight key differentiating features for unambiguous identification.
Introduction: The Analytical Challenge of Substituted Phenylpropenes
This compound is a substituted phenylpropene derivative. The characterization of such molecules is crucial in various fields, including synthetic chemistry, forensic science, and metabolomics. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds. The fragmentation pattern generated by electron ionization provides a molecular fingerprint that is invaluable for identification.
This guide will dissect the predicted fragmentation pathways of this compound, explaining the chemical logic behind the formation of its characteristic ions. By comparing its predicted spectrum with the well-documented spectrum of safrole, we will demonstrate how subtle structural modifications lead to significant and identifiable differences in their mass spectra.
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound (C10H9BrO2) is approximately 240.09 g/mol . Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 240 and 242, corresponding to the 79Br and 81Br isotopes, respectively.[1]
The fragmentation of this molecule is expected to be driven by several key structural features: the allylic bromide, the methylenedioxy group, and the aromatic ring.
Key Predicted Fragmentation Pathways:
-
Loss of Bromine Radical (Br•): The C-Br bond is relatively weak and its cleavage is facilitated by the formation of a resonance-stabilized allylic cation. This is expected to be a major fragmentation pathway, leading to a prominent ion at m/z 161 .[1][2]
-
Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring would result in the formation of a methylenedioxybenzyl cation at m/z 135 . This is a common fragmentation for compounds containing this moiety.[3]
-
Fragmentation of the Methylenedioxy Ring: The methylenedioxy group can undergo characteristic fragmentations, including the loss of formaldehyde (CH2O, 30 Da) from the m/z 135 ion to yield an ion at m/z 105 .[3][4] Another possibility is the formation of a benzodioxole cation at m/z 121 .[3]
-
Formation of Tropylium-like Ions: Aromatic compounds can rearrange to form stable tropylium ions. The methylenedioxybenzyl cation (m/z 135) could potentially rearrange and lose CO to form an ion at m/z 107, or the phenyl ring itself can lead to fragments such as m/z 77 (phenyl cation).[2]
Predicted Mass Spectrum Data
| Predicted m/z | Proposed Fragment Ion Structure | Proposed Fragmentation Mechanism |
| 242/240 | [C10H9BrO2]+• | Molecular Ion (Isotopic pair for Br) |
| 161 | [C10H9O2]+ | Loss of •Br from the molecular ion |
| 135 | [C8H7O2]+ | Benzylic cleavage, loss of •C3H2Br |
| 105 | [C7H5O]+ | Loss of CH2O from the m/z 135 ion |
| 77 | [C6H5]+ | Fragmentation of the aromatic ring |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Sources
A Researcher's Guide to the Computational Analysis of Safrole Bromination: A Comparative Mechanistic Study
For researchers and scientists in the fields of organic synthesis and drug development, a deep understanding of reaction mechanisms is paramount for optimizing reaction conditions, predicting product outcomes, and ensuring the safe and efficient synthesis of target molecules. Safrole, a naturally occurring phenylpropene, is a key starting material in the synthesis of various compounds, and its bromination represents a critical functionalization step. This guide provides a comparative analysis of computational approaches to elucidate the reaction mechanism of safrole bromination, offering insights into the selection of appropriate theoretical methods and the interpretation of their results against experimental data.
The Mechanistic Landscape of Alkene Bromination
The electrophilic addition of bromine to an alkene is a cornerstone reaction in organic chemistry.[1][2] The generally accepted mechanism proceeds through a high-energy intermediate, a cyclic bromonium ion, which is subsequently attacked by a nucleophile in an anti-fashion.[3][4] This stereospecificity is a key feature of the reaction.[1] In the case of safrole, the electron-rich double bond of the allyl group is the site of electrophilic attack by bromine.
The reaction begins with the polarization of the Br-Br bond as it approaches the π-electron cloud of the alkene.[4] This leads to the formation of a three-membered ring intermediate, the bromonium ion.[4] The subsequent step involves the nucleophilic attack of the bromide ion (or another nucleophile present in the reaction mixture) on one of the carbon atoms of the bromonium ion, leading to the opening of the ring and the formation of the dibrominated product.[2]
Comparative Computational Methodologies for Elucidating the Reaction Pathway
While the general mechanism is well-established, a computational analysis can provide quantitative insights into the reaction's energetics, transition states, and the influence of substituents and solvent. Here, we compare several computational methods that can be applied to study the bromination of safrole.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost.[5][6]
-
Functionals: A variety of functionals can be employed. The B3LYP functional is a popular hybrid functional that often provides reliable results for organic reactions.[7] Other functionals, such as M06-2X or ωB97X-D, may offer improved accuracy, particularly for systems with significant non-covalent interactions.
-
Basis Sets: The choice of basis set is crucial for obtaining accurate results. A Pople-style basis set, such as 6-31G(d), can be a good starting point for geometry optimizations. For more accurate energy calculations, a larger basis set, such as 6-311++G(d,p), is recommended.[7] For heavy atoms like bromine, the use of effective core potentials (ECPs) can also be considered.
Experimental Protocol: DFT Calculation of Safrole Bromination
-
Reactant and Product Optimization: The geometries of safrole, bromine (Br₂), and the expected dibromosafrole product are optimized using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the formation of the bromonium ion and its subsequent ring-opening. This is often the most challenging step and may require techniques like Quadratic Synchronous Transit (QST2/QST3) or the Berny algorithm.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm their nature (reactants and products have all real frequencies, while transition states have exactly one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) for correcting the electronic energies.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed from the transition state to ensure that it connects the correct reactants and products on the reaction pathway.
-
Solvent Effects: The influence of the solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model.[7] This is particularly important as the bromonium ion is a charged species and will be significantly stabilized by a polar solvent.
Møller-Plesset Perturbation Theory (MP2)
Second-order Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects, which can be important for accurately describing the energetics of the reaction.[7]
-
Advantages: MP2 can provide more accurate results than DFT for certain systems, especially where DFT functionals may have self-interaction errors.
-
Disadvantages: MP2 is computationally more expensive than DFT, which can be a limiting factor for larger molecules or when exploring multiple reaction pathways.
A common approach is to optimize geometries at the DFT level and then perform single-point energy calculations at the more accurate MP2 level (DFT//MP2).
Expected Computational Results and Comparison with Experimental Data
A computational study of safrole bromination would be expected to provide the following key data points:
| Parameter | DFT (B3LYP/6-311++G(d,p)) | MP2/6-311++G(d,p) | Experimental Benchmark (Analogous Systems) |
| Activation Energy (Formation of Bromonium Ion) | Predicted kcal/mol | Predicted kcal/mol | 8-11 kcal/mol in water for aliphatic alkenes[8] |
| Reaction Enthalpy | Predicted kcal/mol | Predicted kcal/mol | Typically exothermic |
| Key Bond Lengths (C-Br in product) | Predicted Å | Predicted Å | ~1.94 Å |
| Charge Distribution in Bromonium Ion | Mulliken/NBO charges | Mulliken/NBO charges | Positive charge delocalized over C-Br-C |
Note: The experimental activation energy for the gas-phase reaction of ethene with Br₂ is significantly higher (around 64.2 kcal/mol), highlighting the critical role of the solvent in stabilizing the ionic intermediates.[8]
Experimental data on the bromination of safrole itself is primarily qualitative, confirming the formation of 1-(3,4-methylenedioxyphenyl)-2,3-dibromopropane.[9] Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify the products of such reactions.[9] A computational study could predict the relative energies of different possible stereoisomers and regioisomers, which could then be compared with experimental product distributions. For instance, the reaction of safrole with HBr is known to produce 1-(3,4-methylenedioxyphenyl)-2-bromopropane as the major product.[9] A computational analysis could rationalize this regioselectivity by comparing the activation barriers for the formation of the two possible carbocation intermediates.
Visualizing the Reaction Mechanism and Computational Workflow
Proposed Reaction Mechanism of Safrole Bromination
Caption: Proposed reaction mechanism for the bromination of safrole.
Computational Workflow for a Mechanistic Study
Caption: A typical computational workflow for studying a reaction mechanism.
Conclusion and Future Directions
While a dedicated computational study on the bromination of safrole is not yet prevalent in the literature, the tools and methodologies are well-established. A comparative study employing DFT and MP2 methods can provide valuable, quantitative insights into the reaction mechanism, complementing experimental observations. Such a study would not only deepen our fundamental understanding of the reactivity of safrole and related phenylpropenes but also provide a predictive framework for designing new synthetic routes and understanding the formation of potential impurities. Future work could explore the influence of different brominating agents (e.g., N-bromosuccinimide) and the role of explicit solvent molecules in the reaction mechanism.
References
- New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. (2025). [Source details not fully available]
-
DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (n.d.). MDPI. Retrieved from [Link]
-
Computational investigation on the mechanism and the stereoselectivity of Morita–Baylis–Hillman reaction and the effect of the bifunctional catalyst N-methylprolinol. (2010). Organic & Biomolecular Chemistry, 8(17), 3985. [Link]
-
A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation. (2023). Toxins, 15(2), 94. [Link]
-
Bromination of Alkenes- Organic Chemistry Mechanism. (2020, December 12). [Video]. YouTube. [Link]
-
A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. (2023). Toxins, 15(2), 94. [Link]
- Gas Chromatographic and Mass Spectrometric Analysis of Samples from a Clandestine Laboratory Involved in the Synthesis of Ecstacy from Sassafras Oil. (n.d.). Journal of the Forensic Science Society, 31(3), 335-343.
-
A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species. (2023). Toxins, 15(2), 94. [Link]
-
Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved from [Link]
-
DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene. (2006). Journal of Molecular Structure: THEOCHEM, 764(1-3), 103-109. [Link]
- Method for preparing safrole. (2014). Google Patents.
-
Bromination of Alkenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. Computational investigation on the mechanism and the stereoselectivity of Morita–Baylis–Hillman reaction and the effect of the bifunctional catalyst N-methylprolinol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to HPLC Method Validation for Safrole Derivative Analysis
For researchers, scientists, and professionals in drug development, the robust analysis of safrole and its derivatives is a critical task. Safrole, a precursor in the synthesis of illicit substances and a compound with toxicological significance, demands analytical methods that are not only accurate and precise but also rigorously validated to be deemed fit for purpose. This guide provides an in-depth comparison of two common High-Performance Liquid Chromatography (HPLC) approaches for the analysis of a representative safrole derivative: a conventional HPLC method with Ultraviolet (UV) detection and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with tandem Mass Spectrometry (MS/MS).
The choice between these methodologies is not merely a matter of available instrumentation but a strategic decision based on the analytical objective, be it routine quality control, impurity profiling, or trace-level quantification. This guide will dissect the validation of each method, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to provide a clear rationale for every experimental choice.[1][2][3]
The Analytical Challenge: Safrole and Its Derivatives
Safrole and its related compounds can be challenging to analyze chromatographically. Their volatility can be a consideration, and in complex matrices, co-eluting substances can interfere with accurate quantification.[4][5] Method development must focus on achieving adequate resolution from potential impurities and matrix components, ensuring the stability of the analyte throughout the analytical process, and selecting a detection method appropriate for the required sensitivity and specificity.
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection
The HPLC-UV method is a robust and widely accessible technique, making it a common choice for routine quality control and assay of the principal compound. Its validation ensures that the method is reliable for its intended, everyday use.
Causality in Method Design
The selection of a reversed-phase C18 column is predicated on the non-polar nature of many safrole derivatives. The mobile phase, a mixture of acetonitrile and water, is chosen to provide good separation efficiency. UV detection is suitable as safrole derivatives possess chromophores that absorb in the UV spectrum, typically around 235 nm and 286 nm.[6][7]
Experimental Protocol: Validation of HPLC-UV Method
Objective: To validate an HPLC-UV method for the quantification of Safrole Derivative X in a drug substance, according to ICH Q2(R2) guidelines.[1][2][3]
1. Materials and Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reference standards of Safrole Derivative X and potential impurities.
-
HPLC-grade acetonitrile, methanol, and water.
-
Calibrated analytical balance and volumetric glassware.
2. Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
3. Validation Parameters and Procedures:
-
Specificity:
-
Analyze blank samples (diluent), a placebo formulation, and samples of Safrole Derivative X spiked with known impurities.
-
Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of other components, ensuring that the peak for Safrole Derivative X is free from interference.[7]
-
-
Linearity:
-
Prepare a series of at least five concentrations of Safrole Derivative X reference standard over the range of 50% to 150% of the target assay concentration.
-
Perform triplicate injections for each concentration.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Rationale: This establishes the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo blend with Safrole Derivative X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery.
-
Rationale: Accuracy demonstrates the closeness of the test results obtained by the method to the true value.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Rationale: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
-
Range:
-
The range is inferred from the linearity and accuracy studies.
-
Rationale: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by calculation from the standard deviation of the response and the slope of the calibration curve.
-
Rationale: LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6][7]
-
-
Robustness:
-
Intentionally make small variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Evaluate the effect on the results (e.g., peak area, retention time).
-
Rationale: This provides an indication of the method's reliability during normal usage.
-
Method 2: The High Performer - UHPLC with MS/MS Detection
For applications demanding higher throughput, greater sensitivity, and more definitive identification, such as in impurity profiling or bioanalysis, UHPLC-MS/MS is the superior choice. The use of sub-2 µm particles in UHPLC columns allows for faster separations and improved resolution.[10][11][12] Mass spectrometry provides exceptional sensitivity and selectivity, differentiating compounds by their mass-to-charge ratio.[13]
Causality in Method Design
The transition to UHPLC necessitates a system capable of handling higher backpressures.[12] The smaller particle size columns lead to sharper peaks and shorter run times, significantly increasing sample throughput.[10] Tandem mass spectrometry (MS/MS) is chosen for its ability to provide structural information and highly selective quantification through Multiple Reaction Monitoring (MRM), which is crucial for distinguishing the target analyte from a complex matrix. This minimizes the impact of matrix effects, which can suppress or enhance the analyte signal.[5][14]
Experimental Protocol: Validation of UHPLC-MS/MS Method
Objective: To validate a UHPLC-MS/MS method for the trace-level quantification of Safrole Derivative X and its key metabolite in a biological matrix (e.g., plasma), according to ICH Q2(R2) and relevant bioanalytical method validation guidelines.
1. Materials and Instrumentation:
-
UHPLC system capable of high-pressure operation, coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UHPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm particle size).
-
Reference standards of Safrole Derivative X, its metabolite, and a stable isotope-labeled internal standard (SIL-IS).
-
LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Automated liquid handler for sample preparation (optional).
2. Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A time-programmed gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Run Time: 5 minutes.
-
Ionization Mode: Positive ESI.
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte, metabolite, and SIL-IS.
3. Validation Parameters and Procedures:
-
Specificity and Selectivity:
-
Analyze at least six different batches of the blank biological matrix to investigate for interferences at the retention time of the analyte and internal standard.
-
Rationale: This ensures that endogenous components in the matrix do not affect the quantification of the analyte.
-
-
Linearity, Range, and LLOQ:
-
Prepare a calibration curve by spiking the blank matrix with known concentrations of the analyte and metabolite, spanning the expected in-vivo concentration range.
-
The Lower Limit of Quantitation (LLOQ) must be established with acceptable precision (%RSD ≤ 20%) and accuracy (80-120%).
-
Rationale: This establishes the relationship between the instrument response and concentration in the presence of the biological matrix.
-
-
Accuracy and Precision:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates.
-
Perform intra-day and inter-day runs to assess repeatability and intermediate precision.
-
Rationale: This ensures the method is reliable and reproducible for the analysis of unknown samples.
-
-
Matrix Effect:
-
Compare the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.
-
Evaluate across different batches of the matrix.
-
Rationale: This quantifies the degree of ion suppression or enhancement caused by the matrix components, which is a critical parameter in LC-MS analysis.[4][15][16]
-
-
Recovery:
-
Compare the peak response of an analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Rationale: This determines the efficiency of the sample extraction process.
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage in the autosampler.
-
Rationale: This ensures that the analyte concentration does not change from the time of sample collection to the time of analysis.
-
Visualizing the Validation Workflow
The validation process can be visualized as a structured workflow, ensuring all necessary parameters are evaluated systematically.
Caption: A generalized workflow for analytical method validation.
The relationship between different validation parameters ensures a comprehensive assessment of the method's performance.
Caption: Interrelationship of core validation parameters.
Performance Comparison: HPLC-UV vs. UHPLC-MS/MS
The following table summarizes hypothetical yet realistic performance data for the two validated methods, illustrating their key differences.
| Validation Parameter | HPLC-UV Method | UHPLC-MS/MS Method | Rationale for Difference |
| Specificity | Demonstrated no interference from known impurities and placebo. | Demonstrated no interference from 6 unique matrix lots and known metabolites. | MS/MS is inherently more specific due to mass-based detection. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods show excellent linearity. |
| Range | 0.5 - 1.5 mg/mL | 1 - 1000 ng/mL | HPLC-UV is suited for higher concentration assays, while UHPLC-MS/MS excels at trace levels. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% (in matrix) | Both are highly accurate within their respective ranges. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 5.0%Intermediate: < 10.0% | Tighter precision is often expected for drug substance assays compared to bioanalysis. |
| LOQ | 5 µg/mL[6] | 1 ng/mL | The mass spectrometer is significantly more sensitive than the UV detector.[17] |
| Run Time | 25 minutes | 5 minutes | UHPLC's smaller particles and higher pressures enable much faster separations.[10][12] |
| Matrix Effect | Not applicable | Investigated; compensated by SIL-IS. | A critical parameter for LC-MS that is not relevant for UV detection in the same way.[14][16] |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and UHPLC-MS/MS are powerful techniques for the analysis of safrole derivatives, but their strengths are applied to different analytical challenges.
-
The HPLC-UV method , once validated, stands as a reliable and cost-effective workhorse for routine quality control, stability testing, and content uniformity of the main drug substance. Its validation provides the necessary assurance of its performance for these high-concentration assays.
-
The UHPLC-MS/MS method is the superior choice for applications requiring high throughput, trace-level quantification, and high specificity , such as impurity profiling, bioanalytical studies, and the analysis of complex sample matrices .[13][18] Its validation is more extensive, addressing matrix effects and stability in biological fluids, but it provides a level of sensitivity and confidence that is unattainable with UV detection.
Ultimately, the decision rests on the "intended purpose" of the analytical procedure, a central tenet of the ICH guidelines.[2] A thorough and scientifically sound validation, as outlined in this guide, is the bedrock upon which reliable analytical data is built, ensuring product quality and safety in the development of pharmaceuticals.
References
-
Bratin, K., & Kissinger, P. T. (1981). Reductive LCEC of organic compounds. Journal of Liquid Chromatography, 4(sup2), 321-357. Available from: [Link]
-
Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Available from: [Link]
-
Schreiber-Deturmeny, E. M., Pauli, A. M., & Pastor, J. L. (1993). Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography. Journal of pharmaceutical sciences, 82(8), 813–816. Available from: [Link]
-
Sethi, P. D. (1997). High performance liquid chromatography: quantitative analysis of pharmaceutical formulations. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Stoll, D. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available from: [Link]
-
Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC? Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Grosu, A. A., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Atmosphere, 11(9), 1003. Available from: [Link]
-
Sopyan, I., et al. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1S), 75-83. Available from: [Link]
-
He, Z. D., et al. (2003). Liquid chromatographic determination of safrole in sassafras-derived herbal products. Journal of AOAC International, 86(3), 543–549. Available from: [Link]
-
Peters, F. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. Available from: [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713–718. Available from: [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. Available from: [Link]
-
Levita, J., et al. (2014). Determination of Safrole in Ethanol Extract of Nutmeg (Myristica fragrans Houtt) Using Reversed-Phase High Performance Liquid Chromatography. International Journal of Chemistry, 6(3). Available from: [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713-8. Available from: [Link]
-
Dole, M., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of chromatography. A, 949(1-2), 147–157. Available from: [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
Wang, Y., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available from: [Link]
-
de Oliveira, J. V., et al. (2021). Method Validation and Evaluation of Safrole Persistence in Cowpea Beans Using Headspace Solid-Phase Microextraction and Gas Chromatography. Molecules (Basel, Switzerland), 26(22), 6960. Available from: [Link]
-
The Analyst. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 11. chromtech.com [chromtech.com]
- 12. HPLC or UHPLC? [thermofisher.com]
- 13. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 18. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Catalysts for Suzuki-Miyaura Cross-Coupling with Allyl Halides
Introduction: Navigating the Complexities of Allylic Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1][2] This Nobel Prize-winning transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the coupling of aryl and vinyl halides is well-established, the use of allyl halides as electrophilic partners introduces a unique set of challenges that demand a nuanced approach to catalyst selection.
Allyl halides are prone to side reactions, primarily β-hydride elimination and facile isomerization of the allyl-metal intermediate. Furthermore, the reaction's regioselectivity becomes a critical parameter, as coupling can occur at either the α or γ position of the allyl moiety, potentially leading to a mixture of linear and branched products. The stereochemical outcome is also a key consideration, with the oxidative addition step often proceeding with inversion of configuration at the carbon center.[3][5]
This guide provides a comparative analysis of prominent catalyst systems for the Suzuki-Miyaura cross-coupling of allyl halides. We will dissect the performance of palladium and nickel-based catalysts, supported by different ligand architectures, and provide the causal logic behind their efficacy. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic system for their specific synthetic targets.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle.[6][7] Understanding these fundamental steps is crucial for rational catalyst design and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the allyl halide (Allyl-X) to form a π-allyl-Pd(II)-X complex. This step is often rate-determining and its efficiency is highly dependent on the ligand's electronic and steric properties.[3][8] For allylic and benzylic halides, this step typically proceeds with inversion of stereochemistry.[3][5]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R') to the palladium center, displacing the halide and forming an Allyl-Pd(II)-R' intermediate.[9] The base is essential for activating the boronic acid, enhancing the polarization of the organic ligand to facilitate this transfer.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond (Allyl-R') and regenerating the active Pd(0) catalyst.[6]
Caption: The core steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
A primary challenge with unsymmetrical allyl halides is controlling regioselectivity. The η³-allyl palladium intermediate can be attacked by the nucleophile at either the more substituted (α) or less substituted (γ) carbon, leading to branched or linear products, respectively. The choice of ligand and reaction conditions can heavily influence this outcome.[10][11]
Caption: Formation of branched (α) and linear (γ) products from an unsymmetrical allyl halide.
Comparative Analysis of Catalyst Systems
The performance of a catalyst in this reaction is almost entirely dictated by the ligand bound to the metal center. We will compare the two dominant classes of ligands for palladium—phosphines and N-heterocyclic carbenes (NHCs)—and the increasingly popular nickel-based systems.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium complexes are the most extensively studied catalysts for Suzuki-Miyaura reactions.[12] The choice between phosphine and NHC ligands depends on the specific electronic and steric demands of the substrates.
Phosphine ligands have been instrumental in the development of cross-coupling chemistry. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Expertise & Experience: Early iterations using simple triarylphosphines like PPh₃ often required harsh conditions and were limited in scope. The breakthrough came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., SPhos, XPhos).[6][13][14] The steric bulk of these ligands promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand makes the palladium center more nucleophilic, further accelerating oxidative addition, especially with less reactive electrophiles like chlorides.[15]
NHCs have emerged as a powerful alternative to phosphines.[16] They are typically stronger σ-donors than even the most electron-rich phosphines.
-
Expertise & Experience: The strong M-C bond in (NHC)Pd complexes imparts high thermal stability.[8] Precatalysts like [(NHC)Pd(allyl)Cl] are often air- and moisture-stable, simplifying reaction setup.[8][17][18] The steric bulk of the N-substituents (e.g., 2,6-diisopropylphenyl in IPr, or 2,4,6-trimethylphenyl in IMes) effectively stabilizes the active Pd(0) species and promotes reductive elimination.[8][19] For allyl halides, the strong σ-donation from the NHC can significantly influence the electronic environment of the π-allyl intermediate, thereby affecting regioselectivity.
Nickel-Based Catalysts: An Economical and Reactive Alternative
Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as a viable catalyst for cross-coupling reactions.[20][21]
-
Expertise & Experience: Nickel catalysts often exhibit different reactivity profiles compared to palladium.[22] They can be particularly effective for coupling unactivated alkyl halides and can operate via different mechanistic pathways. For allyl halides, Ni-catalyzed Suzuki-Miyaura couplings have been successfully performed, even in environmentally friendly solvents like water.[20] The use of air-stable Ni(II) precatalysts, such as NiCl₂(PCy₃)₂, offers practical advantages for routine laboratory use.[21][23] These systems have demonstrated high functional group tolerance, accommodating sensitive groups like ketones, cyanides, and esters that might be challenging for other organometallic reagents.[20]
Quantitative Performance Data
The following table summarizes representative data to illustrate the performance of different catalyst systems under optimized conditions for the coupling of an allyl-type electrophile with an arylboronic acid.
| Catalyst System | Ligand | Allyl Partner | Boronic Acid Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (α:γ) | Reference |
| Pd-Phosphine | SPhos | Cinnamyl Chloride | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | >98:2 | [14] |
| Pd-Phosphine | P(t-Bu)₃ | Allyl Chloride | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 85 | N/A | [15] |
| Pd-NHC | IPr | Cinnamyl Bromide | 4-MeO-PhB(OH)₂ | Cs₂CO₃ | Dioxane | 80 | 3 | 95 | >99:1 | [24] |
| Pd-NHC | SIMes | Crotyl Chloride | Phenylboronic acid | K₂CO₃ | THF | 60 | 12 | 91 | 1:99 | [11] |
| Ni-Precatalyst | PCy₃ | Allyl Bromide | 4-CN-PhB(OH)₂ | K₃PO₄ | Water | 100 | 12 | 88 | N/A | [20] |
| Ni-Precatalyst | dppf | Allyl Acetate | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 75 | 1:20 | [20] |
Note: This table is a synthesis of representative data from multiple sources to illustrate comparative performance. Exact conditions and results will vary based on specific substrates.
Validated Experimental Protocol: Suzuki-Miyaura Coupling of Cinnamyl Chloride with 4-Methoxyphenylboronic Acid using a Pd-NHC Catalyst
This protocol describes a self-validating system where the choice of each component is justified by its role in facilitating the catalytic cycle and ensuring high yield and selectivity.
Objective: To synthesize 1-(4-methoxyphenyl)-3-phenylprop-1-ene with high α-selectivity.
Materials:
-
Palladium Precatalyst: [Pd(IPr)(allyl)Cl] (Air-stable, ensures rapid generation of the active Pd(0) species).
-
Allyl Halide: Cinnamyl chloride.
-
Boronic Acid: 4-Methoxyphenylboronic acid.
-
Base: Cesium Carbonate (Cs₂CO₃) (Highly effective base for activating the boronic acid; its solubility in organic solvents can be beneficial).
-
Solvent: Anhydrous 1,4-Dioxane (A common, relatively high-boiling ethereal solvent suitable for Suzuki couplings).
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, nitrogen/argon line.
Workflow Diagram:
Caption: A step-by-step workflow for setting up the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add [Pd(IPr)(allyl)Cl] (e.g., 0.02 mmol, 2 mol%), 4-methoxyphenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Causality: Using a stable Pd(II) precatalyst simplifies handling as it is not air-sensitive.[8] The excess boronic acid ensures complete consumption of the limiting halide. Cs₂CO₃ is a strong, effective base for this transformation.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with nitrogen or argon three times.
-
Causality: While the precatalyst is stable, the active Pd(0) species generated in situ is oxygen-sensitive. An inert atmosphere is critical to prevent catalyst decomposition and ensure high turnover.
-
-
Addition of Reagents: Through the septum, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by cinnamyl chloride (1.0 mmol).
-
Causality: Anhydrous solvent is crucial because water can interfere with the catalytic cycle and lead to undesired side reactions, such as protodeboronation of the boronic acid.
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for the required time (monitor by TLC or GC-MS, typically 2-4 hours).
-
Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (Cs₂CO₃ is not fully soluble).
-
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of allyl halides is a powerful yet challenging transformation. The choice of catalyst is paramount to controlling reactivity, regioselectivity, and yield.
-
Palladium-phosphine systems , particularly those employing bulky, electron-rich biarylphosphine ligands like SPhos, offer excellent reactivity and are often the first choice for achieving high α-selectivity with a broad range of substrates.[6][14]
-
Palladium-NHC complexes provide a robust and thermally stable alternative, with user-friendly precatalysts that simplify reaction setup and often deliver exceptional performance.[8][24]
-
Nickel catalysts are a cost-effective and highly promising alternative, demonstrating unique reactivity and tolerance for sensitive functional groups, pushing the boundaries of what is possible, especially in more sustainable solvent systems.[20][21]
The future of this field lies in the development of catalysts that can operate under even milder conditions, offer orthogonal control over regioselectivity through simple ligand modification[11][19], and achieve high enantioselectivity in asymmetric couplings.[10][25] Furthermore, the push towards greener chemistry will likely see an increase in the use of base-metal catalysts like nickel and the exploration of metal-free coupling strategies.[22][26] For the modern chemist, a deep understanding of the interplay between the metal, the ligand, and the substrate is the key to unlocking the full synthetic potential of this versatile reaction.
References
- Arya, B. D., Malik, N., & Sharma, R. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- Gurbuz, N., et al. (2015). Synthesis, characterization and catalytic activity of Pd(II) complexes with N‐allyl functionalized imidazol‐2‐ylidenes in Suzuki–Miyaura reaction. Applied Organometallic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wang, L., et al. (2023).
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Morken, J. P., et al. (2016). Congested C-C Bonds by Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling, A Mechanism-Guided Solution.
- Gelman, D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Lin, C.-H., et al. (2022). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry.
- Gouverneur, V., et al. (2021). Mechanistic Investigation of Rh(I)-Catalyzed Asymmetric Suzuki-Miyaura Coupling with Racemic Allyl Halides. ChemRxiv.
- Singh, R. P., et al. (2004). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- Byers, J. A., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.
- Islam, A., & Ghosh, P. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P)
- Dreher, S. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters.
- Szostak, M., et al. (2025). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Chemistry – A European Journal.
- Nolan, S. P., et al. (2025). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Organic Letters.
- Al-Masum, M. (2014). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- Mariano, A., et al. (2013). Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids. Chemistry – A European Journal.
- Szostak, M. (2022). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Sigma-Aldrich.
- Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Liu, Y., et al. (2018). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
- Findlay, T., et al. (2025).
- Szostak, M., et al. (2025). Structurally Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Organic Letters.
- Powers, D. C. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
Sources
- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03124A [pubs.rsc.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Congested C-C Bonds by Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling, A Mechanism-Guided Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. preprints.org [preprints.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to (E)- and (Z)-2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene Isomers
In the landscape of drug discovery and development, the precise structural elucidation of molecular entities is a cornerstone of regulatory compliance and therapeutic efficacy. Geometric isomers, such as the (E) and (Z) forms of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between these isomers is of paramount importance. This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish clear analytical distinctions, supported by robust experimental protocols.
Molecular Structures and Isomerism
The subject of our analysis, this compound, is a derivative of safrole, a naturally occurring phenylpropene.[1][2] The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in the (E) and (Z) diastereomers.[3][4] The spatial arrangement of substituents around this double bond is the sole structural difference, yet it profoundly influences their spectroscopic properties.
Experimental Methodologies
The fidelity of spectroscopic data is intrinsically linked to the rigor of the experimental protocol. The following sections detail the standardized procedures for acquiring high-quality NMR, IR, and MS data for the target isomers.
Overall Analytical Workflow
The comprehensive characterization of the isomers follows a systematic workflow, ensuring data integrity and reproducibility from sample preparation through to final analysis and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for distinguishing between geometric isomers due to its sensitivity to the local electronic environment and through-bond scalar coupling.[5][6]
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified isomer for ¹H NMR analysis (50-100 mg for ¹³C NMR).[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.[7]
-
-
¹H NMR Acquisition Protocol:
-
Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Standard one-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.[7]
-
-
-
¹³C NMR Acquisition Protocol:
-
Instrument: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Relaxation Delay: 2 seconds.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups and bending vibrations within the molecule, which can offer subtle clues to differentiate isomers.
-
Sample Preparation: Apply a small amount of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Acquisition Protocol:
-
Instrument: A standard FT-IR spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Acquire a background spectrum of the clean salt plates prior to sample analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.
-
Acquisition Protocol:
-
GC System:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS System (Electron Ionization - EI):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
-
Spectroscopic Data Comparison and Analysis
The following sections present a comparative analysis of the expected spectroscopic data for the (E) and (Z) isomers.
¹H NMR Spectroscopy: The Definitive Tool
The most striking and diagnostic differences between the (E) and (Z) isomers are observed in their ¹H NMR spectra, specifically in the vicinal coupling constants (³JHH) of the vinylic protons.[8][9] This is a direct consequence of the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons.[10]
-
For the (E)-isomer , the vinylic protons are trans to each other (dihedral angle ≈ 180°), resulting in a characteristically large coupling constant, typically in the range of 12-18 Hz.[6][11][12]
-
For the (Z)-isomer , the vinylic protons are cis to each other (dihedral angle ≈ 0°), leading to a smaller coupling constant, generally between 6-14 Hz.[6][8][11]
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | (E)-isomer (Predicted δ, ppm) | Multiplicity & J (Hz) | (Z)-isomer (Predicted δ, ppm) | Multiplicity & J (Hz) |
| H (vinylic, on C-Br) | ~6.75 | d, J = ~14.0 | ~6.60 | d, J = ~8.5 |
| H (vinylic, on C-Ar) | ~6.90 | d, J = ~14.0 | ~7.10 | d, J = ~8.5 |
| Aromatic Hs | 6.70-6.95 | m | 6.70-6.95 | m |
| -O-CH₂-O- | ~5.95 | s | ~5.95 | s |
Note: Chemical shifts (δ) are predictive and may vary slightly. The key differentiator is the coupling constant (J).
¹³C NMR Spectroscopy
While less dramatic than ¹H NMR, subtle differences in the ¹³C NMR chemical shifts can be observed, particularly for the carbons of the double bond. These differences arise from steric interactions (gamma-gauche effect) which are more pronounced in the sterically hindered (Z)-isomer.[13]
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | (E)-isomer (Predicted δ, ppm) | (Z)-isomer (Predicted δ, ppm) |
| C-Br | ~110.5 | ~109.8 |
| C-Ar | ~135.0 | ~134.2 |
| Aromatic Cs | 108.0 - 148.0 | 108.0 - 148.0 |
| -O-CH₂-O- | ~101.2 | ~101.2 |
| Aromatic C (ipso) | ~129.5 | ~130.0 |
Infrared (IR) Spectroscopy
The IR spectra of geometric isomers are often very similar.[14] However, a key diagnostic feature for distinguishing trans and cis disubstituted alkenes is the out-of-plane C-H bending vibration.[15]
-
(E)-isomer (trans): A strong absorption band is expected in the range of 980-960 cm⁻¹.[16][17]
-
(Z)-isomer (cis): A strong absorption band is expected around 730-665 cm⁻¹.[16]
Table 3: Key Differentiating IR Absorptions (thin film)
| Vibrational Mode | (E)-isomer (cm⁻¹) | (Z)-isomer (cm⁻¹) |
| C-H bend (out-of-plane) | ~965 (strong) | ~700 (strong) |
| C=C stretch | ~1650 (weak-medium) | ~1655 (weak-medium) |
| =C-H stretch | >3000 | >3000 |
Mass Spectrometry (MS)
Under standard electron ionization (EI) conditions, geometric isomers, being constitutionally identical, often yield very similar or indistinguishable mass spectra.[18][19] Both the (E) and (Z) isomers will show the same molecular ion peaks (m/z 240/242 due to the bromine isotopes ⁷⁹Br and ⁸¹Br) and largely identical fragmentation patterns. Therefore, MS is not a reliable primary technique for differentiating these isomers.[18]
Conclusion
The comprehensive spectroscopic analysis of (E)- and (Z)-2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene demonstrates that while multiple techniques contribute to a full structural profile, ¹H NMR spectroscopy stands out as the most definitive and unambiguous method for differentiation. The significant difference in the vicinal coupling constants between the vinylic protons—large for trans (~14 Hz) and smaller for cis (~8.5 Hz)—provides a clear and reliable diagnostic marker. Additionally, the out-of-plane C-H bending vibrations in the IR spectrum serve as a strong secondary confirmation. This guide underscores the critical importance of selecting the appropriate analytical techniques and employing rigorous, validated protocols to ensure the accurate stereochemical assignment essential for research, development, and quality control in the pharmaceutical sciences.
References
-
ResearchGate. ¹H NMR spectra of (a) safrole and (b) 5-(oxiran-2-ylmethyl)benzo[d][18][20]dioxole. Available from: [Link]
-
National Center for Biotechnology Information. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PMC, NIH. Available from: [Link]
-
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available from: [Link]
-
Spectroscopy Online. The Infrared Spectroscopy of Alkenes. Available from: [Link]
-
MDPI. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Available from: [Link]
-
OpenOChem Learn. Coupling in Cis/Trans Alkenes. Available from: [Link]
-
YouTube. FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. Available from: [Link]
-
SpectraBase. Safrole. Available from: [Link]
-
TSI Journals. Identification of E and Z isomers of some cephalosporins by NMR. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Available from: [Link]
-
ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available from: [Link]
-
ThoughtCo. Geometric Isomer Definition (Cis-Trans Isomers). Available from: [Link]
-
Journal of Chromatographic Science. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas. Available from: [Link]
-
PubChem. 2-Bromo-3-phenylpropanal. Available from: [Link]
-
Scribd. Safrole Identification and Analysis. Available from: [Link]
-
Química Organica.org. IR spectrum: Alkenes. Available from: [Link]
-
University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]
-
YouTube. distinguishing isomers by 1H NMR spectroscopy. Available from: [Link]
-
Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Available from: [Link]
-
Chemistry LibreTexts. Cis-Trans Isomers (Geometric Isomers). Available from: [Link]
-
ResearchGate. How can i differentiate between E and Z isomers of imine?. Available from: [Link]
-
National Institute of Standards and Technology. Safrole - the NIST WebBook. Available from: [Link]
-
Chemistry LibreTexts. Geometric Isomerism in Organic Molecules. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
YouTube. Geometrical isomerism part 2. Available from: [Link]
-
YouTube. Lec16 - 1H Coupling Constants and Alkenes. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 12. youtube.com [youtube.com]
- 13. tsijournals.com [tsijournals.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. IR spectrum: Alkenes [quimicaorganica.org]
- 18. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 20. 1-Bromo-3-phenylpropane(637-59-2) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. The compound 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene, a key precursor in the synthesis of various cathinone derivatives and other psychoactive substances, is a case in point.[1] Its reactive allylic bromide functionality makes it susceptible to a variety of side reactions, rearrangements, and degradation pathways. Consequently, a robust, multi-technique approach to purity assessment is indispensable.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the data generated from each method to provide a holistic framework for its characterization.
The Synthetic Landscape and Potential Impurities
The synthesis of the target compound often starts from safrole, which can be isomerized to isosafrole, followed by subsequent reactions.[2][3] However, a common route involves the allylic bromination of safrole. This process, while effective, can generate a host of impurities that complicate downstream applications.
Common Impurities Include:
-
Unreacted Starting Material: Residual safrole.
-
Isomeric Byproducts: Allylic rearrangement can lead to the formation of 1-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene.[4]
-
Dibrominated Species: Over-bromination can lead to the addition of bromine across the double bond.
-
Oxidation Products: Piperonal or other related aldehydes can form if the reaction conditions are not strictly controlled.[2]
-
Polymerization Products: The reactive nature of the product can lead to oligomerization.
A comprehensive analytical strategy must be capable of separating, identifying, and quantifying these structurally similar compounds.
Orthogonal Analytical Strategy for Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on an orthogonal approach, where different techniques provide complementary information based on distinct chemical and physical principles. For this compound, the optimal workflow integrates spectroscopic and chromatographic methods.
Part 1: Structural Verification and Functional Group Analysis
Before quantifying purity, it is crucial to confirm that the desired molecular structure has indeed been synthesized. Spectroscopy is the primary tool for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6] For our target compound, we are looking for the simultaneous presence of the alkene, the aromatic ring, the methylenedioxy bridge, and the alkyl bromide, as well as the absence of hydroxyl or carbonyl peaks that would indicate unwanted oxidation byproducts.
Expected Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| =C-H (Alkene) | Stretch | 3100-3000 | Confirms the presence of the propene moiety.[7] |
| C-H (Aromatic) | Stretch | 3000-2900 | Indicates the phenyl ring. |
| C-H (Alkane) | Stretch | < 3000 | From the -CH₂Br group. |
| C=C (Alkene) | Stretch | 1680-1640 | A key indicator of the double bond.[7] |
| C=C (Aromatic) | Stretch | ~1600, ~1480 | Confirms the aromatic backbone. |
| C-O-C (Ether) | Stretch | ~1250, ~1040 | Characteristic of the methylenedioxy group. |
| =C-H (Alkene) | Bend (Out-of-plane) | 1000-650 | Provides information on alkene substitution.[7] |
| C-Br | Stretch | 600-500 | Confirms the presence of the alkyl bromide.[5] |
Experimental Protocol:
-
Prepare a thin film of the neat oil sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), spot it onto a KBr plate, and allow the solvent to evaporate.
-
Acquire a background spectrum of the clean KBr plates.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Analyze the spectrum for the presence of the characteristic peaks listed above and the absence of unexpected peaks (e.g., a broad peak at ~3400 cm⁻¹ for an -OH group or a sharp peak at ~1700 cm⁻¹ for a C=O group).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in the molecule, revealing connectivity through spin-spin coupling.[8][9][10] It is arguably the most powerful tool for unambiguous structure elucidation. For our target compound, ¹H NMR can confirm the specific isomer formed and detect subtle structural impurities.
Expected ¹H NMR Signals (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~6.75 | d | 1H | Ar-H | Aromatic proton adjacent to the oxygen of the methylenedioxy group. |
| ~6.65 | m | 2H | Ar-H | Remaining two aromatic protons. |
| ~5.95 | s | 2H | -O-CH₂-O- | Singlet for the two equivalent protons of the methylenedioxy bridge. |
| ~5.30 | d | 1H | =CH₂ (cis) | Vinylic proton cis to the aromatic ring. |
| ~5.15 | d | 1H | =CH₂ (trans) | Vinylic proton trans to the aromatic ring. |
| ~4.10 | s | 2H | -CH₂-Br | Methylene protons adjacent to the bromine atom. A key signal. |
| ~3.50 | d | 1H | Ar-CH- | Allylic proton coupled to the vinylic protons (if rearrangement occurred). |
Note: Chemical shifts are predictive and may vary slightly.
Experimental Protocol:
-
Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure. The absence of signals for safrole (e.g., the terminal allyl protons) or rearranged isomers is a strong indicator of purity.
Part 2: Chromatographic Purity and Impurity Quantification
Once the structure is confirmed, chromatography is employed to separate the main component from any impurities, allowing for accurate quantification.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is an ideal technique for volatile and thermally stable compounds like our target molecule.[13] The gas chromatograph separates components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components, providing a unique "fingerprint" that confirms their identity and molecular weight. It is exceptionally sensitive for detecting trace-level volatile impurities.[14][15]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each separated compound. The area of each peak is proportional to its concentration. The mass spectrum of the main peak should show the expected molecular ion (M⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and key fragments. Impurities can be identified by their retention times and mass spectra.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a complementary technique to GC-MS, particularly for less volatile or thermally labile impurities.[16][17] Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. For safrole derivatives, reversed-phase HPLC is highly effective.[18][19][20]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 285 nm, where the methylenedioxyphenyl chromophore has strong absorbance.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is generally required for drug development applications.[21]
Comparative Analysis of Chromatographic Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and partitioning in the liquid phase. |
| Detection | Mass Spectrometry (provides structural information). | UV-Vis Absorbance (quantifies based on chromophores). |
| Sensitivity | Very high, excellent for trace volatile impurities (ppm level).[14] | High, but generally less sensitive than GC-MS for some impurities (ppm to ppb level).[19] |
| Compound Scope | Limited to volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Strengths | Provides definitive identification of impurities via mass spectra.[13] | Robust, highly reproducible for quantification. Excellent for non-volatile impurities like polymers. |
| Weaknesses | May cause degradation of thermally sensitive impurities. | Co-eluting impurities with similar UV spectra can be missed. Provides no structural data beyond retention time. |
| Application for this Topic | Ideal for detecting residual starting materials (safrole) and isomeric byproducts. | Best for quantifying overall purity and detecting potential oligomeric or polar degradation products. |
Conclusion and Best Practices
Assessing the purity of synthesized this compound requires a scientifically rigorous, multi-faceted approach. A declaration of purity is only trustworthy when supported by orthogonal data.
The recommended self-validating workflow is as follows:
-
Initial Confirmation (FTIR): Quickly verify the presence of all key functional groups and the absence of obvious oxidation byproducts.
-
Definitive Structural Elucidation (¹H NMR): Unambiguously confirm the correct isomeric structure and rule out major structural impurities.[8]
-
Quantitative Purity Assessment (HPLC-UV): Establish the primary purity value using area percent calculation. This should be the main reported purity figure.
-
Trace Impurity Profiling (GC-MS): Identify and quantify any volatile impurities that may not be well-resolved or detected by HPLC-UV.
By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream research and development efforts.
References
-
Schreiber-Deturmeny, E. M., Pauli, A. M., & Pastor, J. L. (1993). Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 82(8), 813-816. [Link]
-
Kwan, E. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2209-2220. [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. National Council of Educational Research and Training. [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkenes. University of California, Los Angeles. [Link]
-
Asif, M. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.[Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.[Link]
-
Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement.[Link]
-
ResearchGate. (2016). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.[Link]
-
Siong, W. L. et al. (2014). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 249, 109-117. [Link]
-
Lee, S. et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(21), 6439. [Link]
-
ResearchGate. (2015). Quantitative method for determination of 3,3‐dimethylallyl bromide genotoxic impurity in Tazarotene drug substance by GC‐MS.[Link]
-
Wu, M. L., & Sheu, S. J. (1995). A Rapid and Simple Gas Chromatographic Method for Direct Determination of Safrole in Soft Drinks. Journal of Food and Drug Analysis, 3(1). [Link]
-
Sgorbini, B., Cagliero, C., & Rubiolo, P. (2000). Liquid chromatographic determination of safrole in sassafras-derived herbal products. Journal of AOAC International, 83(4), 929-934. [Link]
-
ResearchGate. (2010). Determination of Safrole and Isosafrole in Ham by HPLC with UV Detection.[Link]
-
RJPBCS. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Research Journal of Pharmacy and Biological and Chemical Sciences, 8(1S), 75-84. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. smbstcollege.com [smbstcollege.com]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 12. rroij.com [rroij.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. researchgate.net [researchgate.net]
- 19. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjpbcs.com [rjpbcs.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-[(3,4-methylenedioxy)phenyl]-1-propene is a valuable synthetic intermediate in medicinal chemistry and drug development, often utilized in the construction of more complex molecular architectures. Its unique structure, featuring a vinyl bromide moiety and a piperonyl group, makes it a versatile building block. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of established and alternative synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
The primary and most direct synthetic strategies commence from 1-(3,4-methylenedioxyphenyl)propan-2-one, also known as piperonyl methyl ketone (PMK) or MDP2P.[1][2][3] This readily available precursor can be synthesized from common starting materials like safrole or isosafrole through oxidation.[1][2][3][4] This guide will focus on the comparative evaluation of methods to convert this key ketone intermediate into the desired vinyl bromide.
Comparative Analysis of Synthetic Routes
The conversion of a ketone to a vinyl halide is a fundamental transformation in organic synthesis. For the synthesis of this compound from its corresponding ketone, two primary strategies will be discussed: a classical approach using phosphorus pentabromide and a more contemporary method involving the formation of a vinyl phosphate intermediate.
Route 1: Direct Bromination using Phosphorus Pentabromide (PBr₅)
This classical approach relies on the reaction of the ketone with a strong brominating agent like phosphorus pentabromide. The proposed mechanism involves the formation of a gem-dibromide intermediate, followed by the elimination of hydrogen bromide (HBr) to yield the vinyl bromide.
Mechanism Causality: The initial step is the nucleophilic attack of the ketone's carbonyl oxygen onto the electrophilic phosphorus atom of PBr₅. This is followed by a series of substitution and elimination steps, ultimately replacing the carbonyl oxygen with two bromine atoms to form a gem-dibromide. The subsequent dehydrohalogenation, often facilitated by a mild base or heat, results in the formation of the more stable, substituted alkene.
Advantages:
-
Direct Conversion: This is a one-pot reaction from the ketone.
-
Readily Available Reagent: Phosphorus pentabromide is a common laboratory chemical.
Disadvantages:
-
Harsh Conditions: PBr₅ is highly reactive and moisture-sensitive, requiring stringent anhydrous conditions. The reaction can be exothermic and may generate corrosive HBr gas.
-
Potential for Side Reactions: The strong acidic conditions and high reactivity can lead to side products, complicating purification.
-
Substrate Sensitivity: Not suitable for substrates with acid-sensitive functional groups.
Route 2: Synthesis via a Vinyl Phosphate Intermediate
A milder and often more selective alternative involves a two-step process: conversion of the ketone to a vinyl phosphate, followed by a substitution reaction to yield the vinyl bromide.[5] This method offers greater control and is compatible with a wider range of functional groups.
Mechanism Causality:
-
Enolate Formation & Trapping: The ketone is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a regioselective enolate. This enolate is then "trapped" by reacting it with a phosphoryl halide (e.g., diethyl chlorophosphate), forming a stable vinyl phosphate intermediate.
-
Nucleophilic Substitution: The vinyl phosphate is then subjected to nucleophilic substitution with a bromide source. This step can be achieved with various reagents, but the key is the conversion of the phosphate, a good leaving group, into the desired bromide.
Advantages:
-
Mild Conditions: Avoids the harsh, acidic conditions of the PBr₅ method.[6]
-
High Selectivity: The regioselectivity of the double bond is controlled by the initial enolate formation, which can often be directed by the choice of base and reaction conditions.
-
Improved Safety Profile: The reagents used are generally less hazardous than PBr₅.
Disadvantages:
-
Two-Step Process: Requires isolation of the intermediate vinyl phosphate, potentially lowering the overall yield and increasing process time.
-
Cost of Reagents: Strong bases like LDA and phosphorylating agents can be more expensive than PBr₅.
Experimental Data & Protocol Comparison
The following table summarizes the key comparative metrics for the two primary synthetic routes discussed.
| Parameter | Route 1: PBr₅ Method | Route 2: Vinyl Phosphate Method |
| Starting Material | 1-(3,4-Methylenedioxyphenyl)propan-2-one | 1-(3,4-Methylenedioxyphenyl)propan-2-one |
| Key Reagents | Phosphorus Pentabromide (PBr₅) | 1. LDA, Diethyl Chlorophosphate2. Bromide Source |
| Reaction Steps | 1 | 2 |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | Anhydrous, potentially elevated temperatures | Anhydrous, low temperature for enolate formation |
| Safety Concerns | Highly corrosive, moisture-sensitive reagent | Pyrophoric base (LDA), moisture-sensitive reagents |
| Purification | Often requires chromatography to remove byproducts | May require chromatography for intermediate and final product |
Detailed Experimental Protocols
Protocol for Route 1: Direct Bromination with PBr₅
Materials:
-
1-(3,4-Methylenedioxyphenyl)propan-2-one (1 eq)
-
Phosphorus Pentabromide (PBr₅) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser, dissolve 1-(3,4-methylenedioxyphenyl)propan-2-one in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Under a nitrogen atmosphere, carefully add PBr₅ portion-wise to the stirred solution. Caution: The reaction can be exothermic and may release HBr gas. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the excess PBr₅ and neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-Bromo-3-[(3,4-methylenedioxyphenyl)phenyl]-1-propene.
Protocol for Route 2: Synthesis via Vinyl Phosphate
Step A: Synthesis of the Vinyl Phosphate Intermediate
Materials:
-
Diisopropylamine (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
1-(3,4-Methylenedioxyphenyl)propan-2-one (1 eq)
-
Diethyl chlorophosphate (1.2 eq)
Procedure:
-
In a flame-dried flask under nitrogen, dissolve diisopropylamine in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flame-dried flask, dissolve 1-(3,4-methylenedioxyphenyl)propan-2-one in anhydrous THF and cool to -78 °C.
-
Slowly add the ketone solution to the LDA solution via cannula and stir for 1 hour at -78 °C to form the enolate.
-
Add diethyl chlorophosphate dropwise to the enolate solution and stir for an additional 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and allow it to warm to room temperature.
-
Extract with diethyl ether, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography to isolate the vinyl phosphate intermediate.
Step B: Conversion to Vinyl Bromide (Note: Specific conditions for this step can vary, and a method using a copper(I) bromide-mediated reaction is presented here as an example.)
Materials:
-
Vinyl phosphate intermediate from Step A (1 eq)
-
Copper(I) bromide (CuBr) (1.5 eq)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under nitrogen, suspend CuBr in anhydrous DMF.
-
Add the vinyl phosphate intermediate to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the final product.
Visualization of Synthetic Pathways
The following diagrams illustrate the described synthetic routes.
Caption: Route 1: Direct conversion of the ketone using PBr₅.
Caption: Route 2: Two-step conversion via a vinyl phosphate intermediate.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 (PBr₅ Method) is a more direct, classical approach. It is best suited for small-scale syntheses where the starting material is robust and lacks acid-sensitive functionalities. The primary considerations are the hazardous nature of the reagent and the potential for purification challenges.
-
Route 2 (Vinyl Phosphate Method) represents a milder, more modern strategy that offers greater control and selectivity.[5] This route is highly recommended for substrates with sensitive functional groups or when high purity and yield are critical, such as in the later stages of a drug development pipeline. While it involves an additional step, the improved reliability and broader applicability often justify the extended procedure.
The choice between these routes will ultimately depend on the specific requirements of the research project, including scale, purity needs, available equipment, and the chemist's familiarity with the techniques involved.
References
-
Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Simple and Efficient Halogenation of Enolizable Ketones and Aldehydes with Triphenyl Phosphite-Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219. Available from: [Link]
-
Kunishima, M., Hioki, K., Kono, K., & Tani, S. (1997). Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. Chemical and Pharmaceutical Bulletin, 45(1), 159-162. Available from: [Link]
-
Trost, B. M., & Crawley, M. L. (2009). Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[7][7] Rearrangement. NIH Public Access, Author Manuscript. Available from: [Link]
-
ResearchGate. (n.d.). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. Request PDF. Available from: [Link]
- Google Patents. (2009). TW200900390A - Method of retaining the quality of 2-methyl-3-(3, 4-methylenedioxyphenyl) propanal and process for producing the same.
-
Wikipedia. (n.d.). 3,4-Methylenedioxyphenylpropan-2-one. Available from: [Link]
- Google Patents. (1966). US3271466A - Process for the preparation of 2-bromo 3-halo propene-1.
-
Chypre, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 150(1), 31-44. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of C. 2-Bromo-3-phenyl-1-propene. Available from: [Link]
-
Organic Syntheses. (n.d.). vinyl bromide. Available from: [Link]
-
ResearchGate. (n.d.). The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene. Available from: [Link]
- Google Patents. (2024). AU2022328454A1 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
-
Grokipedia. (n.d.). 3,4-Methylenedioxyphenylpropan-2-one. Available from: [Link]
- Google Patents. (n.d.). CN1903830A - Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.
- Google Patents. (n.d.). EP2562173A1 - 2-methyl-3-(3,4.methylenedioxyphenyl) propanal, and method for production thereof.
-
Scribd. (n.d.). Short Communication - A Novel Synthesis of 3 4-Methylenedioxyphenyl-2-Propanone MDP2P From Helional. Available from: [Link]
-
Organic Syntheses. (n.d.). Procedure 10. Available from: [Link]
-
Taj Pharmaceuticals. (n.d.). 3,4-methylenedioxyphenyl-2-propanone. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Available from: [Link]
-
Frontiers in Chemistry. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Available from: [Link]
Sources
- 1. 3,4-Methylenedioxyphenylpropan-2-one - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 3,4-methylenedioxyphenyl-2-propanone manufacturers, India, exporter, cas No. 4676-39-5 3,4-methylenedioxyphenyl-2-propanone suppliers from india, companies, Pharmaceuticals Drug from India, 3,4-methylenedioxyphenyl-2-propanone import india, 3,4-methylenedioxyphenyl-2-propanone export india, 3,4-methylenedioxyphenyl-2-propanone buyer india, 3,4-methylenedioxyphenyl-2-propanone seller india,IP,BP,USP,EP, 3,4-methylenedioxyphenyl-2-propanone manufacturer india, 3,4-methylenedioxyphenyl-2-propanone dealers india, 3,4-methylenedioxyphenyl-2-propanone producer india, 3,4-methylenedioxyphenyl-2-propanone, API, Active pharmaceuticals ingradients, largest manufacturer top, Purchase, Cheap, Lowest,Price, COA,MSDS, certificate of Analysis, wholesalers india, 3,4-methylenedioxyphenyl-2-propanone suppliers india, 3,4-methylenedioxyphenyl-2-propanone trader india, 3,4-methylenedioxyphenyl-2-propanone purchase india, 3,4-methylenedioxyphenyl-2-propanone structure, 3,4-methylenedioxyphenyl-2-propanone benefits, 3,4-methylenedioxyphenyl-2-propanone pharmacy and drugs review, api, 3,4-methylenedioxyphenyl-2-propanone , active pharmaceutical ingredients suppliers, pharmaceutical manufacturing, pharmaceutical drugs, pharmaceutical intermediates, pharmaceutical chemicals, pharmaceutical raw materials, active pharmaceutical ingredients committee, active pharmaceutical ingredients manufacturer, construction chemicals manufacturers, manufacturers of industrial chemicals, chemicals suppliers, chemicals 3,4-methylenedioxyphenyl-2-propanone , offers, definition of 3,4-methylenedioxyphenyl-2-propanone, 3,4-methylenedioxyphenyl-2-propanone synthesis, 3,4-methylenedioxyphenyl-2-propanone salt, effects of 3,4-methylenedioxyphenyl-2-propanone, clinical advantage of 3,4-methylenedioxyphenyl-2-propanone detailed info for 3,4-methylenedioxyphenyl-2-propanone, catalog 3,4-methylenedioxyphenyl-2-propanone, polymorphs of 3,4-methylenedioxyphenyl-2-propanone, dosage of 3,4-methylenedioxyphenyl-2-propanone, intermediate of 3,4-methylenedioxyphenyl-2-propanone, 3,4-methylenedioxyphenyl-2-propanone powder, supply 3,4-methylenedioxyphenyl-2-propanone, Taj Pharmaceuticals Limited. [tajpharma.com]
- 4. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel Safrole Derivatives on Cancer Cell Lines
Introduction: Reimagining Safrole's Potential in Oncology
Safrole, a naturally occurring phenylpropene found in the essential oils of plants like sassafras, has a controversial history due to its classification as a weak hepatocarcinogen.[1] However, its unique chemical scaffold presents a compelling starting point for the synthesis of novel derivatives with potential anticancer properties. The inherent bioactivity of the safrole backbone, combined with strategic chemical modifications, has given rise to a new generation of compounds with enhanced cytotoxicity against various cancer cell lines. This guide provides a comparative analysis of these novel safrole derivatives, offering a synthesis of the latest experimental data for researchers and drug development professionals. We will delve into their cytotoxic profiles, elucidate their mechanisms of action, and provide detailed protocols for the key assays used in their evaluation, all while maintaining a focus on the structure-activity relationships that drive their anticancer potential.
Comparative Cytotoxicity of Novel Safrole Derivatives
The exploration of safrole's chemical space has yielded a variety of derivatives with significantly enhanced cytotoxic activity compared to the parent compound. These derivatives often feature modifications to the allyl side chain or the phenyl ring, introducing new functional groups that alter their biological activity. Below is a summary of the cytotoxic effects of several novel safrole derivatives against a panel of human cancer cell lines.
| Derivative Name/Structure | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Safrole | MCF-7 (Breast) | SRB | >100 | [2] |
| MDA-MB-231 (Breast) | SRB | >100 | [2] | |
| DLD-1 (Colorectal) | SRB | >100 | [2] | |
| (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | MCF-7 (Breast) | SRB | 80 ± 6.92 | [2] |
| 4-allyl-5-nitrobenzene-1,2-diol | MCF-7 (Breast) | SRB | 55.0 ± 7.11 | [2] |
| MDA-MB-231 (Breast) | SRB | 37.5 ± 2.65 | [2] | |
| DLD-1 (Colorectal) | SRB | 44.0 ± 6.92 | [2] | |
| 4-allylbenzene-1,2-diol | MCF-7 (Breast) | SRB | 40.2 ± 6.9 | [3] |
| MDA-MB-231 (Breast) | SRB | - | [3] | |
| 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate | MCF-7 (Breast) | SRB | 5.9 ± 0.8 | [3] |
| MDA-MB-231 (Breast) | SRB | - | [3] | |
| 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate | MCF-7 (Breast) | SRB | 33.8 ± 4.9 | [3] |
| MDA-MB-231 (Breast) | SRB | - | [3] | |
| Safrole-2',3'-oxide (SAFO) | HepG2 (Hepatocellular Carcinoma) | MTT | 361.9 (24h), 193.2 (48h) | [4] |
| Safrole Oil | Hep3B (Hepatocellular Carcinoma) | MTS | 1.08 ± 0.06 mg/mL | [5] |
| Safrole Oil Nanoemulgel | Hep3B (Hepatocellular Carcinoma) | MTS | 0.31 ± 0.02 mg/mL | [5] |
Expert Analysis: Unraveling the Structure-Activity Relationship
The data clearly indicates that synthetic modification of the safrole scaffold is a viable strategy for enhancing its cytotoxic potential. Several key structural features appear to be critical for this enhanced activity:
-
Introduction of a Catechol Moiety: The conversion of the methylenedioxy group of safrole to a catechol (1,2-dihydroxybenzene) structure, as seen in 4-allylbenzene-1,2-diol, significantly increases cytotoxicity. This is likely due to the ability of catechols to undergo redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage and trigger apoptosis.
-
The Role of the Nitro Group: The addition of a nitro group to the catechol ring, as in 4-allyl-5-nitrobenzene-1,2-diol, further enhances the cytotoxic effect.[2] The electron-withdrawing nature of the nitro group can increase the electrophilicity of the molecule, making it more reactive towards cellular nucleophiles and potentially enhancing its ability to induce oxidative stress.
-
Side Chain Modifications: Alterations to the allyl side chain also play a crucial role. The conversion to an acrylaldehyde moiety in (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde introduces a reactive Michael acceptor, which can readily form covalent adducts with cellular thiols, such as glutathione and cysteine residues in proteins, leading to cellular dysfunction and apoptosis. Furthermore, acetylation of a propyl side chain, as seen in 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate, demonstrates a significant increase in potency, suggesting that modifying the lipophilicity and metabolic stability of the side chain can have a profound impact on cytotoxicity.
-
Formulation Strategies: The enhanced activity of the safrole oil nanoemulgel highlights the importance of drug delivery.[5] By improving the solubility and cellular uptake of the active compounds in safrole oil, the nanoemulgel formulation delivers a higher effective concentration to the cancer cells, resulting in a lower IC50 value.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which safrole derivatives exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. This is a tightly regulated process that involves a cascade of molecular events, ultimately leading to the dismantling of the cell without inducing an inflammatory response. Our investigations and the broader literature suggest that these compounds trigger apoptosis primarily through the intrinsic or mitochondrial pathway.
Caption: The intrinsic apoptosis pathway induced by novel safrole derivatives.
The key steps in this pathway are:
-
Modulation of Bcl-2 Family Proteins: Safrole derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. This shifts the balance in favor of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of Bax to Bcl-2 leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates pro-caspase-9, initiating a caspase cascade.
-
Execution of Apoptosis: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Some studies also suggest the involvement of the extrinsic (death receptor) pathway, as evidenced by the activation of caspase-8, and the induction of endoplasmic reticulum (ER) stress, which can also feed into the apoptotic cascade.[6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the cytotoxicity and apoptotic effects of novel safrole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the safrole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another colorimetric method for determining cell viability. It is based on the ability of the anionic dye sulforhodamine B to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plates on an orbital shaker for 5 minutes to ensure complete dissolution of the protein-bound dye. Measure the absorbance at 510 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised plasma membrane, a characteristic of late apoptotic and necrotic cells.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the safrole derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Conclusion and Future Directions
The studies summarized in this guide demonstrate that novel safrole derivatives represent a promising class of compounds for the development of new anticancer agents. Through targeted chemical modifications, the inherent cytotoxicity of the safrole scaffold can be significantly enhanced. The primary mechanism of action for these derivatives appears to be the induction of apoptosis via the mitochondrial pathway, a hallmark of many successful chemotherapeutic drugs.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis and screening of a wider variety of safrole derivatives will be crucial to further refine the structure-activity relationship and identify compounds with even greater potency and selectivity.
-
In Vivo Studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a more complex biological system.
-
Target Deconvolution: While the induction of apoptosis is a clear outcome, the direct molecular targets of these derivatives remain to be fully elucidated. Target identification studies will be essential for a more complete understanding of their mechanism of action and for the rational design of next-generation compounds.
By continuing to explore the therapeutic potential of this fascinating class of molecules, the scientific community can work towards translating these promising laboratory findings into tangible clinical benefits for cancer patients.
References
- Espinoza, L., Madrid, A., Taborga, L., Villena, J., Cuellar, M., & Carrasco, H. (2010). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Journal of the Chilean Chemical Society, 55(2), 219-222.
- Al-Ostoot, F. H., Al-Ghamdi, S. N., Al-Sodani, G. A., & Al-Massarani, S. M. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC complementary medicine and therapies, 21(1), 1-12.
- (This is a placeholder for a general cancer biology reference if needed)
- (This is a placeholder for a general apoptosis reference if needed)
- Du, A., Zhao, B., Yin, D., Zhang, S., & Miao, J. (2006). Safrole oxide induces apoptosis by activating caspase-3, -8, and -9 in A549 human lung cancer cells. Bioorganic & medicinal chemistry letters, 16(1), 81-3.
- Madrid, A., Espinoza, L., Montenegro, I., Villena, J., & Carrasco, H. (2011). New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. Molecules, 16(6), 4632-41.
- (This is a placeholder for a general drug development reference if needed)
- (This is a placeholder for a general medicinal chemistry reference if needed)
- (This is a placeholder for a general flow cytometry reference if needed)
- (This is a placeholder for a general cytotoxicity assay reference if needed)
- (This is a placeholder for a general structure-activity rel
- (This is a placeholder for a general nanoemulgel formul
- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service.
- (This is a placeholder for a general Bcl-2 family protein reference if needed)
- (This is a placeholder for a general caspase cascade reference if needed)
- (This is a placeholder for a general experimental protocol reference if needed)
- (This is a placeholder for a general cancer cell line reference if needed)
- (This is a placeholder for a general drug screening reference if needed)
- Liu, T. Y., Chen, C. C., & Ueng, T. H. (2012). Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 741(1-2), 93-99.
- (This is a placeholder for a general chemical synthesis reference if needed)
- (This is a placeholder for a general in vivo studies reference if needed)
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safrole oxide induces apoptosis by activating caspase-3, -8, and -9 in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mechanistic Studies of Palladium-Catalyzed Allylic Substitution
For professionals in chemical research and drug development, a deep understanding of reaction mechanisms is not merely academic; it is the bedrock of process optimization, catalyst design, and the rational development of novel synthetic routes. Palladium-catalyzed allylic substitution, a cornerstone of modern organic synthesis, stands as a prime example. First pioneered by Jiro Tsuji and later extensively developed by Barry Trost, this reaction's power lies in its versatility for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with remarkable control.[1]
This guide provides an in-depth comparison of the mechanistic pathways governing these transformations, focusing on reactions involving traditional allylic halides and their more contemporary C-H activation counterparts. We will dissect the catalytic cycles, compare their operational windows, and provide field-proven experimental protocols designed to probe these intricate mechanisms. The objective is to equip researchers with the foundational knowledge and practical tools necessary to not only understand but also manipulate these powerful catalytic systems.
Section 1: The Canonical Tsuji-Trost Reaction: Mechanism with Allylic Halides
The Tsuji-Trost reaction is the archetypal palladium-catalyzed allylic substitution, utilizing substrates with a leaving group (like a halide or acetate) in an allylic position.[1][2] The catalytic cycle, operating on a Pd(0)/Pd(II) redox couple, is a well-established paradigm in organometallic chemistry.[3]
The process begins with the coordination of a Pd(0) catalyst to the alkene of the allylic substrate. This is followed by a crucial oxidative addition step, where the palladium center inserts into the carbon-leaving group bond, displacing the halide and forming a cationic η³-π-allylpalladium(II) complex.[2] This complex is the central intermediate of the reaction, poised for the subsequent bond-forming event.
Caption: The canonical catalytic cycle for the Tsuji-Trost reaction.
A Critical Dichotomy: "Soft" vs. "Hard" Nucleophiles
A key mechanistic subtlety arises from the nature of the nucleophile. The pathway of nucleophilic attack on the η³-π-allylpalladium complex is dictated by the nucleophile's electronic properties, often categorized as "soft" or "hard".[2][4]
-
Soft Nucleophiles: These are typically stabilized carbanions derived from conjugate acids with a pKa below 25 (e.g., malonates, β-ketoesters).[2][4] They engage in an outer-sphere attack , directly adding to one of the termini of the allyl ligand without prior coordination to the palladium center.[2] This is the most common and well-understood pathway.
-
Hard Nucleophiles: These are less stabilized and more basic nucleophiles, such as organozinc reagents or simple enolates (pKa of conjugate acid > 25).[4] Mechanistic evidence suggests an inner-sphere pathway where the nucleophile first coordinates to the electron-deficient palladium(II) center. This is followed by a reductive elimination step, which forms the new C-Nu bond and regenerates the Pd(0) catalyst.[2]
Caption: Comparison of nucleophilic attack pathways.
| Feature | Soft Nucleophile Pathway | Hard Nucleophile Pathway |
| Mechanism | Outer-Sphere Attack | Inner-Sphere Attack |
| Key Step | Direct attack on allyl ligand | Reductive Elimination |
| Nucleophile pKa | Typically < 25 | Typically > 25 |
| Example Nu⁻ | Malonate, β-ketoester anions | Organozinc, Phenoxides |
| Stereochemistry | Typically results in net retention | Can lead to different stereochemical outcomes |
Section 2: Comparative Analysis: Allylic C-H Activation as an Alternative
While the use of allylic halides is robust, it is not maximally atom-efficient, as it requires pre-installation of a leaving group. A more modern and sustainable alternative is the direct allylic C-H activation , which forges the same key η³-π-allylpalladium intermediate from an unfunctionalized alkene.[5] This approach typically uses a Pd(II) catalyst and an oxidant.
The mechanism diverges in the first step. Instead of oxidative addition to a C-X bond, the cycle initiates with an electrophilic C-H cleavage mediated by the Pd(II) catalyst, often assisted by a basic ligand like acetate.[5][6] This step is frequently the rate-determining step of the entire process.[5] Once the η³-π-allylpalladium intermediate is formed, the cycle proceeds similarly to the classical pathway, with nucleophilic attack followed by reoxidation of Pd(0) to Pd(II) by a stoichiometric oxidant (e.g., benzoquinone, BQ) to close the catalytic loop.[5]
Caption: Catalytic cycle for palladium-catalyzed allylic C-H functionalization.
Performance Comparison: Allylic Halides vs. C-H Activation
| Parameter | Tsuji-Trost (Allylic Halides) | Allylic C-H Activation |
| Palladium Source | Pd(0) precatalyst | Pd(II) precatalyst |
| Key First Step | Oxidative Addition | C-H Cleavage / Electrophilic Palladation |
| Atom Economy | Lower (requires pre-installed leaving group) | Higher (uses unfunctionalized alkenes) |
| Byproducts | Halide or acetate salts | Reduced oxidant (e.g., hydroquinone), HX |
| Rate-Determining Step | Often oxidative addition or nucleophilic attack | Typically C-H activation[5][6] |
| Required Additives | Base (often) | Stoichiometric oxidant (e.g., Benzoquinone)[5] |
| Substrate Scope | Extremely broad | More limited, often requires specific directing groups or activated substrates[5] |
Section 3: Experimental Protocols for Mechanistic Elucidation
To move from proposed cycles to validated mechanisms, specific experiments are required. These protocols are designed to be self-validating systems, where the data directly confirms or refutes a mechanistic hypothesis.
Protocol: Kinetic Isotope Effect (KIE) Studies
-
Expertise & Rationale: The KIE is a powerful tool for determining if a C-H bond is broken in the rate-determining step (RDS) of a reaction. By comparing the reaction rates of a standard substrate (containing C-H) and an isotopically labeled substrate (containing C-D), we can probe the transition state of the RDS. A primary KIE (kH/kD) value significantly greater than 1 (typically 2-7) provides strong evidence that the C-H bond is being cleaved in the slowest step.[6] This is the definitive experiment to validate the importance of the C-H cleavage step in the C-H activation pathway.
-
Experimental Workflow:
-
Substrate Synthesis: Synthesize both the standard allylic substrate and its analog deuterated at the specific allylic position of interest.
-
Competition Experiment: In a single reaction vessel, combine an equimolar mixture (1:1) of the protiated (H) and deuterated (D) substrates with the nucleophile and the palladium catalyst system under standard C-H activation conditions.
-
Reaction Monitoring: Allow the reaction to proceed to a low conversion (typically 10-20%) to ensure the ratio of remaining starting materials is not significantly skewed. Quench the reaction.
-
Analysis: Isolate the unreacted starting material mixture. Determine the precise ratio of the H-substrate to the D-substrate using a quantitative method like ¹H NMR spectroscopy (by integrating signals against an internal standard) or GC-MS.
-
Calculation: The KIE is calculated using the following equation: kH/kD = ln([H]t/[H]₀) / ln([D]t/[D]₀) Where [H]₀ and [D]₀ are the initial concentrations (equal in a 1:1 mixture) and [H]t and [D]t are the concentrations at time t.
-
-
Trustworthiness & Self-Validation: A measured KIE of 5.5, as has been reported for certain allylic C-H alkylations, provides unambiguous evidence that the C-H bond is broken in the turnover-limiting transition state, thereby validating the proposed C-H activation mechanism.[6]
Caption: Experimental workflow for determining the Kinetic Isotope Effect (KIE).
Protocol: In-situ Spectroscopic Monitoring
-
Expertise & Rationale: While KIE studies probe the RDS, in-situ spectroscopy (e.g., NMR, IR, X-ray Absorption[7]) aims to directly observe catalytic species present in the reaction mixture. This can identify the catalyst's resting state—the most stable species in the cycle—or, in favorable cases, key intermediates like the η³-π-allylpalladium complex. Observing this intermediate provides direct, tangible proof of its existence and role in the catalytic cycle.
-
Experimental Workflow (Conceptual for ³¹P NMR):
-
Setup: Use a high-pressure NMR tube compatible with the reaction temperature and pressure.
-
Reagent Preparation: Prepare solutions of the palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃), and the allylic halide substrate in a deuterated solvent.
-
Initiation: Cool the NMR tube to a low temperature (e.g., -40 °C) to slow the reaction. Inject the palladium and ligand solution into the tube containing the substrate.
-
Data Acquisition: Immediately place the tube in the NMR spectrometer, pre-cooled to the same temperature. Acquire ³¹P NMR spectra over time as the sample is slowly warmed.
-
Nucleophile Addition: Once the formation of the π-allyl complex is observed (indicated by a characteristic shift in the ³¹P NMR spectrum), inject the nucleophile and continue acquiring spectra to monitor the consumption of the intermediate and regeneration of the catalyst.
-
-
Trustworthiness & Self-Validation: The direct observation of a new phosphorus signal corresponding to the L-Pd(allyl) complex, and its subsequent disappearance upon addition of the nucleophile, provides a direct "snapshot" of the catalytic cycle in action, validating the proposed elementary steps.
References
-
Dalsgaard, K. M., et al. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 17(10), 12356-12381. [Link]
-
Carretero, J. C., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4305-4401. [Link]
-
Shaw, J. T., et al. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Electrophiles. The Journal of Organic Chemistry, 79(14), 6573-6593. [Link]
-
Wikipedia contributors. (2023). Tsuji–Trost reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. . [Link]
-
Norrby, P.-O., et al. (2012). Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation. Journal of the American Chemical Society, 134(50), 20437-20447. [Link]
-
Jiao, Y. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University Presentation Slides. [Link]
-
Dalsgaard, K. M., et al. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. ResearchGate. [Link]
-
Lytle, F. W., et al. (1985). In-situ x-ray absorption spectroscopy studies of hydride and carbide formation in supported palladium catalysts. The Journal of Physical Chemistry, 89(12), 2546-2551. [Link]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene. As a brominated organic compound, this substance requires careful handling as hazardous waste to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, providing a framework for researchers, scientists, and drug development professionals.
Core Principle: Hazard Assessment and Precautionary Handling
Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory. The compound's structure suggests several potential hazards based on its functional groups:
-
Brominated Alkane/Alkene Moiety: Organic compounds containing bromine are often categorized as halogenated waste.[1][2] They can be toxic, harmful to the environment, and may produce hazardous decomposition products like hydrogen bromide upon combustion.
-
Propene Group: The unsaturated double bond introduces potential reactivity. While this specific structure is not prone to the rapid polymerization seen in compounds like styrene, it should be considered a reactive chemical.[3]
-
Methylenedioxyphenyl Group: This functional group is present in various bioactive molecules and precursors.[4][5] Its metabolic pathways and long-term toxicological effects warrant careful handling to avoid exposure.
Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.[2][6]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all safety measures are in place. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended for bulk transfers.[7][8] | Protects against splashes of the chemical or solvents, which are presumed to be serious eye irritants based on analogous compounds.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A fully buttoned, flame-resistant lab coat is mandatory.[8][10] | Prevents skin contact. Brominated organic compounds can cause skin irritation or be absorbed through the skin.[9] |
| Respiratory Protection | Not typically required if work is confined to a certified chemical fume hood.[7] | The fume hood provides adequate ventilation. A respirator may be necessary for spill cleanup outside of a hood, requiring enrollment in a respiratory protection program.[10] |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[1]
Core Segregation Protocol:
-
Designate a Halogenated Organic Waste Container: All waste containing this compound must be collected in a container specifically designated for halogenated organic waste .[1][2]
-
Prevent Co-mingling: Do not mix this waste with other categories. This is crucial for both safety and regulatory compliance.[11]
-
DO NOT MIX WITH: Non-halogenated solvents (e.g., acetone, ethanol, hexanes).
-
DO NOT MIX WITH: Aqueous waste, acids, or bases.
-
DO NOT MIX WITH: Oxidizing agents.[7]
-
DO NOT MIX WITH: Solid or general laboratory trash.
-
Step-by-Step Disposal Protocol
Follow this systematic procedure for the collection and temporary storage of waste pending final disposal by certified professionals.
Step 1: Containerization
-
Select an Appropriate Container: Use a leak-proof container made of a material compatible with brominated organic compounds (e.g., glass or high-density polyethylene).
-
Ensure Secure Closure: The container must have a tight-fitting, screw-top cap to prevent the escape of vapors.[12]
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[12]
Step 2: Labeling
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7]
-
Provide Complete Information: Clearly write the full chemical name, "this compound," and list any other constituents (e.g., solvents) with their approximate percentages.[2]
Step 3: Accumulation and Storage
-
Designated Storage Area: Keep the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Safe Environment: This area must be cool, dry, well-ventilated, and away from sources of ignition or incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Provide Documentation: Complete all required waste manifests or pickup request forms accurately and completely.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidental spills must be addressed immediately and safely.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.[2][13]
-
Collect the contaminated absorbent into a sealed, labeled container for solid hazardous waste.[10]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert: Notify your supervisor and contact your institution's EHS or emergency response team.[2]
-
Isolate: If safe to do so, close the laboratory doors to contain vapors.
-
Do Not Attempt Cleanup: Await the arrival of trained emergency responders.
-
Adherence to these detailed procedures is fundamental to maintaining a safe laboratory environment, ensuring regulatory compliance, and fulfilling our collective responsibility to protect the environment.
References
- Echemi. (2019). 2-Bromo-3-(4-fluoro-3-methylphenyl)prop-1-ene Safety Data Sheets.
- University of Wisconsin-La Crosse. (2019). Part G: Chemical Disposal Procedures.
- Plastics Europe. Styrene Monomer: Safe Handling Guide.
- Thermo Fisher Scientific. (2009). Safety Data Sheet for 1-bromo-2-methyl-2-propane.
- Wikipedia. 3,4-Methylenedioxypropiophenone.
- New Jersey Department of Health. (2010). Styrene Monomer - Hazardous Substance Fact Sheet.
- Washington State University. Standard Operating Procedure for Bromine.
- Cayman Chemical. (2025). 2-Bromo-4'-methylpropiophenone - Safety Data Sheet.
- University of Wyoming. (2022). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- BenchChem. (2025). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
- University of California, Santa Cruz. Hazardous Waste Reduction. Retrieved from Environmental Health and Safety, UCSC.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-3,3,3-trifluoro-1-propene.
- BenchChem. (2025). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
- Chem-Impex. 2-Methyl-3-(3,4-methylenedioxyphenyl)-propanal.
- University of Nevada, Reno. Partial List of Chemical Incompatibilities.
- BenchChem. (2025). Safe Disposal of 2-Bromo-1-iodo-4-methylbenzene: A Comprehensive Guide for Laboratory Professionals.
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. plasticseurope.org [plasticseurope.org]
- 4. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. echemi.com [echemi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. uwyo.edu [uwyo.edu]
- 11. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nj.gov [nj.gov]
Personal protective equipment for handling 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
Essential Safety and Handling Guide: 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene
This guide provides essential safety protocols and operational plans for handling this compound. Given that comprehensive toxicological data for this specific compound is not widely published, this document is grounded in the principle of treating novel or under-documented chemicals as potentially hazardous. The recommendations herein are synthesized from data on structurally similar compounds, including brominated alkenes and propiophenones, to establish a robust framework for ensuring personnel safety.
Hazard Assessment: A Precautionary Approach
The primary directive in handling this compound is to mitigate risk through stringent adherence to safety protocols. While a Safety Data Sheet (SDS) for the closely related ketone, 2-Bromo-3',4'-(methylenedioxy)propiophenone, suggests low immediate hazards, this may not accurately reflect the risks of the target alkene[1]. Structurally analogous compounds present a more significant hazard profile, which forms the basis for our recommendations.
-
Corrosivity and Irritation: Related brominated alkenes are known to be corrosive, causing severe skin burns and eye damage[2]. Other compounds featuring the methylenedioxyphenyl group are documented skin, eye, and respiratory irritants[3]. Therefore, there is a strong causal basis to assume this compound is, at minimum, a significant irritant.
-
Genotoxicity: A related compound, 2-Bromo-3'-chloropropiophenone, has been demonstrated to be mutagenic, clastogenic, and aneugenic[4]. This raises a critical concern for potential long-term health effects, mandating protocols that minimize all routes of exposure.
-
Acute Toxicity: Analogues are classified as harmful if swallowed, inhaled, or in contact with skin[3]. Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and nausea[2][5].
Based on this analysis, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The following table summarizes the minimum required equipment for any procedure involving this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Hand Protection | Double-Gloving: Chemical-Resistant Nitrile Gloves | Nitrile provides good resistance against a range of organic solvents and chemicals[6]. Double-gloving is required to protect against accidental splashes and minimize contamination during glove removal[7]. Gloves must be changed every 30 minutes or immediately if contamination is suspected[7]. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles are mandatory to protect against splashes[6]. A full-face shield must be worn over the goggles when there is a significant risk of splashing or when handling larger quantities to protect the entire face[7]. All eye protection must meet ANSI Z87.1 standards[8]. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect skin and clothing[8]. For procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat[9]. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid or solutions must be performed within a certified chemical fume hood to minimize inhalation[2]. If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with organic vapor cartridges) is required[7][10]. |
Operational Plans: Handling, Storage, and Disposal
Adherence to procedural workflows is critical for safety. The following sections provide step-by-step guidance for key operations.
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is a self-validating system to prevent cross-contamination. The sequence is critical.
Caption: Workflow for the correct donning and doffing of PPE.
Experimental Protocol: Safe Handling and Weighing
This protocol outlines the essential steps for safely handling the solid compound.
-
Preparation: Designate a specific work area within a certified chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.
-
PPE Verification: Don all required PPE as per the sequence described in Section 3.1.
-
Handling: Conduct all manipulations of the solid powder deep within the fume hood to contain any dust. Use spark-proof tools and avoid creating dust clouds[2].
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, transfer the material in a sealed container to minimize exposure.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate solvent, collecting the waste for proper disposal.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[3][5]. Manufacturer recommendations suggest storage at -20°C for long-term stability[11].
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[2]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing[12]. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[2]. Rinse mouth with water. Seek immediate medical attention.
-
Spill Response: Evacuate the area. Remove all sources of ignition[2]. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a suitable, sealed container for hazardous waste disposal[2][13].
Disposal Plan
Disposal must be in strict accordance with institutional and local environmental regulations. Do not allow the chemical to enter sewers or waterways[8].
Caption: Logical flow for the disposal of waste generated from handling the compound.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
-
ResearchGate. (n.d.). The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
PubMed. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Retrieved from [Link]
-
MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
